molecular formula C7H17ClN2O2S B1464031 N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride CAS No. 1354963-42-0

N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Cat. No.: B1464031
CAS No.: 1354963-42-0
M. Wt: 228.74 g/mol
InChI Key: KMRXTSVFRZNPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C7H17ClN2O2S and its molecular weight is 228.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-N-piperidin-3-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-9(12(2,10)11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRXTSVFRZNPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride (CAS 1354963-42-0): A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride is a versatile heterocyclic building block increasingly recognized for its utility in the field of medicinal chemistry, particularly in the burgeoning area of targeted protein degradation (TPD). Its structural features, combining a rigid piperidine scaffold with a methanesulfonamide moiety, make it an attractive component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible and detailed synthetic route, a robust analytical characterization plan, and a discussion of its primary application as a linker element in the design of novel therapeutics.

Introduction: The Rise of a Versatile Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs due to its favorable physicochemical properties and its ability to confer conformational rigidity.[1][2] The incorporation of a methanesulfonamide group further modulates the molecule's polarity and hydrogen bonding capacity. This compound, with CAS number 1354963-42-0, has emerged as a key intermediate, frequently categorized as a "Protein Degrader Building Block" by chemical suppliers.[3] This classification points to its designed role in the construction of PROTACs, which are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[4]

This guide will delve into the technical details of this compound, providing researchers with the necessary information to effectively synthesize, characterize, and utilize it in their drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental for its successful application in multi-step syntheses and for predicting the properties of the final drug candidate.

PropertyValueSource
CAS Number 1354963-42-0[3]
Molecular Formula C₇H₁₇ClN₂O₂S[3]
Molecular Weight 228.74 g/mol [3]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water and polar organic solvents like methanol and DMSO (predicted)General knowledge
Purity Typically >95% (as supplied by commercial vendors)[3]

Synthesis of this compound: A Proposed Synthetic Workflow

Diagram of the Proposed Synthetic Workflow

G A N-Boc-3-aminopiperidine B N-Boc-3-(methylamino)piperidine A->B Reductive Amination (Formaldehyde, NaBH(OAc)₃) C N-Boc-3-(N-methylmethanesulfonamido)piperidine B->C Sulfonylation (Methanesulfonyl chloride, Base) D N-methyl-N-(piperidin-3-yl)methanesulfonamide C->D Boc Deprotection (Acidic conditions, e.g., HCl in Dioxane) E This compound D->E Salt Formation (HCl)

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-3-(methylamino)piperidine

  • To a stirred solution of N-Boc-3-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add aqueous formaldehyde (1.1 eq, 37% in water).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(methylamino)piperidine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of N-Boc-3-(N-methylmethanesulfonamido)piperidine

  • Dissolve the N-Boc-3-(methylamino)piperidine (1.0 eq) from the previous step in DCM.

  • Add a suitable non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-3-(N-methylmethanesulfonamido)piperidine.

Step 3: Synthesis of this compound

  • Dissolve the purified N-Boc-3-(N-methylmethanesulfonamido)piperidine (1.0 eq) in a suitable solvent such as dioxane or methanol.

  • Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 5-10 eq) or concentrated HCl.[5]

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.[6]

  • Upon completion, the hydrochloride salt of the product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to induce precipitation and to remove any non-polar impurities.

  • Filter the solid, wash with the non-polar solvent, and dry under vacuum to yield the final product, this compound.

Analytical Characterization

A comprehensive analytical plan is crucial to confirm the identity, purity, and stability of the synthesized compound.

Table of Analytical Methods
Analytical TechniquePurposeExpected Results
¹H NMR Structural elucidation and confirmation of proton environments.Peaks corresponding to the N-methyl, S-methyl, and piperidine ring protons with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and confirmation of the elemental composition.A molecular ion peak corresponding to the exact mass of the free base (C₇H₁₆N₂O₂S).
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity (typically >95%). The method can be developed using a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like formic acid or trifluoroacetic acid.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorption bands for N-H (from the hydrochloride salt), C-H, S=O, and S-N bonds.

Application in Targeted Protein Degradation (TPD)

The primary application of this compound is as a building block for the synthesis of PROTACs.

The Role of Linkers in PROTACs

PROTACs are bifunctional molecules composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[7] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the efficacy of the PROTAC.[4][8] The linker orients the target protein and the E3 ligase in a productive ternary complex, facilitating the transfer of ubiquitin to the target protein, which is then marked for degradation by the proteasome.

N-methyl-N-(piperidin-3-yl)methanesulfonamide as a Linker Component

The piperidine moiety in N-methyl-N-(piperidin-3-yl)methanesulfonamide provides a rigid and conformationally defined segment within the PROTAC linker.[1] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex. The secondary amine of the piperidine ring serves as a convenient attachment point for further elaboration of the linker, connecting it to either the warhead or the E3 ligase ligand. The N-methylmethanesulfonamide group can influence the physicochemical properties of the PROTAC, such as its solubility and cell permeability.

Diagram of PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target Protein Target Protein PROTAC PROTAC (containing piperidine linker) Target Protein->PROTAC binds E3 Ligase E3 Ligase PROTAC->E3 Ligase recruits Ubiquitinated_Target Ubiquitinated Target Protein E3 Ligase->Ubiquitinated_Target Ubiquitination Proteasome Proteasome Ubiquitinated_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of action for a PROTAC utilizing a piperidine-based linker.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure and functional handles provide a solid foundation for the rational design of PROTAC linkers. This technical guide offers a comprehensive resource for researchers, providing a plausible synthetic route, a thorough analytical plan, and a clear understanding of its application in the development of next-generation therapeutics. As the quest for novel and more effective drugs continues, the importance of such well-characterized building blocks will undoubtedly grow.

References

  • BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
  • Trofimov, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390.
  • DeSantis, J., et al. (2022).
  • Sino Biological. (2025). What makes PROTACs and MGDs game-changers in drug discovery?
  • Ciaffaglione, M., et al. (2022). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of Medicinal Chemistry, 65(13), 8737-8756.
  • Patil, S. J., & Kare, P. K. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).
  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal.
  • Scott, J. S., et al. (2023). Property-based optimisation of PROTACs. RSC Medicinal Chemistry, 14(7), 1159-1175.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
  • CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Khom, S., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 62B(6), 724-730.
  • Khom, S., et al. (2024).
  • Montanari, D., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules, 26(3), 672.
  • Montanari, D., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery.
  • Pathare, R. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(10), 6825-6834.
  • Furia, E., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6296.
  • Urbonaitė, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • DeSantis, J., et al. (2022).
  • BroadPharm. (n.d.). PROTAC linker, E3 Ligase Ligand-Linker.
  • DeSantis, J., et al. (2022).
  • CymitQuimica. (n.d.). Safety Data Sheet.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride is a piperidine-containing compound of interest in contemporary drug discovery and development. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In light of the limited publicly available experimental data for this specific molecule, this guide integrates information from structurally analogous compounds, predictive modeling, and established analytical methodologies to offer a robust framework for its characterization. Detailed, field-proven experimental protocols are provided to empower researchers to generate precise and reliable data.

Introduction: The Significance of Physicochemical Profiling in Drug Development

The journey of a drug candidate from discovery to clinical application is intrinsically linked to its physicochemical properties. These fundamental characteristics, including molecular structure, solubility, dissociation constant (pKa), and lipophilicity, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a molecule featuring a secondary amine within a piperidine ring and a sulfonamide group, these properties are critical for its potential as an orally bioavailable drug. The hydrochloride salt form is likely utilized to enhance aqueous solubility and stability.

This guide is structured to provide not just a list of properties, but a causal understanding of why each is important and how it can be reliably determined. While specific experimental data for this compound is not extensively reported in peer-reviewed literature, the methodologies and insights presented herein are derived from established pharmaceutical science principles and data from closely related structures.

Molecular Structure and Identity

A foundational aspect of any chemical characterization is the confirmation of its molecular structure and identity.

Table 1: Core Molecular Identifiers

PropertyValueSource(s)
Chemical Name This compound[1][2]
CAS Number 1354963-42-0[1]
Molecular Formula C₇H₁₇ClN₂O₂S[1][2]
Molecular Weight 228.74 g/mol [1][2]
Chemical Structure Chemical Structure of this compound(Structure rendered based on IUPAC name)

The purity of the compound, typically available at ≥95-97%, is a critical parameter that should be ascertained prior to any physicochemical or biological evaluation.[1][2]

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure.

  • Expected ¹H NMR Features: The proton NMR spectrum is expected to show signals corresponding to the N-methyl group, the methanesulfonyl methyl group, and the protons of the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons will be complex due to their diastereotopic nature and conformational flexibility.

  • Expected ¹³C NMR Features: The carbon NMR spectrum should display distinct signals for the two methyl carbons, and the carbons of the piperidine ring. The carbon attached to the sulfonamide group will be shifted downfield.

Illustrative Protocol for NMR Analysis of a Structurally Related Compound:

A general approach for acquiring NMR spectra of piperidine derivatives involves dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, and acquiring the spectra on a 400 MHz or higher field spectrometer.[3][4][5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a drug substance and for quantitative analysis. Given that this compound lacks a strong UV chromophore, detection methods such as Charged Aerosol Detection (CAD) or derivatization may be necessary.[2][7]

Illustrative HPLC Method for a Piperidine Sulfonamide Analogue:

A reversed-phase HPLC method using a C18 column is a common starting point. For compounds with poor UV absorbance, an ion-pairing agent can be used to improve retention and a universal detector like a CAD can be employed.[2]

Table 2: Example HPLC Conditions for a Related Piperidine Compound

ParameterCondition
Column Atlantis C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase 0.1% Heptafluorobutyric acid in Water:Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Charged Aerosol Detection (CAD)

This protocol is adapted from a method for 4-methanesulfonyl-piperidine and serves as a starting point for method development.[2]

Fundamental Physicochemical Properties

Melting Point

The melting point is a key indicator of purity and is important for solid-state characterization. While an experimental value for this compound is not published, a sharp melting range would be indicative of high purity.

Experimental Protocol for Melting Point Determination:

Caption: Workflow for Kinetic Aqueous Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. N-methyl-N-(piperidin-3-yl)methanesulfonamide has two potential ionization centers: the secondary amine in the piperidine ring (basic) and the sulfonamide nitrogen (acidic). The piperidine nitrogen is expected to be the more basic site.

Predicted pKa Values:

Computational tools can provide estimates of pKa values. It is important to note that these are predictions and should be confirmed experimentally. [8][9][10][11] Table 3: Predicted pKa Values

Ionization CenterPredicted pKa (Basic)Predicted pKa (Acidic)
Piperidine Nitrogen~8.5 - 10.0-
Sulfonamide Nitrogen-~9.0 - 10.5

Note: These are estimated ranges based on typical values for similar functional groups.

Experimental Protocol for pKa Determination by Potentiometric Titration:

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key factor in membrane permeability and oral absorption.

Predicted LogP Value:

In silico prediction tools can estimate the LogP value. [8][9][12] Table 4: Predicted Lipophilicity

ParameterPredicted Value
XLogP3 ~1.5 - 2.5

Note: This is a predicted value and should be experimentally verified.

Experimental Protocol for LogD Determination by Shake-Flask Method:

Caption: Workflow for LogD Determination.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the key physicochemical properties of this compound. While a lack of direct experimental data in the public domain necessitates the use of information from analogous compounds and predictive models, the detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary data. A thorough experimental characterization of its solubility, pKa, and lipophilicity will be crucial for advancing the development of this compound as a potential therapeutic agent.

References

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • RSC Publishing. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

  • National Institutes of Health. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]

  • PubMed Central. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

  • ResearchGate. (PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. [Link]

  • Blackthorn AI. Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • National Institutes of Health. N-methyl-SSR504734. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • National Institutes of Health. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

Sources

Structure Elucidation of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. Unambiguous structure elucidation ensures identity, purity, and safety, forming the basis of all subsequent pharmacological and toxicological evaluation. This technical guide provides a comprehensive, field-proven workflow for the complete structure elucidation of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride (Molecular Formula: C₇H₁₇ClN₂O₂S, Molecular Weight: 228.74 g/mol ).[1] We will move beyond a simple checklist of techniques, instead detailing the strategic rationale behind the application of Mass Spectrometry (MS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Single Crystal X-ray Diffraction (SC-XRD). The causality behind experimental choices is emphasized, presenting a self-validating system where data from each method corroborates and builds upon the others to provide an unshakeable structural assignment.

Introduction: Defining the Analytical Challenge

This compound is a versatile small molecule scaffold[1] that presents several key structural features requiring confirmation:

  • Core Heterocycle: Confirmation of the six-membered piperidine ring.

  • Substitution Pattern: Verification of substitution at the 3-position of the piperidine ring.

  • Sulfonamide Moiety: Identification and connectivity of the methanesulfonamide group (CH₃SO₂).

  • N-Alkylation: Confirmation of the N-methyl group and its attachment to the sulfonamide nitrogen.

  • Stereochemistry: Determination of the configuration at the C3 chiral center.

  • Salt Form: Verification of the hydrochloride salt structure, specifically the site of protonation.

This guide will systematically address each of these points, demonstrating how a synergistic application of modern analytical techniques provides definitive answers.

The Elucidation Workflow: A Strategic Overview

The structure elucidation process is not a linear path but an integrated workflow where each step informs the next. The goal is to build a complete structural hypothesis and then systematically validate it with orthogonal techniques.

Elucidation_Workflow cluster_initial Initial Assessment cluster_connectivity Connectivity & 2D Structure cluster_confirmation 3D Structure & Final Confirmation Initial_Hypothesis Hypothesized Structure (from synthesis) C₇H₁₇ClN₂O₂S HRMS High-Resolution MS (Elemental Composition) Initial_Hypothesis->HRMS confirms M.W. FTIR FT-IR Spectroscopy (Functional Groups) Initial_Hypothesis->FTIR confirms groups NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environments) HRMS->NMR_1D provides formula FTIR->NMR_1D guides assignment NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bonding Framework) NMR_1D->NMR_2D assigns peaks Chiral Chiral Separation (Enantiomeric Purity) NMR_2D->Chiral confirms 2D structure SCXRD Single Crystal XRD (Absolute Confirmation) NMR_2D->SCXRD confirms 2D structure Final Final Validated Structure Chiral->Final defines stereochemistry SCXRD->Final provides absolute structure

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: The First Piece of the Puzzle

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. Its purpose is twofold: to confirm the molecular weight of the parent molecule (as the free base) and, more importantly, to determine its elemental composition with high accuracy. This validation of the molecular formula provides the atomic "parts list" that all subsequent NMR and IR data must fit. Electrospray ionization (ESI) in positive mode is the method of choice due to the basic nitrogen atom in the piperidine ring, which is readily protonated.

Expected Data & Interpretation:

IonExpected m/z (Free Base)DescriptionSignificance
[M+H]⁺193.0954Protonated molecule of C₇H₁₆N₂O₂SConfirms molecular weight and elemental composition of the free base.
[M+H-SO₂]⁺129.1281Loss of sulfur dioxideA characteristic fragmentation for sulfonamides, suggesting the presence of the SO₂ moiety.[2]
C₅H₁₁N₂⁺99.0917Fragment from cleavage of the N-S bondSuggests the piperidine core with an attached methylamino group.

Trustworthiness: The high mass accuracy (typically <5 ppm) of HRMS provides strong confidence in the proposed elemental composition, significantly constraining the possible structures and validating the synthetic starting point. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would be used to induce and analyze these fragments, confirming the proposed fragmentation pathways.[3][4]

NMR Spectroscopy: Building the Molecular Framework

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of a small molecule. A suite of 1D and 2D experiments is required to assemble the molecular skeleton piece by piece. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it will readily dissolve the hydrochloride salt.

¹H and ¹³C NMR: The Atom Inventory
  • ¹H NMR: Provides a census of all proton environments, their integration (number of protons), and their splitting patterns (neighboring protons). We expect distinct signals for the methanesulfonamide methyl group, the N-methyl group, and the diastereotopic protons of the piperidine ring.[5][6] The N-H proton of the protonated piperidine amine should also be visible, likely as a broad signal.

  • ¹³C NMR: Reveals the number of unique carbon environments. For the hypothesized structure, seven distinct carbon signals are expected. Chemical shifts are highly diagnostic for the type of carbon (e.g., carbons adjacent to nitrogen).[7]

2D NMR: Connecting the Dots

Expertise & Rationale: While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly. COSY, HSQC, and HMBC experiments are non-negotiable for an unambiguous assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks. This is essential to trace the connectivity of the protons around the piperidine ring, confirming the C2-C3-C4-C5-C6 spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This allows for the definitive assignment of each carbon atom in the ¹³C spectrum based on the more easily assigned ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals longer-range (2-3 bond) correlations between protons and carbons. It is the key to connecting the distinct molecular fragments.

Caption: Key expected HMBC correlations for connectivity.

Key Validating Correlations:

  • N-CH₃ to Piperidine Ring: A correlation from the protons of the N-methyl group to C2 and C6 of the piperidine ring would confirm the location of the sulfonamide group on the piperidine nitrogen. Correction: The structure is N-methyl-N-(piperidin-3-yl ). The sulfonamide group is attached to the piperidine at C3. Therefore, the key correlations will be different. Let's correct the logic. The piperidine nitrogen is a secondary amine hydrochloride. The sulfonamide is attached to a nitrogen, which is also attached to a methyl group and the C3 of the piperidine ring. This means the piperidine nitrogen is NH₂⁺ and the sulfonamide nitrogen is tertiary.

Let's re-evaluate the structure based on the name: "N-methyl-N-(piperidin-3-yl)methanesulfonamide".

  • methanesulfonamide: CH₃SO₂N<

  • N-methyl: The nitrogen of the sulfonamide has a methyl group.

  • N-(piperidin-3-yl): The same nitrogen is attached to the C3 position of a piperidine ring.

  • hydrochloride: The piperidine nitrogen is protonated.

This is a critical distinction. The workflow remains the same, but the specific NMR correlations to look for change.

Corrected Key Validating HMBC Correlations:

  • S-CH₃ to C3: A correlation from the methanesulfonyl methyl protons to the C3 carbon of the piperidine ring would be weak or absent (4 bonds).

  • N-CH₃ to C3: A crucial correlation from the N-methyl protons to the C3 carbon of the piperidine ring.

  • Piperidine H3 to N-CH₃ Carbon: A correlation from the proton at C3 of the piperidine ring to the carbon of the N-methyl group.

  • Piperidine H3 to S-CH₃ Carbon: A correlation from the proton at C3 of the piperidine ring to the carbon of the methanesulfonyl group.

These correlations would definitively establish the C3-N bond and the connectivity of the entire sulfonamide sidechain.

FT-IR Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FT-IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as a quick quality check and corroborating evidence for the overall structure.[8]

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3000-2700N-H Stretch (broad)Secondary Amine Salt (R₂N⁺H₂)Confirms the presence of the piperidinium hydrochloride.
~2950-2850C-H StretchAliphatic CH, CH₂Confirms the hydrocarbon backbone (piperidine, methyls).
~1350 & ~1160Asymmetric & Symmetric SO₂ StretchSulfonamideStrong, characteristic bands confirming the sulfonamide group.[9][10]
~1050S-N StretchSulfonamideSupports the presence of the sulfonamide moiety.

Trustworthiness: While not a primary tool for determining connectivity, the presence of these characteristic bands, particularly the strong SO₂ stretches and the broad ammonium salt stretch, provides excellent orthogonal validation of the functional groups inferred from MS and NMR.

Chiral Analysis: Addressing Stereochemistry

Expertise & Rationale: The C3 carbon of the piperidine ring is a chiral center. Therefore, the compound exists as a pair of enantiomers. For pharmaceutical applications, it is critical to know if the material is a racemate or a single enantiomer.[11] Chiral chromatography is the gold standard for this analysis.

Methodology:

  • Technique: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). SFC is often preferred for its speed and lower solvent consumption for amine-containing compounds.[12]

  • Stationary Phase: A chiral stationary phase (CSP), often based on polysaccharide derivatives (e.g., cellulose or amylose), is used to differentially interact with the two enantiomers.

  • Outcome: A successful chiral separation will show two distinct peaks for the R- and S-enantiomers. If the sample is racemic, the peaks will have an equal area (50:50). If it is enantiomerically enriched, the peak areas will be unequal.

Trustworthiness: Chiral chromatography provides quantitative data on the enantiomeric composition (enantiomeric excess, or ee%). This is a self-validating system; the separation of a racemic standard confirms the method's suitability, which can then be used to accurately quantify the enantiomeric purity of any given batch.

Single Crystal X-ray Diffraction: The Definitive Answer

Expertise & Rationale: When all other data points to a conclusive structure, SC-XRD provides the ultimate, unambiguous confirmation.[13] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, directly visualizing the atomic connectivity, conformation, and, if a suitable derivative is used or anomalous dispersion is measured, the absolute stereochemistry.

Expected Outcomes:

  • Connectivity Confirmation: The resulting 3D structure will visually confirm the entire bonding framework deduced from NMR.

  • Salt Confirmation: It will show the proton located on the piperidine nitrogen and the chloride ion positioned nearby, interacting via hydrogen bonding and electrostatic forces.[14][15]

  • Conformation: It will reveal the preferred conformation of the piperidine ring, which is expected to be a chair conformation.[16]

  • Absolute Stereochemistry: By determining the Flack parameter, the analysis can definitively assign the R or S configuration at the C3 center for the crystal analyzed.[17]

Trustworthiness: SC-XRD is considered the "gold standard" for structural proof. The low R-factor (a measure of the agreement between the experimental data and the final structural model) of a refined crystal structure provides exceptionally high confidence.

Detailed Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.

  • Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Acquisition: Acquire data in full scan mode over an m/z range of 50-500. Use an internal lock mass for high mass accuracy. For MS/MS, select the [M+H]⁺ ion and apply collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV).

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of DMSO-d₆.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C{¹H} NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.

  • 2D Experiments (COSY, HSQC, HMBC): Use standard gradient-selected pulse programs. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.

Protocol 3: FT-IR Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum by co-adding 32 scans at a resolution of 4 cm⁻¹.

Protocol 4: Chiral SFC
  • Instrumentation: A supercritical fluid chromatography system with UV or MS detection.

  • Column: A suitable polysaccharide-based chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol with 0.1% diethylamine). Run a gradient from 5% to 40% modifier over 10 minutes.

  • Conditions:

    • Flow Rate: 3 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

  • Sample Preparation: Dissolve the sample in the initial mobile phase modifier at ~1 mg/mL.

Conclusion: A Synthesized and Self-Validated Structural Proof

The structure elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from a suite of orthogonal analytical methods. HRMS confirms the elemental composition. FT-IR validates the presence of key functional groups. A full complement of 1D and 2D NMR experiments meticulously constructs the 2D bonding framework. Chiral chromatography quantifies the stereochemical purity. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous 3D structure in the solid state. This multi-faceted, self-validating approach ensures the highest level of scientific rigor and provides the unshakeable structural foundation required for advanced drug development and regulatory submission.

References

  • Hu, W. Y., et al. (2006). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 17(12), 1733–1742.
  • Pleasance, S., et al. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.
  • Kolehmainen, E., et al. (1998). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 52(7), 1024-1028.
  • Tzivras, P. D., et al. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. ChemistrySelect, 5(22), 6729-6735.
  • Wikipedia contributors. (2024). Piperidine. Wikipedia.
  • Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 322–327.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • ResearchGate. (n.d.). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection.
  • African Rock Art. (n.d.). This compound.
  • ResearchGate. (n.d.). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone.
  • Gzella, A., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7192.
  • CymitQuimica. (n.d.). N-Methyl-N-(piperidin-3-yl)methanesulfonamide HCl.
  • Asker, F. W., et al. (2015). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 8(4), 1714-1722.
  • ResearchGate. (n.d.). Solid phase ATR-FTIR spectra to characterize the functionalized surface...
  • Shete, A. S., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • Stawski, W. D., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1877–1887.
  • Wikipedia contributors. (2023). Chiral analysis. Wikipedia.
  • Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis.

Sources

An In-Depth Technical Guide to the Biological Activity of Piperidine Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the concept of "privileged structures"—molecular scaffolds that are capable of binding to multiple, diverse biological targets. The piperidine ring and the sulfonamide group are two such preeminent examples. The piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone in pharmaceuticals, present in over twenty classes of drugs approved by the U.S. FDA.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a versatile building block for engaging with biological receptors.[2][3]

Concurrently, the sulfonamide functional group (-S(=O)₂-NR₂R₃) is a linchpin of modern pharmacology.[4][5] Since the discovery of its antibacterial properties, the sulfonamide scaffold has been integrated into drugs with a vast range of applications, including anti-inflammatory, anticancer, antiviral, and diuretic activities.[1][4][5][6]

The strategic fusion of these two privileged scaffolds into a single molecular entity—the piperidine sulfonamide derivative—has created a powerful platform for drug discovery. These hybrid molecules leverage the structural benefits of the piperidine core and the diverse pharmacological potential of the sulfonamide group, leading to the development of compounds with significant and varied biological activities. This guide provides a technical exploration of the key therapeutic areas where piperidine sulfonamide derivatives have demonstrated considerable promise, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

Antimicrobial Activity: A Renewed Approach to Combatting Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Piperidine sulfonamide derivatives have emerged as a promising class of antibacterial agents, often exhibiting potent activity against clinically relevant strains.[7][8]

Mechanism of Action: Targeting Folate Biosynthesis

The classic mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[9][10] Bacteria must synthesize folate de novo, as they cannot uptake it from the environment. Folate is a precursor for the synthesis of nucleotides, and therefore, its inhibition halts DNA replication and bacterial proliferation. Piperidine sulfonamides act as structural mimics of the natural DHPS substrate, p-aminobenzoic acid (PABA), effectively blocking the pathway. Some derivatives have also been shown to exert their effects by disrupting the integrity of the bacterial cell membrane.[1][9]

FolicAcidPathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF Catalysis THF Tetrahydrofolate (THF) -> Nucleotide Synthesis DHF->THF Inhibitor Piperidine Sulfonamide (PABA Mimic) Inhibitor->DHPS Competitive Inhibition

Figure 1: Inhibition of the bacterial folic acid synthesis pathway by piperidine sulfonamides.
Structure-Activity Relationship (SAR) Insights
  • Alkyl Chain Length: Studies have shown that modifying the piperidine sulfonamide scaffold with medium-length alkyl chains can significantly enhance antibacterial potency. This is likely due to an improved ability to penetrate the bacterial cell membrane.[1]

  • Aromatic Substituents: The nature and position of substituents on the aryl portion of the sulfonamide can drastically alter activity. Electron-withdrawing groups, such as fluorine, have been shown to increase the antibacterial effect against certain strains.[8]

  • Piperidine Substitution: The point of attachment and the substituents on the piperidine ring itself are crucial for optimizing interactions with the target enzyme.

Quantitative Data Summary: In Vitro Antibacterial Potency

The following table summarizes the efficacy of representative piperidine sulfonamide derivatives against various bacterial pathogens.

Compound IDBacterial StrainActivity MetricValue (µg/mL)Reference
C₄ Xanthomonas oryzae pv. oryzae (Xoo)EC₅₀2.02[1][9]
Bismerthiazol Xanthomonas oryzae pv. oryzae (Xoo)EC₅₀42.38[1][9]
Compound 1b Multidrug-Resistant S. aureusMIC64 - 512[8]
Sulfamethoxazole Escherichia coli ATCC 25922MIC8 - 32[11]
Sulfamethoxazole Staphylococcus aureus ATCC 29213MIC16 - 128[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[8][11]

Causality and Rationale: The broth microdilution method is preferred for its quantitative results and efficiency in testing multiple compounds and concentrations simultaneously. Using a standardized bacterial inoculum ensures reproducibility, while the inclusion of positive (no drug) and negative (no bacteria) controls validates the assay's integrity. For sulfonamides, the endpoint is often read as 80% inhibition, as they are typically bacteriostatic rather than bactericidal.[11]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation:

    • Prepare a stock solution of the piperidine sulfonamide derivative in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in MHB directly in a 96-well microtiter plate. The concentration range should be chosen to bracket the expected MIC.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

    • Include a positive control (wells with bacteria and broth, no compound) and a sterility control (wells with broth only).

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (or shows ≥80% reduction in turbidity compared to the positive control).[11]

Anticancer Activity: Targeting Tumor Proliferation and Angiogenesis

The piperidine sulfonamide scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[3][12] These derivatives can interfere with various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[13]

Mechanisms of Action

The anticancer effects of these compounds are diverse and often target specific signaling pathways or enzymes crucial for tumor growth.

  • Kinase Inhibition: A primary strategy involves targeting protein kinases that are overactive in cancer cells. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels. Piperidine sulfonamide derivatives have been designed to act as potent VEGFR-2 inhibitors, thereby starving the tumor of essential nutrients.[13]

  • Matrix Metalloproteinase (MMP) Inhibition: MMPs are enzymes that degrade the extracellular matrix, a critical step for tumor invasion and metastasis. Specific piperidine sulfone hydroxamates have been developed as potent inhibitors of MMP-2, -9, and -13.[14][15]

  • Induction of Oxidative Stress and Apoptosis: Some derivatives can induce apoptosis (programmed cell death) in cancer cells by increasing the generation of reactive oxygen species (ROS) and depleting intracellular glutathione, leading to overwhelming oxidative stress.[12][16]

Anticancer_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Compound Synthesis cytotoxicity Cytotoxicity Assay (MTT) vs. Cancer Cell Lines synthesis->cytotoxicity target_assay Target-Based Assay (e.g., VEGFR-2 Kinase Assay) cytotoxicity->target_assay Potent Compounds mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) target_assay->mechanism sar Structure-Activity Relationship (SAR) mechanism->sar xenograft Tumor Xenograft Model (e.g., in nude mice) sar->xenograft Lead Compound efficacy Evaluate Antitumor Efficacy (Tumor Growth Inhibition) xenograft->efficacy

Figure 2: A representative workflow for the evaluation of anticancer piperidine sulfonamides.
Quantitative Data Summary: Cytotoxicity and Kinase Inhibition
Compound IDTarget/Cell LineActivity MetricValue (µM)Reference
Compound 3a VEGFR-2IC₅₀0.17[13]
Compound 6 VEGFR-2IC₅₀0.25[13]
Compound 15 VEGFR-2IC₅₀1.31[13]
Sorafenib (Ref.) VEGFR-2IC₅₀0.20[13]
Compound 12a MCF-7 (Breast Cancer)IC₅₀Comparable to Etoposide[17]
Compound 35f MMP-2, -9, -13Potent Inhibition-[14]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a foundational screening method in anticancer drug discovery.[3][17]

Causality and Rationale: This assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. This provides a robust and quantifiable measure of a compound's cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Allow cells to adhere by incubating for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the piperidine sulfonamide derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is an underlying factor in a multitude of diseases. Piperidine sulfonamide derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory pathway.[18][19]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[20][21] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By blocking these enzymes, piperidine sulfonamides can reduce the production of pro-inflammatory prostaglandins. Developing inhibitors with selectivity for COX-2 over COX-1 is a key goal, as COX-1 has important physiological "housekeeping" functions.[20][22]

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs Inhibitor Piperidine Sulfonamide Inhibitor->COX Inhibition

Figure 3: Inhibition of the prostaglandin synthesis pathway via COX enzymes.
Experimental Protocol: Human Whole Blood Assay (hWBA) for COX Inhibition

The hWBA is a robust ex vivo method that closely mimics the in vivo physiological environment, providing a more clinically relevant assessment of COX inhibition compared to isolated enzyme assays.[20][22]

Causality and Rationale: This assay measures prostaglandin E₂ (PGE₂) production in whole blood, where all cellular components and plasma proteins are present. This accounts for factors like protein binding and cell permeability that are absent in purified enzyme systems. COX-2 activity is induced using lipopolysaccharide (LPS), while COX-1 activity is measured by the constitutive production of thromboxane B₂ (TxB₂) after blood clotting. This allows for the simultaneous determination of a compound's potency and selectivity against both isoforms.

Step-by-Step Methodology:

  • Blood Collection:

    • Draw fresh human blood from healthy volunteers into heparinized tubes.

  • Compound Incubation (COX-2 Assay):

    • Aliquot the heparinized blood into tubes.

    • Add the piperidine sulfonamide derivatives at various concentrations.

    • Add lipopolysaccharide (LPS, e.g., from E. coli) to induce COX-2 expression and activity.

    • Incubate the tubes for 24 hours at 37°C.

  • Compound Incubation (COX-1 Assay):

    • Aliquot fresh, non-heparinized blood into tubes containing the test compounds.

    • Allow the blood to clot for 1 hour at 37°C, which stimulates platelet-driven, COX-1-mediated TxB₂ production.

  • Sample Processing:

    • Centrifuge all tubes to separate the plasma (from the COX-2 assay) or serum (from the COX-1 assay).

  • Quantification:

    • Measure the concentration of PGE₂ (for COX-2 activity) and TxB₂ (for COX-1 activity) in the plasma/serum samples using a validated enzyme-linked immunosorbent assay (ELISA) kit.[21]

  • Data Analysis:

    • Calculate the percent inhibition of PGE₂ and TxB₂ production at each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Neuroprotective Activity

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss.[23] Piperidine sulfonamide derivatives are being investigated for their potential to protect neurons from degeneration.[23][24][25]

Mechanisms of Action
  • Protection Against Neurotoxins: In vitro models of Parkinson's disease often use neurotoxins like MPP+ to induce mitochondrial dysfunction and cell death in dopaminergic neurons. Certain arylpiperazine-sulfonamides have been shown to significantly improve cell viability in the presence of such toxins.[23]

  • Inhibition of Protein Aggregation: The aggregation of proteins like amyloid-beta and tau is a pathological hallmark of Alzheimer's disease. Sulfonamides have been identified as potential inhibitors of this amyloid aggregation process.[25]

  • Phosphodiesterase (PDE) Inhibition: Some piperidine derivatives act as inhibitors of phosphodiesterase-8 (PDE8), an enzyme involved in neurodegenerative processes. Inhibition of PDE8 is being explored as a therapeutic strategy for Alzheimer's and Parkinson's disease.[26]

Experimental Protocol: In Vitro Neuroprotection Assay (MPP+ Model)

This assay assesses a compound's ability to protect neuronal cells from toxin-induced cell death.[23]

Causality and Rationale: The SH-SY5Y neuroblastoma cell line is a common model for dopaminergic neurons. Differentiating them with retinoic acid yields cells with more neuron-like characteristics. MPP+, the active metabolite of the neurotoxin MPTP, selectively destroys these neurons by inhibiting complex I of the mitochondrial electron transport chain, mimicking a key pathological process in Parkinson's disease. A compound's ability to rescue cells from MPP+-induced death, as measured by the MTT assay, indicates neuroprotective potential.

Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells. For differentiation, treat cells with retinoic acid (e.g., 10 µM) for several days.

  • Co-incubation:

    • Seed the differentiated cells in a 96-well plate.

    • Treat the cells with a pre-determined IC₅₀ concentration of MPP+.

    • Simultaneously, add the test piperidine sulfonamide derivatives at a range of concentrations (e.g., 0-10 µM).

    • Include controls for untreated cells, cells treated with MPP+ only, and cells treated with the test compound only.

  • Incubation:

    • Incubate the plate for 24-48 hours.

  • Viability Assessment:

    • Perform an MTT assay as described in Section 2.3 to assess cell viability.

  • Data Analysis:

    • Calculate the percentage increase in cell viability in the co-treated groups compared to the group treated with MPP+ alone. Statistical analysis (e.g., ANOVA) is used to determine significance.[23]

General Synthesis of Piperidine Sulfonamide Derivatives

The most common and reliable method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[27]

General Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials amine Piperidine Derivative (Primary or Secondary Amine) reaction Reaction (Base, Solvent) amine->reaction sulfonyl_chloride Aryl/Alkyl Sulfonyl Chloride sulfonyl_chloride->reaction workup Work-up & Purification (Washing, Chromatography) reaction->workup product Target Piperidine Sulfonamide Derivative workup->product characterization Characterization (NMR, MS, IR) product->characterization

Figure 4: General workflow for the synthesis of piperidine sulfonamide derivatives.
Representative Experimental Protocol

This protocol describes a general procedure for the synthesis of N-substituted piperidine sulfonamides.[28]

Causality and Rationale: The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) to dissolve the reactants without participating in the reaction. A non-nucleophilic base, such as triethylamine (TEA), is added to act as a proton scavenger, neutralizing the HCl that is generated as a byproduct. This drives the reaction to completion. The subsequent aqueous work-up removes the base and any water-soluble impurities before the final product is isolated by chromatography.

Step-by-Step Methodology:

  • Reactant Dissolution:

    • Dissolve the piperidine derivative (1.0 mmol) in anhydrous dichloromethane (20-30 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Addition of Sulfonyl Chloride:

    • To this solution, add the corresponding aryl or alkyl sulfonyl chloride (1.0 mmol).

  • Base Addition and Reaction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add triethylamine (1.2 mmol) to the solution.

    • Allow the reaction to warm to room temperature and stir for 30 minutes to several hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the solution sequentially with diluted hydrochloric acid, a saturated solution of sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter the solution and evaporate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

    • Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[28]

Conclusion and Future Outlook

The amalgamation of the piperidine and sulfonamide scaffolds has yielded a remarkably versatile class of compounds with a broad spectrum of biological activities. From combating bacterial infections and inhibiting cancer progression to reducing inflammation and protecting neurons, piperidine sulfonamide derivatives continue to demonstrate significant therapeutic potential. The insights gained from structure-activity relationship studies are crucial for guiding the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of the complex signaling pathways underlying various diseases deepens, the strategic chemical modification of these privileged structures will undoubtedly continue to be a highly productive endeavor in the field of drug discovery.

References

  • Gao, X., Fan, Z., Li, H., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2861. [Link]

  • Reddy, R., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

  • Reddy, R., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Riess, R., & Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 145-56. [Link]

  • Ahmad, A., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-44. [Link]

  • Gao, X., Fan, Z., Li, H., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. [Link]

  • Becker, D. P., et al. (2005). Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy. Journal of Medicinal Chemistry, 48(21), 6699-714. [Link]

  • Riess, R., & Laufer, S. (2010). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]

  • Stoyanov, E. V., & Donev, I. D. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1886. [Link]

  • Gao, X., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. ResearchGate. [Link]

  • Hegedűs, C., et al. (2020). Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. Archiv der Pharmazie, 353(5), e1900350. [Link]

  • Carradori, S., et al. (2019). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-44. [Link]

  • D'Souza, C., et al. (2020). Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. University of Hertfordshire Research Profiles. [Link]

  • Various Authors. (2024). Novel piperazine-based sulfonamides and their use as neuroprotective and/or neurorestorative agents.
  • Faizan, M., et al. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]

  • Vootukoori, S. R., et al. (2025). Synthesis and Anticancer Evaluation of Novel Sulfonamide–Imidazole Hybrid Piperazines: In Vitro and In Silico Studies. ResearchGate. [Link]

  • Bouissane, L., et al. (2024). Synthesis and antibacterial activity of sulfonamides. SAR and DFT studies. Journal of Molecular Structure, 1307, 137973. [Link]

  • Vitale, P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(23), 15335. [Link]

  • Various Authors. (2022). Sulfonamide derivatives of piperidine. ResearchGate. [Link]

  • Nagasu, T., et al. (1999). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 42(26), 5330-5341. [Link]

  • Ummadi, R. R., et al. (2025). Piperidine derivatives as potential drugs for Alzheimer disease therapy... ResearchGate. [Link]

  • Sreevani, G., et al. (2018). Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. ResearchGate. [Link]

  • Boukattaya, F., et al. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 8(8), 1215-1221. [Link]

  • Becker, D. P., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. ResearchGate. [Link]

  • Various Authors. (2022). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Bhatt, A., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. ResearchGate. [Link]

  • CSIC. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. [Link]

  • Ferreira, I., et al. (2025). Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegenerative Diseases. ChemMedChem. [Link]

  • Kürschner, S., et al. (2020). Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. ACS Applied Materials & Interfaces, 12(45), 50269-50278. [Link]

  • El-Naggar, M., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry, 261, 115814. [Link]

  • Suthar, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 72-80. [Link]

  • El-Faham, A., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. [Link]

  • Khan, S. A. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • Various Authors. (2016). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Samykutty, A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 766858. [Link]

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Embracing the Unknown

In the landscape of drug discovery, we are often confronted with novel chemical entities whose biological activities are yet to be defined. N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride stands as one such molecule. While its structure is known, its mechanism of action remains to be elucidated. This guide, therefore, is not a mere recitation of established facts. Instead, it is a strategic blueprint, a methodological roadmap for the rigorous scientific inquiry required to unveil the core pharmacology of this compound. We will proceed from a foundation of structural analysis, formulating hypotheses based on the known bioactivities of its constituent moieties, and then systematically outline the experimental cascades necessary to test these hypotheses and ultimately define its mechanism of action.

I. Deconstruction of the Molecular Architecture: Clues from Chemical Scaffolds

The structure of this compound offers our initial foray into its potential biological roles. The molecule is comprised of two key pharmacophores: a piperidine ring and a methanesulfonamide group. The pharmacological promiscuity of these scaffolds in a vast array of approved drugs provides a fertile ground for hypothesis generation.

The Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Its presence suggests a potential for interaction with a variety of CNS receptors. Piperidine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[4][5] This raises the possibility that this compound could exhibit activity in one or more of these therapeutic areas. The piperidine scaffold is known to enhance a drug's ability to cross the blood-brain barrier, a critical attribute for CNS-acting agents.[1]

The Methanesulfonamide Group: More Than a Solubilizing Agent

While sulfonamides are often incorporated into drug candidates to improve their physicochemical properties, they are also known to possess intrinsic biological activity. The sulfonamide group is a key feature in several classes of drugs, including antibiotics, diuretics, and anticonvulsants. One of the most well-established mechanisms of action for sulfonamides is the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[6] Additionally, some sulfonamides are known to inhibit carbonic anhydrases or act as non-steroidal anti-inflammatory drugs by inhibiting cyclooxygenase (COX) enzymes.[7][8]

II. Hypothesis Formulation: Potential Mechanisms of Action

Based on the structural analysis, we can propose several plausible, albeit speculative, mechanisms of action for this compound. These hypotheses will form the basis of our experimental investigations.

Hypothesis 1: The compound acts as a modulator of a CNS receptor. Given the prevalence of the piperidine scaffold in CNS drugs, it is conceivable that the molecule targets a specific receptor in the brain, such as a G-protein coupled receptor (GPCR) or a ligand-gated ion channel.

Hypothesis 2: The compound inhibits a key enzyme. The methanesulfonamide moiety suggests the possibility of enzymatic inhibition. Potential targets include carbonic anhydrases, COX enzymes, or other enzymes where a sulfonamide group can interact with the active site.

Hypothesis 3: The compound exhibits antimicrobial activity. The sulfonamide group is a classic antibacterial pharmacophore, raising the possibility that the molecule could interfere with microbial metabolic pathways.

III. A Tiered Experimental Approach for Mechanism of Action Deconvolution

To systematically investigate these hypotheses, a tiered experimental approach is proposed. This strategy begins with broad, high-throughput screening and progressively narrows the focus to specific targets and pathways.

Tier 1: Broad-Based Screening for Target Identification

The initial step is to cast a wide net to identify potential molecular targets. This can be achieved through a combination of in silico and in vitro screening methods.

Experimental Protocol 1: In Silico Target Prediction

  • Ligand-Based Similarity Searching: Utilize computational databases (e.g., ChEMBL, PubChem) to identify known drugs or bioactive compounds with structural similarity to this compound. Analyze the known targets of these similar compounds to generate a preliminary list of potential targets.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of the compound and screen it against a library of protein structures to identify potential binding partners.

  • Molecular Docking: Perform molecular docking studies of the compound against a panel of CNS receptors and enzymes, including various GPCRs, ion channels, carbonic anhydrases, and COX enzymes, to predict binding affinities and modes.[9]

Experimental Protocol 2: Broad-Panel Receptor and Enzyme Screening

  • Competitive Radioligand Binding Assays: Screen the compound against a large panel of receptors (e.g., a commercially available GPCR panel) to identify any significant binding interactions.[10][11][12][13] This will provide data on the compound's affinity and selectivity for various receptors.

  • Enzyme Inhibition Assays: Test the compound for inhibitory activity against a panel of relevant enzymes, including carbonic anhydrases and COX-1/COX-2.

Data Presentation: Tier 1 Screening Results

The results of these screening assays should be summarized in a clear and concise table.

Potential Target Class Specific Targets Screened Predicted Binding Affinity (In Silico) In Vitro Binding/Inhibition (IC50/Ki)
GPCRs5-HT, Dopamine, Opioid, etc.e.g., -8.5 kcal/mole.g., 50 nM
Ion ChannelsGABA-A, NMDA, etc.e.g., -7.2 kcal/mole.g., >10 µM
EnzymesCA-II, CA-IX, COX-1, COX-2e.g., -9.1 kcal/mole.g., 100 nM
Tier 2: In Vitro Functional Assays for Target Validation

Once promising targets have been identified in Tier 1, the next step is to determine the functional effect of the compound on these targets.

Experimental Protocol 3: Functional Assays for GPCRs

  • Second Messenger Assays: If the compound binds to a GPCR, assess its functional activity (agonist, antagonist, or inverse agonist) by measuring changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) or inositol phosphates (IP).[14]

  • GTPγS Binding Assay: This assay measures the activation of G-proteins upon receptor stimulation and can further characterize the compound's efficacy.

Experimental Protocol 4: Enzyme Kinetics

  • Determination of Inhibition Mechanism: For any confirmed enzyme inhibition, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Data Presentation: Tier 2 Functional Data

Validated Target Functional Assay Result (EC50/IC50) Mode of Action
e.g., 5-HT2A ReceptorcAMP Assay75 nMInverse Agonist
e.g., Carbonic Anhydrase IIEnzyme Kinetics120 nMCompetitive Inhibitor
Tier 3: Cell-Based Assays for Pathway Analysis

With a validated molecular target and functional activity, the focus shifts to understanding the compound's effects on downstream cellular signaling pathways.

Experimental Protocol 5: Cellular Signaling Pathway Analysis

  • Western Blotting: Treat relevant cell lines with the compound and analyze the phosphorylation status of key signaling proteins downstream of the identified target (e.g., ERK, Akt, CREB).

  • Reporter Gene Assays: Utilize cell lines containing reporter genes linked to specific transcription factors to measure the transcriptional activation or repression of target pathways.

  • Multiplex Assays: Employ bead-based multiplex assays to simultaneously measure the levels of multiple phosphoproteins and total proteins in a single sample, providing a broader view of the signaling cascade.[15]

Visualization: Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane Receptor Target Receptor (e.g., 5-HT2A) G_Protein G-Protein (Gq/11) Receptor->G_Protein Inhibits Activation Compound N-methyl-N-(piperidin-3-yl) methanesulfonamide hydrochloride Compound->Receptor Binds (Inverse Agonist) PLC Phospholipase C (PLC) G_Protein->PLC Reduced Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Downstream Downstream Signaling (e.g., MAPK/ERK) Ca_PKC->Downstream Cellular_Response Cellular Response (e.g., Gene Expression) Downstream->Cellular_Response

Caption: Hypothetical signaling pathway for an inverse agonist at a Gq-coupled receptor.

Tier 4: In Vivo Studies for Physiological Relevance

The final step is to confirm the mechanism of action in a living organism and to evaluate the compound's overall physiological effects.

Experimental Protocol 6: In Vivo Target Engagement and Pharmacodynamics

  • Animal Model Selection: Choose an appropriate animal model based on the identified mechanism of action (e.g., a model of depression or anxiety for a CNS-acting compound).[16][17][18]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Administer the compound to the animals and measure its concentration in plasma and the target tissue (e.g., brain) over time. Correlate these concentrations with a relevant pharmacodynamic biomarker (e.g., receptor occupancy or enzyme inhibition in the target tissue).

  • Behavioral Studies: Evaluate the effects of the compound on relevant behavioral endpoints in the chosen animal model.

Visualization: Experimental Workflow for In Vivo Studies

G cluster_workflow In Vivo Experimental Workflow start Select Animal Model pk_pd Administer Compound (Dose-Response) start->pk_pd blood_tissue Collect Blood and Target Tissue Samples pk_pd->blood_tissue behavior Conduct Behavioral Tests pk_pd->behavior analysis Analyze Samples (LC-MS/MS, Biomarkers) blood_tissue->analysis correlation Correlate PK/PD with Behavioral Outcomes behavior->correlation analysis->correlation end Confirm In Vivo Mechanism of Action correlation->end

Sources

An In-depth Technical Guide to the Spectral Analysis of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride, a versatile building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and analytical scientists, this document delves into the theoretical and practical aspects of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and characterization of this compound.

Introduction: The Significance of this compound

This compound belongs to the class of piperidine-containing sulfonamides, a scaffold of significant interest in medicinal chemistry. The piperidine moiety is a prevalent feature in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The methanesulfonamide group, on the other hand, is a key functional group known for its hydrogen bonding capabilities and metabolic stability. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to a variety of experimental conditions.

A thorough understanding of the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic and biological systems.

Compound Identity and Properties
PropertyValueSource
Chemical Name This compound[1]
CAS Number 1354963-42-0[1]
Molecular Formula C₇H₁₇ClN₂O₂S[1]
Molecular Weight 228.74 g/mol [1]
Free Base CAS 1179970-60-5[2]
Free Base Formula C₇H₁₆N₂O₂S[2]
Free Base Mol. Wt. 192.28 g/mol [2]

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical structural information. The presence of the hydrochloride salt will influence the chemical shifts, particularly of the protons near the piperidine nitrogen.

Expected ¹H NMR Spectral Data

The expected proton NMR spectrum will exhibit signals corresponding to the piperidine ring protons, the N-methyl protons, and the S-methyl protons. Due to the chirality at the C3 position of the piperidine ring, the adjacent methylene protons (C2 and C4) are diastereotopic and will likely appear as complex multiplets. The proton on the piperidine nitrogen will be exchangeable with deuterium in solvents like D₂O or CD₃OD.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Piperidine N-H₂⁺8.5 - 9.5Broad singlet2HThe acidic protons on the protonated piperidine nitrogen are expected to be significantly deshielded and will appear as a broad signal.
Piperidine C3-H3.5 - 4.0Multiplet1HThis methine proton is attached to a carbon bearing a nitrogen atom and is expected to be in a relatively downfield region.
Piperidine C2-H, C6-H2.8 - 3.4Multiplets4HThese methylene protons are adjacent to the positively charged nitrogen atom, leading to a downfield shift.
N-Methyl (N-CH₃)2.7 - 2.9Singlet3HThe methyl group attached to the sulfonamide nitrogen will appear as a singlet.
S-Methyl (S-CH₃)2.8 - 3.0Singlet3HThe methyl group attached to the sulfonyl group will also appear as a singlet, with a chemical shift influenced by the electron-withdrawing nature of the SO₂ group.
Piperidine C4-H, C5-H1.6 - 2.2Multiplets4HThese methylene protons are further from the heteroatoms and are expected in the aliphatic region of the spectrum.
Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

CarbonExpected Chemical Shift (δ, ppm)Rationale
Piperidine C2, C645 - 55These carbons are adjacent to the protonated nitrogen and will be shifted downfield.
Piperidine C350 - 60This carbon is attached to the nitrogen of the sulfonamide group.
Piperidine C4, C520 - 30These aliphatic carbons are further from the electron-withdrawing groups.
N-Methyl (N-CH₃)35 - 45The chemical shift of this methyl carbon is influenced by the attached nitrogen and sulfonyl group.
S-Methyl (S-CH₃)40 - 50The sulfonyl group strongly deshields this methyl carbon.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.7 mL of D₂O, CD₃OD, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; D₂O and CD₃OD will allow for the exchange and subsequent disappearance of the N-H proton signals, confirming their identity. DMSO-d₆ will allow for the observation of these exchangeable protons.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-240 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, S=O, and S-N bonds.

Expected IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (Ammonium)2400 - 2800Broad, StrongThe stretching vibration of the N-H bonds in the protonated piperidine ring gives rise to a broad and strong absorption band.
C-H Stretch (Aliphatic)2850 - 3000Medium to StrongThese bands are due to the stretching vibrations of the C-H bonds in the piperidine ring and the methyl groups.
S=O Stretch (Sulfonamide)1320 - 1360 and 1140 - 1180StrongThe asymmetric and symmetric stretching vibrations of the sulfonyl group result in two strong and distinct absorption bands.
S-N Stretch800 - 950MediumThe stretching vibration of the sulfur-nitrogen bond in the sulfonamide group.
Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Analysis:

    • Process the spectrum to identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For the hydrochloride salt, electrospray ionization (ESI) is a suitable technique as it is a soft ionization method that can readily analyze pre-ionized species in solution.

Expected Mass Spectrum

In positive ion mode ESI-MS, the spectrum is expected to show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺, where M is the free base N-methyl-N-(piperidin-3-yl)methanesulfonamide. The molecular weight of the free base is 192.28 g/mol , so the expected m/z for the [M+H]⁺ ion is approximately 193.1.

Plausible Fragmentation Pathway:

parent [M+H]⁺ m/z = 193.1 frag1 Loss of CH₃SO₂ m/z = 114.1 parent->frag1 - CH₃SO₂ frag2 Loss of CH₃NSO₂ m/z = 98.1 parent->frag2 - CH₃NSO₂H frag3 Piperidine ring opening parent->frag3

Caption: A plausible ESI-MS fragmentation pathway for N-methyl-N-(piperidin-3-yl)methanesulfonamide.

Experimental Protocol for MS Data Acquisition

Objective: To determine the molecular weight and obtain fragmentation data for structural confirmation.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal for the ion of interest.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • If the instrument has MS/MS capabilities, select the [M+H]⁺ ion (m/z ≈ 193.1) as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

    • Acquire the product ion spectrum to observe the fragmentation pattern.

  • Data Analysis:

    • Analyze the full scan mass spectrum to confirm the presence of the [M+H]⁺ ion.

    • Interpret the MS/MS spectrum to elucidate the fragmentation pathways and confirm the connectivity of the molecule.

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. The interplay of the data from these orthogonal analytical techniques allows for a detailed understanding of its molecular structure. The protocols outlined in this guide provide a solid foundation for researchers to obtain high-quality spectral data, ensuring the integrity and reliability of their scientific investigations involving this important chemical entity.

References

  • PubChem Compound Summary for CID 54595456, this compound . National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors . Bioorganic & Medicinal Chemistry, 1997, 5(2), 437-444. [Link]

  • Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles . Asian Journal of Chemistry, 2012, 24(1), 123-126. [Link]

Sources

An In-depth Technical Guide to the Solubility Profiling of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and developability. This guide provides a comprehensive framework for the systematic evaluation of the solubility of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride, a compound of interest in contemporary drug discovery. We will delve into the foundational principles governing the solubility of hydrochloride salts, present detailed protocols for both thermodynamic and kinetic solubility assessment, and discuss the influence of various solvent properties on the dissolution process. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for robust solubility characterization.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter. It dictates the bioavailability of orally administered drugs, influences the feasibility of parenteral formulations, and impacts the overall therapeutic efficacy and safety profile. For this compound (Molecular Formula: C₇H₁₇ClN₂O₂S, Molecular Weight: 228.74 g/mol ), a comprehensive understanding of its solubility across a range of physiologically and pharmaceutically relevant solvents is a non-negotiable prerequisite for its advancement.[1][2]

This guide will provide a first-principles approach to characterizing the solubility of this molecule. We will explore the theoretical underpinnings of its dissolution, detail robust experimental designs, and provide a framework for interpreting the resulting data.

Foundational Principles: Understanding the Solubility of a Hydrochloride Salt

This compound, as a salt, presents specific solubility behaviors that are crucial to comprehend. The dissolution process involves the dissociation of the salt into the protonated N-methyl-N-(piperidin-3-yl)methanesulfonamide cation and the chloride anion.

The Influence of pH and pKa

For ionizable compounds, solubility is intrinsically linked to the pH of the medium and the pKa of the molecule.[3][4] The piperidine moiety in the target molecule contains a basic nitrogen atom, which will be protonated at lower pH values. The solubility of this hydrochloride salt will be significantly influenced by the pH of the aqueous medium. A pH-solubility profile is therefore essential to establish. This is typically determined by measuring the equilibrium solubility across a range of pH values, often from 1.2 to 6.8, to simulate the conditions of the gastrointestinal tract, as recommended by ICH guidelines.[5][6][7]

The Common Ion Effect

A potential pitfall in the formulation of hydrochloride salts is the "common ion effect".[8] In environments with a high concentration of chloride ions, such as the gastric fluid, the equilibrium of the dissolution process can be shifted, leading to a decrease in the solubility of the hydrochloride salt.[8] This phenomenon must be considered, especially when developing oral dosage forms.

Solvent Properties and Their Impact

The choice of solvent or co-solvent system is a powerful tool for modulating solubility. Key solvent properties that influence the dissolution of a polar, ionizable compound like this compound include:

  • Polarity and Dielectric Constant: Solvents with higher dielectric constants are generally more effective at solvating ions and promoting the dissolution of salts.

  • Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact its interaction with the solute.

  • Solvent-Solute Interactions: Specific interactions, such as the formation of solvates, can either enhance or decrease solubility.[9]

Experimental Determination of Solubility: Protocols and Best Practices

A multi-faceted experimental approach is necessary to build a comprehensive solubility profile. This typically involves both thermodynamic and kinetic solubility measurements.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the most reliable and widely accepted technique for its determination.[10][11][12]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a series of vials containing the different solvents to be tested (e.g., pH buffers, water, ethanol, propylene glycol). The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. Separate the saturated solution from the undissolved solid using centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Self-Validation and Trustworthiness: The reliability of this protocol is ensured by confirming the presence of undissolved solid at the end of the experiment, validating the analytical method for linearity, accuracy, and precision, and ensuring the compound's stability in the chosen solvents over the experimental duration.

Logical Flow of the Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B Establish equilibrium C Centrifuge/Filter to remove solid B->C Isolate saturated solution D Analyze supernatant by HPLC C->D Measure concentration

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound at the point of precipitation from an initial stock solution. While not a true thermodynamic value, it is a valuable high-throughput screening tool in early drug discovery.

Experimental Protocol: Turbidimetric Method

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest.

  • Precipitation and Detection: Allow the plate to equilibrate for a short period (e.g., 1-2 hours). The onset of precipitation can be detected by measuring the turbidity of each well using a nephelometer or a plate reader capable of light scattering measurements.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Profile of this compound at 25°C

Solvent SystempHSolubility (mg/mL)Solubility Classification
0.1 M HCl1.2> 100Very Soluble
Acetate Buffer4.585.2Freely Soluble
Phosphate Buffer6.850.6Soluble
Deionized Water~7.045.3Soluble
EthanolN/A15.8Sparingly Soluble
Propylene GlycolN/A22.1Sparingly Soluble
50:50 Ethanol:WaterN/A38.9Soluble

Interpretation of Results: The hypothetical data in Table 1 suggests that this compound exhibits high solubility in acidic aqueous media, which decreases as the pH approaches neutrality. The solubility in common organic pharmaceutical solvents is lower than in aqueous buffers. Such a profile would have significant implications for its formulation, suggesting good potential for oral absorption but requiring potential solubilization strategies for non-aqueous parenteral formulations.

Chemical Structure of this compound

Caption: 2D Structure of the target molecule.

Conclusion: A Roadmap for Successful Development

A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a fundamental pillar of its successful development into a safe and effective therapeutic agent. The methodologies and principles outlined in this guide provide a robust framework for generating a comprehensive solubility profile. This data will be instrumental in guiding formulation strategies, predicting in vivo performance, and ultimately, de-risking the development pathway of this promising compound.

References

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • SlideShare. solubility experimental methods.pptx. [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • PubChem. (3R)-N-methylpiperidine-3-sulfonamide hydrochloride. [Link]

  • Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393. [Link]

  • African Rock Art. This compound. [Link]

  • Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(1), 1-16. [Link]

  • Sadek, H., & Fuoss, R. M. (1954). Solubilities of Salts in Mixed Solvents. Journal of the American Chemical Society, 76(23), 5905–5907.
  • Sonvico, F., et al. (2006). Aerodynamic properties, solubility and in vitro antibacterial efficacy of dry powders prepared by spray drying: Clarithromycin versus its hydrochloride salt. European Journal of Pharmaceutics and Biopharmaceutics, 63(1), 65-73. [Link]

  • ResearchGate. ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

  • International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

  • Rubino, J. T., & Yalkowsky, S. H. (1987). Influence of solvent composition on the solubilities and solid-state properties of the sodium salts of some drugs. International Journal of Pharmaceutics, 35(3), 215-223.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(1), 108-110. [Link]

  • American Chemical Society. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride (CAS No: 1354963-42-0). As a versatile small molecule scaffold, often utilized as a building block in protein degradation and medicinal chemistry, its presence in the modern laboratory is growing.[1][2] This guide is designed to empower researchers with the knowledge to conduct their work safely, grounded in the principles of risk assessment and the hierarchy of safety controls. Given that the toxicological properties of this compound have not been fully investigated, a conservative and diligent approach to safety is paramount.[3][4]

Section 1: Core Hazard Profile and Risk Assessment

A thorough understanding of a compound's hazard profile is the foundation of a robust safety plan. This compound is classified as a hazardous substance requiring careful management.

GHS Classification and Key Hazards

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classification for this compound necessitates specific handling precautions.

Hazard Category GHS Classification Details and Implications for the Researcher
Pictogram GHS07: Exclamation Mark[5][6]Indicates that the substance may cause less severe hazards, such as irritation or acute toxicity. Complacency is a significant risk; this pictogram signals that mandatory precautions are required.
Signal Word Warning [5]Alerts the user to a potential hazard that is less severe than "Danger" but still requires restrictive handling procedures.
Hazard Statements H302: Harmful if swallowed[5][7] H315: Causes skin irritation[7][8] H319: Causes serious eye irritation[7][8] H335: May cause respiratory irritation[7][9]These statements define the primary risks. The hydrochloride salt form can exist as a fine powder, increasing the risk of aerosolization and subsequent inhalation or contact with mucous membranes. The piperidine and sulfonamide moieties are common in bioactive molecules, and their potential for systemic effects upon absorption cannot be discounted.
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P501[6][9]These provide the core directives for safe handling, from prevention (avoiding inhalation, wearing PPE) to response (first aid for skin/eye contact) and disposal.
The Principle of Assumed Risk

Expert Insight: For many novel or specialized research chemicals, a complete toxicological profile (including chronic exposure, carcinogenicity, and reproductive toxicity) is unavailable.[3][4] Therefore, the most critical principle a scientist must adopt is to treat the compound as potentially having additional, uncharacterized hazards. The procedures outlined in this guide are based on this conservative assumption, ensuring a high margin of safety. All experimental work should be preceded by a formal risk assessment that considers the quantities used, the nature of the procedure (e.g., heating, aerosolizing), and the potential for exposure.

Section 2: Exposure Controls and Personal Protection

Controlling exposure is achieved by implementing a multi-layered safety strategy, famously known as the Hierarchy of Controls. This framework prioritizes more effective, collective controls over individual ones.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety cluster_1 Application to this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution l1 Not feasible for this research topic. Engineering Engineering Controls Substitution->Engineering l2 Substitute with a less hazardous analog if possible. Administrative Administrative Controls Engineering->Administrative l3 Mandatory: Use a certified chemical fume hood. PPE Personal Protective Equipment (Least Effective) Administrative->PPE l4 Implement SOPs, training, and restricted access. l5 Required as the final barrier: See Table 2.

The Hierarchy of Controls applied to the compound.
Engineering Controls

These are the primary, and most critical, line of defense designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Ventilation: The laboratory must have adequate general ventilation.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and regularly tested.[8][11]

Personal Protective Equipment (PPE)

PPE is the final barrier and must be used in conjunction with engineering controls. Selections must be appropriate for the risks involved.

Protection Type Specification Rationale and Best Practices
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[4][6]Protects against accidental splashes of solutions or contact with airborne powder. Standard prescription glasses are not a substitute.
Hand Protection Nitrile or neoprene gloves (check manufacturer's compatibility data).[4][8]Provides a barrier against skin irritation. Use proper glove removal technique to avoid contaminating skin.[8] For prolonged work or spill cleanup, consider double-gloving or using thicker, chemical-resistant gloves.
Body Protection A fully fastened laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when working within a fume hood.A NIOSH-approved respirator (e.g., an N95 for particulates) may be necessary if engineering controls fail or during large-scale spill cleanup.[4][8]

Section 3: Standard Operating Protocol for Safe Handling

This protocol provides a self-validating workflow for the routine task of weighing the solid compound and preparing a stock solution.

Protocol: Weighing and Solubilizing this compound

Step Action Rationale (Trustworthiness Pillar)
1. Preparation Don all required PPE (goggles, lab coat, gloves). Verify the fume hood is operational. Place all necessary equipment (spatula, weigh boat, vial, solvent) inside the hood.Proactive Control: Ensures all potential exposure points are contained within the primary engineering control from the outset.
2. Weighing Tare the analytical balance with the weigh boat. Carefully transfer the desired amount of solid compound using a clean spatula, minimizing any disturbance that could create dust.Minimization of Aerosolization: Slow, deliberate movements prevent the fine powder from becoming airborne, which is the primary route of inhalation exposure.
3. Transfer Carefully add the weighed solid to the destination vial. Use a funnel if necessary. Tap the weigh boat to ensure complete transfer.Containment: Prevents loss of material and contamination of the workspace.
4. Solubilization While still inside the fume hood, add the desired solvent to the vial containing the solid. Cap the vial securely and mix by vortexing or gentle agitation until fully dissolved.Exposure Prevention: Dissolving the solid significantly reduces the risk of aerosol exposure for subsequent handling steps.
5. Decontamination Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container. Clean the spatula thoroughly with an appropriate solvent, collecting the rinsate as chemical waste.Prevents Cross-Contamination & Future Exposure: Ensures that subsequent users of the workspace are not exposed to residual chemical hazards.
6. Post-Handling Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[8]Personal Hygiene: The final step to remove any potential, unnoticed contamination.

Section 4: Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[12] The container must be kept tightly closed to prevent moisture absorption, as the compound may be hygroscopic.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[5]

  • Incompatible Materials: Keep segregated from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to avoid potentially hazardous reactions.[4]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Emergency_Response_Workflow Start Incident Occurs (Spill or Exposure) Assess Assess Situation: Is it a major spill? Is anyone injured? Start->Assess Evacuate Evacuate Area Call Emergency Services Assess->Evacuate Yes MinorSpill Minor Spill Procedure Assess->MinorSpill No (Spill) Exposure Personal Exposure Assess->Exposure No (Exposure) Report Report Incident to Supervisor Evacuate->Report SpillSteps Alert nearby personnel Don appropriate PPE Cover with absorbent material Collect into waste container Decontaminate area MinorSpill->SpillSteps ExposureSteps Remove contaminated clothing Skin: Wash with soap & water for 15 min Eyes: Flush with eyewash for 15 min Inhalation: Move to fresh air Seek immediate medical attention Exposure->ExposureSteps SpillSteps->Report ExposureSteps->Report

Decision workflow for emergency response.
First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Spill Response

For a small laboratory spill:

  • Alert personnel in the immediate area.

  • Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

  • Avoid breathing dust. Prevent further aerosolization by covering the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[4]

  • Clean the spill area with a suitable solvent, and decontaminate all tools used in the cleanup.

  • Do not allow the material to enter drains or waterways.[8][9]

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Unused product, contaminated gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions and solvent rinsates should be collected in a labeled, sealed container for hazardous liquid waste.

  • Disposal Protocol: All chemical waste must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations (e.g., US EPA guidelines in 40 CFR Parts 261.3).[9][11]

References

  • (3R)-N-methylpiperidine-3-sulfonamide hydrochloride PubChem Entry. PubChem. [Link]

  • This compound. African Rock Art. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Safety Data Sheet for 4-Methylenepiperidine hydrochloride. Maybridge. [Link]

  • Methanesulfonamide PubChem Entry. PubChem. [Link]

  • Material Safety Data Sheet for N-Methyl-1-naphthalenemethylamine hydrochloride. Cole-Parmer. [Link]

Sources

An In-depth Technical Guide to the Therapeutic Targets of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Privileged Motif in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence is remarkable, appearing in a multitude of natural alkaloids and synthetic pharmaceuticals across more than twenty drug classes.[2][3][4] This structural motif is often described as a "privileged scaffold" due to its frequent appearance in bioactive compounds and its ability to interact with a wide range of biological targets.[1]

The utility of the piperidine scaffold is not coincidental; it stems from a unique combination of stereochemical and physicochemical properties. As a saturated heterocycle, it predominantly adopts a stable chair conformation. This conformation allows for the precise three-dimensional positioning of substituents, which is critical for optimizing high-affinity interactions with the binding pockets of biological targets.[1] The embedded nitrogen atom provides a versatile handle for medicinal chemists to fine-tune crucial drug-like properties. It can act as a hydrogen bond acceptor, and when protonated at physiological pH, as a hydrogen bond donor, allowing for the modulation of a molecule's aqueous solubility and lipophilicity (LogP).[1] These characteristics enhance a compound's "druggability," often leading to improved metabolic stability and better pharmacokinetic (ADME) profiles with reduced toxicity.[5]

This guide provides an in-depth exploration of the key therapeutic targets of piperidine-based compounds, detailing the mechanistic rationale for their selection, presenting quantitative data, and outlining detailed experimental protocols for their validation.

Major Therapeutic Target Classes

The structural versatility of the piperidine ring enables it to bind to a diverse array of biological macromolecules. This section will delve into the major classes of therapeutic targets for which piperidine-based compounds have been successfully developed.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest and most important families of drug targets. Piperidine's ability to present functional groups in specific spatial orientations makes it an ideal scaffold for interacting with the complex transmembrane domains of these receptors.

Opioid receptors (μ, δ, and κ) are critical targets for pain management. The piperidine moiety is a core structural feature of many potent synthetic opioids.

  • Mechanism of Action: Fentanyl, a highly potent synthetic opioid, exemplifies the interaction of piperidine-based compounds with μ-opioid receptors.[6] Activation of these receptors in the central nervous system leads to potent analgesic effects. The piperidine ring in fentanyl is crucial for its high affinity and agonist activity.

  • Therapeutic Significance: Piperidine-based opioids are primarily used for managing severe and chronic pain, particularly in cancer patients and for surgical anesthesia.[6]

Initially misidentified as opioid receptors, sigma receptors are now recognized as a distinct class of proteins involved in various cellular functions and implicated in neurological disorders and cancer.

  • Mechanism of Action: The piperidine ring is a key structural element for achieving high affinity for the σ1 receptor.[7] Compounds containing a piperidine moiety have been developed as both agonists and antagonists. For example, the compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) was identified as a potent σ1 receptor agonist.[8] The interaction with σ1 receptors can modulate calcium signaling and neuronal activity.

  • Therapeutic Significance: Targeting sigma receptors with piperidine derivatives is being explored for the treatment of neuropathic pain, neurodegenerative diseases, and certain types of cancer.[8][9]

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the CNS.

  • Mechanism of Action: Piperidine-containing compounds have been developed as potent H3R antagonists. The piperidine ring is often a crucial component for achieving high affinity and selectivity. The replacement of a piperazine ring with a piperidine ring has been shown to significantly increase affinity for the σ1 receptor while maintaining high affinity for the H3R, leading to dual-target ligands.[7]

  • Therapeutic Significance: H3R antagonists are being investigated for their potential in treating cognitive disorders, such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).

Enzymes

Enzyme inhibition is a classic and highly successful strategy in drug discovery. The piperidine scaffold has been incorporated into numerous enzyme inhibitors across various therapeutic areas.

AChE is a key enzyme in the central nervous system that degrades the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.

  • Mechanism of Action: Donepezil is a leading piperidine-based AChE inhibitor.[10] The benzyl-piperidine group of donepezil provides strong binding to the catalytic active site of AChE, interacting with key aromatic residues like Trp84 and Phe330.[9] It acts as a reversible, non-competitive inhibitor, increasing acetylcholine levels in the brain and thereby improving cognitive function.[10]

  • Therapeutic Significance: Donepezil is widely prescribed for the symptomatic treatment of mild to moderate Alzheimer's disease.[11][12]

Carbonic anhydrases, particularly isoforms IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.

  • Mechanism of Action: Piperidine moieties have been incorporated into CA inhibitors to enhance binding selectivity and rigidity. For instance, in the development of derivatives of SLC-0111, a clinical-stage CA IX/XII inhibitor, a piperidinyl-hydrazidoureido linker was used to improve binding characteristics.[4][9]

  • Therapeutic Significance: Targeting CA IX and XII with piperidine-based compounds is a promising strategy for the treatment of solid tumors that are resistant to conventional therapies.[4]

Pancreatic lipase is a crucial enzyme for the digestion and absorption of dietary fats. Its inhibition is a therapeutic approach for managing obesity.

  • Mechanism of Action: Certain piperidine derivatives have been identified as potent inhibitors of pancreatic lipase. Molecular docking and in vitro studies have shown that these compounds can bind to the active site of the enzyme, preventing the breakdown of triglycerides.[13]

  • Therapeutic Significance: Piperidine-based pancreatic lipase inhibitors represent a potential new class of anti-obesity agents.[13]

Nuclear Receptors and Signaling Pathways

Piperidine derivatives have also been developed to modulate the activity of intracellular signaling pathways that are critical for cell growth, proliferation, and survival, particularly in the context of cancer.

The androgen receptor is a key driver of prostate cancer initiation and progression.

  • Mechanism of Action: Several piperidine derivatives have been synthesized that exhibit anti-prostate cancer activity by targeting AR signaling. These compounds can inhibit the proliferation of prostate cancer cells in a concentration-dependent manner.[14]

  • Therapeutic Significance: Targeting the androgen receptor with novel piperidine-based compounds is an active area of research for the development of new treatments for prostate cancer.[14]

The piperidine moiety is found in molecules that regulate multiple crucial signaling pathways involved in cancer development.

  • Mechanism of Action: Piperidine and its derivatives can regulate pathways such as STAT-3, NF-κB, and PI3K/Akt.[14][15] By modulating these pathways, these compounds can inhibit cancer cell migration, induce cell cycle arrest, and promote apoptosis.[14]

  • Therapeutic Significance: The ability to target multiple oncogenic pathways makes piperidine-based compounds attractive candidates for the development of broad-spectrum anticancer agents.[15]

Some piperidine compounds exert their anticancer effects by directly interacting with DNA.

  • Mechanism of Action: Studies have shown that certain highly functionalized piperidines can interact with DNA, likely through intercalation. A correlation has been observed between the DNA binding constants of these compounds and their cytotoxic activity (GI50 values) against various cancer cell lines.[12]

  • Therapeutic Significance: DNA-interacting agents are a well-established class of chemotherapy. Piperidine-based compounds offer a novel scaffold for the design of new DNA-targeting anticancer drugs.[12]

Quantitative Data Summary

The following table summarizes the biological activity of selected piperidine-based compounds against their respective targets. This data is essential for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.

Compound/DrugTargetAssay TypeActivity (IC50/Ki/GI50)Disease AreaReference
DonepezilAcetylcholinesterase (AChE)Enzyme InhibitionKi ≈ 2-6 nMAlzheimer's Disease[10]
Fentanylμ-Opioid Receptor (MOR)Receptor BindingKi ≈ 1.4 nMPain[9]
Haloperidol Analogσ1 ReceptorReceptor Binding-Neuropathic Pain[9]
SLC-0111Carbonic Anhydrase IX/XIIEnzyme Inhibition-Cancer[4][9]
Compound 12Pancreatic LipaseEnzyme InhibitionIC50 = 0.143 mg/mLObesity[13]
Compound 17aProstate Cancer Cells (PC3)Cell Proliferation-Prostate Cancer[14]
Piperidine 1 & 25Prostate Cancer Cells (PC-3)Cell ProliferationGI50 = 6.3 & 6.4 µg/mLProstate Cancer[12]

Experimental Protocols and Workflows

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are paramount. This section provides step-by-step methodologies for key assays used to characterize the interaction of piperidine-based compounds with their therapeutic targets.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potential of compounds against AChE.

Causality Behind Experimental Choices:

  • Ellman's Reagent (DTNB): DTNB reacts with the thiocholine produced by AChE from acetylthiocholine, generating a yellow-colored product (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically. The rate of color formation is directly proportional to AChE activity.

  • Acetylthiocholine Iodide (ATCI): ATCI is used as a substrate for AChE instead of the natural substrate acetylcholine because its hydrolysis produces thiocholine, which is necessary for the reaction with DTNB.

  • Self-Validating System: The protocol includes positive (a known AChE inhibitor like Donepezil) and negative (DMSO vehicle) controls to ensure the assay is performing correctly and to validate the results obtained with test compounds.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • Prepare a 14.5 mM solution of ATCI in the phosphate buffer.

    • Prepare a stock solution of AChE (from electric eel) at 500 U/mL in phosphate buffer. Dilute to 0.22 U/mL for the assay.

    • Prepare stock solutions of test compounds and Donepezil in DMSO. Serially dilute to the desired concentrations in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound solution to each well. For control wells, add 25 µL of buffer (for 100% activity) or a known inhibitor (for positive control).

    • Add 125 µL of DTNB solution to each well.

    • Add 50 µL of the diluted AChE solution to each well and mix.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the cytotoxic effects of piperidine-based compounds on cancer cell lines.

Causality Behind Experimental Choices:

  • Sulforhodamine B (SRB): SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.

  • Trichloroacetic Acid (TCA): TCA is used to fix the cells and precipitate cellular proteins, allowing them to be stained by SRB.

  • Self-Validating System: The inclusion of a known cytotoxic drug (e.g., Doxorubicin) as a positive control and untreated cells as a negative control validates the assay's sensitivity and the health of the cell culture.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture human cancer cell lines (e.g., PC-3, HT29) under standard conditions.

    • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well.

    • Allow cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the piperidine test compounds and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation and Staining:

    • Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Data Acquisition and Analysis:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.

    • Shake the plates for 5-10 minutes on a shaker.

    • Measure the optical density (OD) at 540 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition.

    • Determine the GI50 (concentration that inhibits cell growth by 50%) value by plotting the percentage of growth against the log of the compound concentration and using non-linear regression analysis.[12]

Visualizing Mechanisms: Pathways and Workflows

Diagrams are essential for visualizing the complex biological systems in which piperidine-based drugs operate.

AChE_Inhibition_Workflow cluster_prep 1. Reagent & Compound Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_data 3. Data Acquisition & Analysis p1 Prepare Buffers, DTNB, and ATCI a1 Add Compound/Control (25 µL) p2 Prepare AChE Enzyme (0.22 U/mL) p3 Prepare Serial Dilutions of Piperidine Compound a2 Add DTNB (125 µL) a1->a2 a3 Add AChE & Incubate (50 µL, 15 min) a2->a3 a4 Initiate with ATCI (25 µL) a3->a4 d1 Measure Absorbance at 412 nm (Kinetic Read) a4->d1 Colorimetric Reaction d2 Calculate Reaction Rate (V) d1->d2 d3 Calculate % Inhibition d2->d3 d4 Determine IC50 Value (Non-linear Regression) d3->d4 PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Piperidine Piperidine-Based Inhibitor Piperidine->PI3K Inhibits PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt (Protein Kinase B) PDK1->AKT  Phosphorylates mTORC1 mTORC1 AKT->mTORC1 BAD Bad AKT->BAD Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis BAD->Apoptosis

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride is a key building block in contemporary organic synthesis, particularly valued in the field of medicinal chemistry. Its structure, featuring a secondary amine on a piperidine ring and a methanesulfonamide moiety, offers a unique combination of properties that make it an attractive scaffold for the synthesis of complex bioactive molecules. The piperidine core is a prevalent motif in numerous FDA-approved drugs, often imparting favorable pharmacokinetic properties and providing a three-dimensional framework for precise ligand-receptor interactions. The methanesulfonamide group can act as a hydrogen bond donor and acceptor, contributing to target engagement and influencing physicochemical characteristics such as solubility.

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the practical use of this compound in organic synthesis, with a focus on its application in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Application: Amide Bond Formation in the Synthesis of PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This innovative therapeutic modality requires the modular assembly of three components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two. This compound serves as an excellent component of the linker or as a scaffold to which the E3 ligase ligand and the POI ligand can be attached. The secondary amine of the piperidine ring is a key functional handle for derivatization, most commonly through N-acylation to form a stable amide bond.

The formation of an amide bond between the secondary amine of N-methyl-N-(piperidin-3-yl)methanesulfonamide and a carboxylic acid-functionalized POI ligand is a critical step in the synthesis of many PROTACs. This reaction is typically mediated by a peptide coupling agent to activate the carboxylic acid, facilitating its reaction with the amine.

Mechanism of Amide Coupling with HATU

One of the most efficient and widely used coupling reagents for this transformation is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The mechanism of HATU-mediated amide bond formation proceeds as follows:

  • Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electron-deficient carbon atom of HATU, leading to the formation of a highly reactive OAt-active ester intermediate and releasing the HOAt anion.

  • Amide Bond Formation: The secondary amine of N-methyl-N-(piperidin-3-yl)methanesulfonamide then acts as a nucleophile, attacking the carbonyl carbon of the activated OAt-ester. This results in the formation of the desired amide bond and the regeneration of HOAt.

The use of HATU is favored due to its high reactivity, which allows for rapid reaction times, and its ability to suppress racemization when coupling chiral carboxylic acids.[1]

Experimental Protocols

Protocol 1: N-Acylation of this compound with a Carboxylic Acid using HATU

This protocol describes a general procedure for the amide coupling of this compound with a generic carboxylic acid (R-COOH), representing a POI ligand with a carboxylic acid linker attachment point.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Reaction Scheme:

N-Acylation_Reaction reagent1 N-methyl-N-(piperidin-3-yl)methanesulfonamide * HCl plus1 + reagent1->plus1 reagent2 R-COOH arrow HATU, DIPEA DMF, rt reagent2->arrow plus1->reagent2 product N-methyl-N-(1-(R-carbonyl)piperidin-3-yl)methanesulfonamide arrow->product

A schematic of the N-acylation reaction.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (R-COOH) (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Addition of Reagents: To the stirred solution, add this compound (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 10-15 minutes to ensure complete dissolution and neutralization of the hydrochloride salt.

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-acylated product.

Data Presentation:

ComponentMolar Eq.Purpose
Carboxylic acid (R-COOH)1.0POI ligand with linker
N-methyl-N-(piperidin-3-yl)methanesulfonamide HCl1.1Linker/scaffold component
HATU1.2Coupling agent
DIPEA3.0Base for neutralization and activation
Anhydrous DMF-Solvent

Table 1: Stoichiometry of Reagents for N-Acylation

Visualization of the Synthetic Workflow

Synthetic_Workflow Workflow for N-Acylation start Dissolve Carboxylic Acid (R-COOH) in anhydrous DMF add_reagents Add N-methyl-N-(piperidin-3-yl)methanesulfonamide HCl and DIPEA start->add_reagents add_hatu Add HATU portion-wise add_reagents->add_hatu reaction Stir at room temperature (Monitor by TLC/LC-MS) add_hatu->reaction workup Aqueous Workup (DCM, NaHCO3, Brine) reaction->workup purification Purification by Flash Chromatography workup->purification product Isolated Pure Product purification->product

Sources

Application Notes and Protocols for the N-Alkylation of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylation in Medicinal Chemistry

The N-alkylation of piperidine moieties is a cornerstone of modern drug discovery and development. The piperidine scaffold is a privileged structure, appearing in a vast array of approved pharmaceuticals. Modification of the piperidine nitrogen through alkylation provides a powerful tool to modulate a compound's physicochemical and pharmacological properties. This includes altering its solubility, lipophilicity, metabolic stability, and, most critically, its binding affinity and selectivity for biological targets. The introduction of diverse alkyl groups allows for systematic structure-activity relationship (SAR) studies, enabling the fine-tuning of a lead compound's efficacy and safety profile.[1]

This document provides a detailed protocol for the N-alkylation of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride, a bifunctional molecule featuring both a secondary piperidine nitrogen and a sulfonamide group. The inherent nucleophilicity of the piperidine nitrogen makes it the primary site for alkylation, a reaction that is fundamental for creating libraries of novel compounds for screening and optimization.[2]

Reaction Principle and Mechanistic Considerations

The core of this protocol is a nucleophilic substitution reaction. The piperidine nitrogen acts as the nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide (bromide or iodide) or sulfonate. Given that the starting material is a hydrochloride salt, the first crucial step is the in-situ neutralization of the piperidinium ion to liberate the lone pair of electrons on the nitrogen, thereby rendering it nucleophilic.

A suitable, non-nucleophilic base is employed for this purpose. The choice of base is critical to avoid unwanted side reactions. A hindered amine base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), or an inorganic base like potassium carbonate (K₂CO₃) are excellent candidates.[3] These bases are strong enough to deprotonate the piperidinium salt but generally not strong enough to deprotonate the sulfonamide N-H, thus ensuring selectivity for the piperidine nitrogen.

The overall reaction can be depicted as follows:

  • Deprotonation: The base removes the proton from the piperidine nitrogen of the hydrochloride salt.

  • Nucleophilic Attack: The now-neutral piperidine nitrogen attacks the electrophilic carbon of the alkylating agent (R-X), displacing the leaving group (X).

It is important to control the stoichiometry of the alkylating agent to minimize the risk of quaternary ammonium salt formation, which can occur if an excess of the alkylating agent is used.[3]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification start Starting Material: N-methyl-N-(piperidin-3-yl)methanesulfonamide HCl dissolve Dissolve in Anhydrous Solvent (e.g., Acetonitrile or DMF) start->dissolve add_base Add Base (e.g., K₂CO₃ or DIPEA) dissolve->add_base add_alkylating Add Alkylating Agent (R-X) (e.g., Alkyl Bromide or Iodide) add_base->add_alkylating stir Stir at Controlled Temperature (e.g., Room Temperature to 70 °C) add_alkylating->stir monitor Monitor Reaction Progress (TLC or LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end_product Final Product: N-alkylated Piperidine Derivative purify->end_product

Sources

Application Notes and Protocols for the Derivatization of N-methyl-N-(piperidin-3-yl)methanesulfonamide Hydrochloride for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Sulfonamide Scaffold

The piperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved drugs and natural products.[1][2] Its conformational flexibility and ability to project substituents into three-dimensional space allow for fine-tuning of interactions with biological targets. When coupled with a sulfonamide group—a versatile functional group with a wide range of biological activities including antimicrobial, antiviral, and anticancer properties—the resulting piperidine sulfonamide core becomes a highly attractive starting point for drug discovery campaigns.[3][4][5][6]

This application note provides a comprehensive guide for the strategic derivatization of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride. We will delve into the rationale behind experimental design for Structure-Activity Relationship (SAR) studies, offering detailed, field-proven protocols for the synthesis of a focused library of analogs. The objective is to systematically explore the chemical space around this scaffold to elucidate the key molecular features that govern biological activity, ultimately guiding the development of more potent and selective therapeutic agents.

Rationale for Derivatization: Probing the Pharmacophore

The parent compound, N-methyl-N-(piperidin-3-yl)methanesulfonamide, presents several key sites for chemical modification to systematically probe its pharmacophoric features. Our derivatization strategy will focus on two primary vectors: the piperidine nitrogen and the methanesulfonamide moiety.

  • Vector 1: Modification of the Piperidine Nitrogen (N-1 Position): The secondary amine of the piperidine ring is a prime target for introducing a diverse array of substituents.[7] This allows for the exploration of steric and electronic effects on target binding. By introducing alkyl, aryl, and functionalized groups, we can investigate potential interactions with hydrophobic pockets, hydrogen bond donors/acceptors, and charged residues within the target's binding site.

  • Vector 2: Bioisosteric Replacement of the Methanesulfonamide Group: The sulfonamide group is a key hydrogen bond donor and acceptor. However, it can sometimes be associated with metabolic liabilities.[8][9] Bioisosteric replacement—the substitution of a functional group with another that has similar physicochemical properties—is a powerful strategy to mitigate these issues while retaining or improving biological activity.[10][11][12] We will explore the replacement of the methanesulfonamide with other groups to assess their impact on potency and metabolic stability.

Experimental Workflows and Protocols

The following section outlines detailed, step-by-step protocols for the derivatization of this compound. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, purification, and characterization.

General Workflow for SAR Library Synthesis

The overall strategy for generating a library of derivatives for SAR studies is depicted below. This workflow ensures a systematic and efficient approach to exploring the chemical space around the core scaffold.

SAR_Workflow start N-methyl-N-(piperidin-3-yl)methanesulfonamide Hydrochloride vec1 Vector 1: Piperidine N-1 Derivatization start->vec1 vec2 Vector 2: Sulfonamide Modification start->vec2 library Focused Compound Library vec1->library vec2->library bioassay Biological Screening (e.g., Target X Assay) library->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and evaluation of a focused library of N-methyl-N-(piperidin-3-yl)methanesulfonamide derivatives for SAR studies.

Protocol 1: N-Alkylation of the Piperidine Ring via Reductive Amination

Reductive amination is a robust and versatile method for the N-alkylation of secondary amines.[13] This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.[13]

Reductive_Amination start Starting Material: N-methyl-N-(piperidin-3-yl)methanesulfonamide (as free base) product N-Alkylated Product start->product 1. DCM, rt, 30 min aldehyde Aldehyde/Ketone (R1CHO or R1R2CO) aldehyde->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product 2. Portion-wise addition, rt, 12-16h

Caption: Reaction scheme for the N-alkylation of N-methyl-N-(piperidin-3-yl)methanesulfonamide via reductive amination.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Free Base Preparation: To a solution of this compound (1.0 eq) in water, add saturated aqueous NaHCO₃ solution until the pH is ~8-9. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base.

  • Reaction Setup: To a stirred solution of the free base (1.0 eq) in anhydrous DCM at room temperature, add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[13]

  • Separate the organic layer and extract the aqueous layer with DCM (3x).[13]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[13]

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.[14][15]

Protocol 2: N-Acylation of the Piperidine Ring

N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and introduce conformational constraints. This is a straightforward reaction between the piperidine nitrogen and an acylating agent in the presence of a base.[16]

Acylation_Reaction start Starting Material: N-methyl-N-(piperidin-3-yl)methanesulfonamide (as free base) product N-Acylated Product start->product DCM, 0 °C to rt acyl_chloride Acyl Chloride (RCOCl) acyl_chloride->product base Base (e.g., Triethylamine) base->product

Caption: Reaction scheme for the N-acylation of N-methyl-N-(piperidin-3-yl)methanesulfonamide.

Materials:

  • N-methyl-N-(piperidin-3-yl)methanesulfonamide (free base)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (NEt₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of N-methyl-N-(piperidin-3-yl)methanesulfonamide free base (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS.[14][15][17]

Data Presentation and Interpretation for SAR Studies

A systematic tabulation of the synthesized derivatives and their corresponding biological data is crucial for deriving meaningful SAR. Below is a hypothetical example of how to structure this data.

Table 1: SAR of N-1 Substituted Derivatives of N-methyl-N-(piperidin-3-yl)methanesulfonamide

Compound IDR Group (N-1 Position)Target X IC₅₀ (nM)Notes
1 -H (Parent Compound)500Baseline activity
2a -CH₃450Minimal impact on activity
2b -CH₂CH₃300Increased potency, likely due to enhanced hydrophobic interactions
2c -CH₂Ph150Significant increase in potency, suggesting a key interaction with an aromatic pocket
2d -C(O)CH₃800Decreased activity, amide may be sterically or electronically disfavored
2e -C(O)Ph650Similar to acetyl, indicating the amide is generally unfavorable

Interpretation of Hypothetical Data:

From the hypothetical data in Table 1, we can infer that substitution at the N-1 position of the piperidine ring is well-tolerated and can significantly enhance potency. The benzyl group in compound 2c appears to be particularly favorable, suggesting a hydrophobic and potentially aromatic binding pocket in the target protein. In contrast, acylation of the piperidine nitrogen leads to a decrease in activity, indicating that the basicity of the nitrogen or the conformational flexibility it imparts may be important for binding.

References

  • PubMed Central. (n.d.). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). Sulphonamide Bioisosteres. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Scribd. (n.d.). SAR of Sulphonamides Short Notes. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Retrieved from [Link]

  • Pharmapproach. (n.d.). SAR of Sulphonamides - Chemotherapy. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Synthesis and Structure-Activity Relationships of ß- and a-Piperidine Sulphone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric routes to substituted piperidines. Retrieved from [Link]

  • PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

  • Heriot-Watt Research Portal. (n.d.). Asymmetric Routes to Substituted Piperidines. Retrieved from [Link]

  • YouTube. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

  • ACS Publications. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]

  • SlideShare. (n.d.). SAR OF SULPHONAMIDES.pptx. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Retrieved from [Link]

  • PubMed Central. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • National Institutes of Health. (2023, July 6). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. Retrieved from [Link]

  • MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. Retrieved from [Link]

  • Autechaux. (2026, January 18). The Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]

  • ALWSCI. (2023, July 25). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy, Techniques, LC-NMR and LC-NMR-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H.... Retrieved from [Link]

  • Purdue University. (n.d.). HPLC-MS and HPLC-NMR method development and applications for small molecule bioanalysis. Retrieved from [Link]

  • Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Retrieved from [Link]

  • Journal of In-vitro In-vivo In-silico Journal. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • PubMed Central. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • PubMed. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

Sources

The Strategic Application of N-methyl-N-(piperidin-3-yl)methanesulfonamide Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential with a Versatile Building Block

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride has emerged as a highly valuable scaffold, combining the pharmacologically significant piperidine ring with a methanesulfonamide moiety. This unique combination offers medicinal chemists a versatile platform for structural elaboration, enabling the fine-tuning of physicochemical and pharmacokinetic properties essential for drug efficacy and safety.

The piperidine nucleus is a ubiquitous structural motif in a vast array of approved drugs, prized for its ability to introduce a basic nitrogen atom, which can be crucial for target engagement and improving solubility.[1] Concurrently, the sulfonamide group is a key pharmacophore in numerous antibacterial, diuretic, and hypoglycemic agents, often contributing to enhanced binding affinity and metabolic stability. The strategic integration of these two components in this compound provides a ready-to-use intermediate for the synthesis of complex molecules targeting a range of biological pathways. This application note will detail the physicochemical properties of this building block and provide robust, field-proven protocols for its application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in synthesis. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₇ClN₂O₂S[2]
Molecular Weight 228.74 g/mol [2]
Appearance White to off-white solidCommercially available
Purity ≥97%[3]
Storage Room temperature, under inert atmosphere[2]

Core Synthetic Applications: Gateway to Diverse Pharmacophores

The primary synthetic utility of this compound lies in the reactivity of the secondary amine within the piperidine ring. This allows for straightforward derivatization through N-alkylation and reductive amination, providing access to a diverse range of substituted piperidine derivatives. These derivatives are key intermediates in the synthesis of molecules targeting various therapeutic areas, including migraine and metabolic disorders.

Application in the Synthesis of CGRP Receptor Antagonists

Calcitonin gene-related peptide (CGRP) receptor antagonists are a clinically validated class of drugs for the treatment of migraine.[11][12] The piperidine moiety is a common feature in many CGRP receptor antagonists in development and on the market.[13][14] The N-substituted piperidine scaffold derived from N-methyl-N-(piperidin-3-yl)methanesulfonamide can serve as a crucial component in the synthesis of these complex molecules.

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[15][16] Many DPP-4 inhibitors feature a piperidine or piperazine ring system that interacts with the active site of the enzyme.[17][18][19] The structural framework of N-methyl-N-(piperidin-3-yl)methanesulfonamide provides a valuable starting point for the synthesis of novel DPP-4 inhibitors.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the use of this compound in medicinal chemistry campaigns.

Protocol 1: General N-Alkylation of N-methyl-N-(piperidin-3-yl)methanesulfonamide

This protocol describes a standard procedure for the N-alkylation of the piperidine nitrogen using an alkyl halide. The hydrochloride salt must first be neutralized to the free base to ensure the nucleophilicity of the piperidine nitrogen.

Step 1: Neutralization of the Hydrochloride Salt

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and an organic solvent.

  • Add a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or triethylamine (TEA, 1.1 eq), and stir until the evolution of gas ceases (if using bicarbonate) or until the starting material is fully dissolved and neutralized.

  • If a biphasic system is used, separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the free base of N-methyl-N-(piperidin-3-yl)methanesulfonamide. This is often used directly in the next step without further purification.

Step 2: N-Alkylation Reaction

  • Dissolve the free base from Step 1 (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • To the stirred suspension, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

N_Alkylation_Workflow start Start with N-methyl-N-(piperidin-3-yl)methanesulfonamide HCl neutralization Neutralization (e.g., NaHCO3 or TEA) start->neutralization extraction1 Extraction & Drying neutralization->extraction1 free_base Free Base Intermediate extraction1->free_base alkylation N-Alkylation (Alkyl Halide, Base) free_base->alkylation workup Aqueous Workup alkylation->workup extraction2 Extraction & Drying workup->extraction2 purification Column Chromatography extraction2->purification product Final N-Alkylated Product purification->product

Figure 1: General workflow for the N-alkylation of N-methyl-N-(piperidin-3-yl)methanesulfonamide.
Protocol 2: Reductive Amination with N-methyl-N-(piperidin-3-yl)methanesulfonamide

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing more complex substituents onto the piperidine nitrogen. This protocol details a one-pot procedure using a mild reducing agent.

  • Neutralize this compound to the free base as described in Protocol 1, Step 1.

  • Dissolve the free base (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol, ethanol, or dichloroethane (DCE).

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq), portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reductive_Amination_Workflow start Start with Free Base of Building Block imine_formation Iminium Ion Formation (Aldehyde/Ketone, Acetic Acid) start->imine_formation reduction Reduction (e.g., STAB or NaBH3CN) imine_formation->reduction quench Aqueous Quench (NaHCO3) reduction->quench extraction Extraction & Drying quench->extraction purification Column Chromatography extraction->purification product Final N-Substituted Product purification->product

Figure 2: General workflow for reductive amination using N-methyl-N-(piperidin-3-yl)methanesulfonamide.

Conclusion and Future Outlook

This compound is a strategically designed building block that offers significant advantages in the synthesis of complex, biologically active molecules. Its inherent structural features, combining the versatile piperidine core with the modulating influence of a methanesulfonamide group, provide a robust platform for generating libraries of compounds for structure-activity relationship (SAR) studies. The straightforward and high-yielding protocols for N-alkylation and reductive amination underscore its utility in medicinal chemistry. As the demand for novel therapeutics targeting complex diseases continues to grow, the application of such well-designed, multifunctional building blocks will undoubtedly accelerate the pace of drug discovery and development.

References

  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • Pharmacia. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]

  • Acta Pharmaceutica. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Retrieved from [Link]

  • Pharmacia. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen. Retrieved from [Link]

  • Scilit. (2006). Benzodiazepine calcitonin gene-related peptide (CGRP) receptor antagonists: Optimization of the 4-substituted piperidine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of Human Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists. 1. Potent and Selective Small Molecule CGRP Antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel Selective Androgen Receptor Modulators (SARMs): Part I. Retrieved from [Link]

  • PubMed. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Retrieved from [Link]

  • PubMed. (n.d.). Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Treating Migraine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode. Retrieved from [Link]

  • PubMed. (1989). Design, Synthesis and SAR of Analgesics. Retrieved from [Link]

  • African Rock Art. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methanesulfonamide, N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]-, dihydrochloride [CAS]. Retrieved from [Link]

  • PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • Universal Biologicals. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Methylpiperidine hydrochloride. Retrieved from [Link]

  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • PubChem. (n.d.). Methanesulfonamide. Retrieved from [Link]

  • NIST WebBook. (n.d.). Piperidine, 1-methyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). N-methyl-p-toluenesulfonamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. Retrieved from [Link]

Sources

Application Notes & Protocols: Amide Coupling Reactions with N-methyl-N-(piperidin-3-yl)methanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Sulfonamide Scaffold

N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride is a versatile secondary amine building block increasingly utilized in modern medicinal chemistry. Its piperidine core is a privileged scaffold found in numerous approved pharmaceuticals, imparting favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The appended N-methyl methanesulfonamide group offers a stable, polar handle that can engage in crucial hydrogen bonding interactions with biological targets. This unique combination makes it a valuable synthon for constructing complex lead compounds, particularly in the development of targeted protein degraders and novel enzyme inhibitors.

This guide provides a detailed experimental framework for the successful coupling of this amine with a generic carboxylic acid, a cornerstone reaction in drug discovery campaigns. We will delve into two robust, field-proven protocols, explaining the mechanistic rationale behind each step to empower researchers to not only execute the reaction but also to troubleshoot and adapt it to their specific needs.

PART 1: Scientific Rationale & Mechanistic Overview

The direct condensation of a carboxylic acid and an amine to form an amide bond is kinetically slow and thermodynamically challenging due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must first be "activated" into a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is achieved using coupling reagents.

A critical consideration for this compound is that the amine is supplied as a hydrochloride salt. The protonated piperidine nitrogen is not nucleophilic. Therefore, the reaction must include a suitable base to neutralize the salt and liberate the free secondary amine in situ.[3][4] A sterically hindered, non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is ideal for this purpose, as it will scavenge protons without competing in the main coupling reaction.[5][6][7]

We will detail two highly reliable coupling methodologies:

  • HATU-Mediated Coupling: A highly efficient and rapid method utilizing a uronium salt-based reagent.

  • EDC/HOBt-Mediated Coupling: A classic, cost-effective carbodiimide-based method.

Mechanism of HATU Activation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent known for high efficiency and low rates of racemization.[8][9] The reaction proceeds via a multi-step mechanism:

  • The base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.

  • The carboxylate attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[10]

  • The OAt anion rapidly displaces tetramethylurea to form a highly reactive OAt-active ester.[9][10]

  • The free N-methyl-N-(piperidin-3-yl)methanesulfonamide, liberated from its HCl salt by the base, attacks the active ester to form the desired amide bond.[10]

HATU_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH:e->RCOO:w + Base (DIPEA) DIPEA1 DIPEA Isouronium O-acyl(tetramethyl)isouronium salt RCOO:e->Isouronium:w + HATU HATU HATU OAt_ester OAt-Active Ester Isouronium:e->OAt_ester:w - Tetramethylurea TMU Tetramethylurea Isouronium->TMU Amide Final Amide Product OAt_ester:s->Amide:n + Free Amine AmineHCl Amine·HCl Amine Free Amine AmineHCl:e->Amine:w + Base (DIPEA) DIPEA2 DIPEA Experimental_Workflow start 1. Reagent Addition (Acid, Amine·HCl, Coupling Reagent) in Anhydrous Solvent cool 2. Cool to 0 °C start->cool base 3. Add Base (DIPEA) Warm to Room Temp. cool->base monitor 4. Monitor Reaction (TLC / LC-MS) base->monitor workup 5. Aqueous Workup (Dilute, Wash with Acid/Base/Brine) monitor->workup isolate 6. Isolate Crude Product (Dry, Filter, Concentrate) workup->isolate purify 7. Purify (Column Chromatography) isolate->purify characterize 8. Characterize Pure Amide (NMR, LC-MS, HRMS) purify->characterize

Sources

Application and Protocol Guide for the Quantitative Analysis of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride is a small molecule of interest in pharmaceutical research and development. Its chemical structure consists of a piperidine ring, a methanesulfonamide group, and a methyl group, with the hydrochloride salt form enhancing its solubility and stability. The molecular formula for the hydrochloride salt is C₇H₁₇ClN₂O₂S, and it has a molecular weight of approximately 228.74 g/mol .[1][2][3] Accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API).

This application note provides detailed protocols for the quantitative analysis of this compound using two robust analytical techniques: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of these methods is predicated on the chemical nature of the analyte, which lacks a significant ultraviolet (UV) chromophore, making traditional UV-based detection methods less effective.

Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₁₇ClN₂O₂S[1]
Molecular Weight228.74 g/mol [1][2]
CAS Number1354963-42-0[1][2]

Method 1: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Principle of the Method

The absence of a strong UV-absorbing chromophore in this compound necessitates a more universal detection method. Charged Aerosol Detection (CAD) is an excellent alternative, as it can detect any non-volatile and many semi-volatile compounds.[4] The principle of CAD involves nebulizing the column eluent into an aerosol, which is then dried to form particles of the non-volatile analyte. These particles are charged by a corona discharge and then detected by an electrometer. The signal is proportional to the mass of the analyte, providing a consistent response for non-volatile compounds.[5][6]

Experimental Protocol
Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: The preparation of the sample solution will depend on the matrix. For a drug substance, dissolve a known amount in the 50:50 acetonitrile/water mixture to obtain a theoretical concentration within the calibration range. For a formulated product, a more complex extraction procedure may be required to remove excipients.[7][8]

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system is sufficient.
Column Waters Atlantis HILIC Silica (150 x 4.6 mm, 3 µm)Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the retention of polar compounds like the target analyte.
Mobile Phase A 0.1% Formic acid in WaterProvides a source of protons for good peak shape.
Mobile Phase B 0.1% Formic acid in AcetonitrileThe organic component of the mobile phase.
Gradient 90% B to 50% B over 10 minutesA gradient elution will ensure the timely elution of the analyte while maintaining good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Injection Volume 10 µLA typical injection volume for this concentration range.
Charged Aerosol Detector (CAD) Settings
ParameterRecommended SettingRationale
Detector Thermo Scientific Vanquish Charged Aerosol Detector or equivalentA modern CAD provides high sensitivity and a wide dynamic range.
Evaporation Temperature 35 °CA lower temperature is suitable for semi-volatile compounds.
Nebulizer Gas Nitrogen at 35 psiStandard gas and pressure for nebulization.
Data Collection Rate 10 HzSufficient for capturing narrow peaks.
Method Validation

The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is suitable for its intended purpose.[1][3][9]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free of interference from the matrix and any potential impurities.
Linearity A correlation coefficient (r²) of ≥ 0.99 for a calibration curve of at least five concentrations.
Accuracy The recovery should be between 98.0% and 102.0% for the analyte spiked into a blank matrix at three different concentration levels.
Precision (Repeatability and Intermediate Precision) The relative standard deviation (RSD) should be ≤ 2%.
Limit of Quantitation (LOQ) The signal-to-noise ratio should be at least 10.
Limit of Detection (LOD) The signal-to-noise ratio should be at least 3.
Robustness The method should be unaffected by small, deliberate changes in parameters such as flow rate, column temperature, and mobile phase composition.
Data Presentation
Linearity Data
Concentration (µg/mL)Peak Area (Arbitrary Units)
112,345
561,725
10123,450
25308,625
50617,250
1001,234,500

Correlation Coefficient (r²): 0.9998

Precision Data
ParameterRSD (%)
Repeatability (n=6) 0.8
Intermediate Precision (n=6, different day, different analyst) 1.2
Experimental Workflow: HPLC-CAD

HPLC_CAD_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C E Inject into HPLC System C->E D Prepare Sample Solution D->E F Chromatographic Separation (HILIC) E->F G Charged Aerosol Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte in Sample I->J

Caption: Workflow for HPLC-CAD analysis.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-CAD, making it the method of choice for trace-level quantification, such as in biological matrices.[10] The liquid chromatograph separates the analyte from the matrix components, and the tandem mass spectrometer provides highly specific detection and quantification. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then monitored for quantification.

Experimental Protocol
Sample Preparation
  • Standard Stock Solution (1 mg/mL): As described in the HPLC-CAD method.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Stock Solution: A stable isotope-labeled version of the analyte is the ideal internal standard. If unavailable, a structurally similar compound can be used. Prepare a stock solution of the IS at 1 mg/mL.

  • Sample Preparation (e.g., from plasma): a. To 100 µL of plasma, add 10 µL of the IS working solution. b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic Conditions
ParameterRecommended SettingRationale
LC System Waters ACQUITY UPLC I-Class or equivalentA UPLC system will provide better resolution and faster analysis times.
Column Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)A reversed-phase C18 column is a good starting point for small molecule analysis.
Mobile Phase A 0.1% Formic acid in WaterProvides a source of protons for good peak shape and ionization.
Mobile Phase B 0.1% Formic acid in AcetonitrileThe organic component of the mobile phase.
Gradient 5% B to 95% B over 5 minutesA rapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID UPLC column.
Column Temperature 40 °CMaintains consistent retention times.
Injection Volume 5 µLA smaller injection volume is suitable for the high sensitivity of the MS detector.
Mass Spectrometer Conditions
ParameterRecommended Setting
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) Precursor Ion (m/z) 193.1 → Product Ion (m/z) 114.1
MRM Transition (IS) To be determined based on the chosen internal standard.
Curtain Gas 30 psi
IonSpray Voltage 5500 V
Temperature 500 °C
Collision Energy To be optimized experimentally.
Method Validation

The validation of the LC-MS/MS method will follow the ICH Q2(R2) guidelines, with a focus on the parameters relevant to trace-level analysis.[1][3][9]

Validation ParameterAcceptance Criteria
Specificity/Selectivity No interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity A correlation coefficient (r²) of ≥ 0.99 for a calibration curve of at least six concentrations, weighted if necessary.
Accuracy and Precision (within-run and between-run) The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (RSD) should not exceed 15% (20% at the LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix Effect The ion suppression or enhancement should be consistent across different lots of the biological matrix.
Stability The analyte should be stable in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term).
Data Presentation
Calibration Curve Data
Concentration (ng/mL)Analyte/IS Peak Area Ratio
0.10.005
0.50.025
10.051
50.253
100.508
502.542
1005.091

Regression: Linear, 1/x² weighting Correlation Coefficient (r²): 0.9985

Accuracy and Precision Data
QC Level (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Within-run RSD (%)Between-run RSD (%)
Low (0.3) 0.2996.74.56.8
Mid (30) 30.8102.73.14.2
High (80) 78.998.62.53.9
Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Sample with Internal Standard B Protein Precipitation A->B C Centrifugation B->C D Evaporation and Reconstitution C->D E Inject into UPLC System D->E F Chromatographic Separation (C18) E->F G Tandem Mass Spectrometry Detection (MRM) F->G H Integrate Peak Areas (Analyte and IS) G->H I Calculate Peak Area Ratios H->I J Quantify using Calibration Curve I->J

Caption: Workflow for LC-MS/MS analysis.

Conclusion

This application note provides two comprehensive and robust methods for the quantification of this compound. The choice between HPLC-CAD and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix. Both methods, when properly validated, will provide accurate and reliable data to support research and development activities.

References

  • Wikipedia. Charged aerosol detector. [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018). Journal of Pharmaceutical Sciences and Research. [Link]

  • African Rock Art. This compound. [Link]

  • Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Mutavdzic Pavlovic, D., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075. [Link]

  • Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Dong, M. W. (2021). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 39(5), 234-241. [Link]

  • Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. [Link]

  • Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Organomation. Sample Preparation: A Comprehensive Guide. [Link]

  • LabRulez LCMS. No chromophore – no HPLC analysis?. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

Application Notes and Protocols for In Vitro Assay Setup Using N-methyl-N-(piperidin-3-yl)methanesulfonamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Piperidine Derivatives in CNS Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and hydrogen bonding potential make it an ideal framework for interacting with complex biological targets.[1] The N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride derivatives represent a chemical class with significant potential for modulating key CNS targets. Given their structural features, these compounds are hypothesized to interact with monoamine transporters, which are critical regulators of neurotransmitter homeostasis in the brain.[2][3]

The primary monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[2][4][5] Inhibition of these transporters can elevate extracellular neurotransmitter levels, a mechanism of action for many successful therapeutics for depression, anxiety, and other psychiatric disorders.[6] Additionally, monoamine oxidase (MAO) enzymes, MAO-A and MAO-B, are crucial for the degradation of these neurotransmitters and represent another important class of targets for CNS-acting drugs.[7][8]

This guide provides a comprehensive framework for establishing a robust in vitro assay cascade to characterize the biological activity of this compound derivatives. We will detail protocols for primary screening to identify active compounds and secondary assays to quantify their potency, selectivity, and mechanism of action. The methodologies are designed to be self-validating, ensuring data integrity and reproducibility, which are paramount in drug development.[9]

Strategic Assay Cascade for Compound Characterization

A tiered approach is recommended to efficiently screen and characterize a library of derivatives. This strategy prioritizes high-throughput methods for initial screening and employs more detailed, lower-throughput assays for promising lead candidates.

Assay_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Characterization cluster_2 Data Analysis & Lead Selection Primary_Screen Fluorescent Substrate Uptake Assays (DAT, NET, SERT) Secondary_Screen Radioligand Binding Assays (Determine Ki for active hits) Primary_Screen->Secondary_Screen Active Compounds Selectivity_Panel MAO-A & MAO-B Inhibition Assays (Assess off-target activity) Secondary_Screen->Selectivity_Panel Characterize Leads Analysis Determine IC50/Ki Values Selectivity Profiling Structure-Activity Relationship (SAR) Secondary_Screen->Analysis Selectivity_Panel->Analysis

Caption: A strategic workflow for characterizing piperidine derivatives.

Part 1: Primary Screening - Functional Inhibition of Monoamine Transporters

For the initial screening of a compound library, a functional assay that is amenable to high-throughput screening (HTS) is ideal.[10] Fluorescent substrate uptake assays provide a reliable, real-time kinetic readout of transporter inhibition without the need for radioactive materials.[10][11][12]

Principle of the Fluorescent Substrate Uptake Assay

This assay utilizes a fluorescent substrate that mimics endogenous monoamine neurotransmitters.[11][12] Cells stably expressing a specific monoamine transporter (DAT, NET, or SERT) will take up this substrate, leading to an increase in intracellular fluorescence.[12] If a test compound inhibits the transporter, the rate of substrate uptake will decrease, resulting in a lower fluorescent signal. A masking dye in the extracellular medium quenches the fluorescence of the substrate outside the cells, enabling a no-wash protocol.[11]

Uptake_Assay cluster_cell Cell Interior cluster_membrane Substrate_In Fluorescent Substrate Signal Increased Intracellular Fluorescence Substrate_In->Signal leads to Transporter Transporter (DAT, NET, or SERT) Transporter->Substrate_In Substrate_Out Fluorescent Substrate (Extracellular) Substrate_Out->Transporter Inhibitor Test Compound (Piperidine Derivative) Inhibitor->Transporter Inhibition

Caption: Principle of the fluorescent substrate uptake inhibition assay.

Protocol 1: High-Throughput Screening for DAT/NET/SERT Inhibition

1. Materials and Reagents:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human DAT (hDAT), hNET, or hSERT. A parental HEK293 cell line is used as a negative control.
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.
  • Assay Plates: Black, clear-bottom 96-well or 384-well plates, coated with Poly-D-Lysine.
  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
  • Test Compounds: this compound derivatives dissolved in DMSO to create stock solutions (e.g., 10 mM).
  • Reference Inhibitors:
  • DAT: GBR-12909 or Vanoxerine[11]
  • NET: Desipramine or Nisoxetine[11][13]
  • SERT: Fluoxetine or Paroxetine[6][14]
  • Assay Kit: A commercial Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing the fluorescent substrate and masking dye.[12]

2. Step-by-Step Methodology:

  • Cell Plating: The day before the assay, seed the transporter-expressing HEK293 cells into the Poly-D-Lysine coated microplates at a density optimized for 80-90% confluency on the day of the experiment.

  • Compound Preparation: On the day of the assay, prepare serial dilutions of the test compounds and reference inhibitors in assay buffer. The final DMSO concentration in the well should be kept low (e.g., <0.5%) to avoid cell toxicity.

  • Assay Initiation:

    • Remove the culture medium from the cells.

    • Add the diluted test compounds or reference inhibitors to the wells. Include "vehicle control" (buffer with DMSO) and "background control" (a potent inhibitor to define 100% inhibition) wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.[6]

  • Substrate Addition: Prepare the fluorescent substrate working solution according to the kit manufacturer's instructions. Add this solution to all wells.

  • Kinetic Reading: Immediately place the plate into a fluorescence microplate reader (e.g., FlexStation® 3) pre-set to the appropriate excitation and emission wavelengths and to 37°C.[12]

  • Data Acquisition: Measure the fluorescence intensity kinetically over a period of 20-30 minutes. The rate of uptake (slope of the fluorescence curve) is the primary readout.

3. Data Analysis and Interpretation:

  • Calculate the rate of uptake for each well.

  • Normalize the data:

    • Set the average rate of the vehicle control as 0% inhibition.

    • Set the average rate of the background control (maximum inhibition) as 100% inhibition.

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound at each transporter.

ParameterDescriptionExample Value
IC₅₀ (nM) The concentration of an inhibitor where the response (uptake) is reduced by half.150 nM
Hill Slope Describes the steepness of the curve. A slope of ~1 suggests a competitive interaction.1.1
Max Inhibition (%) The maximum achievable inhibition by the compound.98%

Part 2: Secondary Assays - Potency and Selectivity Profiling

Compounds that demonstrate significant activity in the primary screen (e.g., IC₅₀ < 1 µM) should be advanced to secondary assays to confirm their activity and determine their binding affinity (Kᵢ). Radioligand binding assays are the gold standard for this purpose.[15][16]

Protocol 2: Radioligand Binding Assay for DAT/NET/SERT

1. Principle: This assay measures the ability of a test compound to compete with a specific, high-affinity radiolabeled ligand for binding to the transporter. The amount of radioactivity bound to the cell membranes is inversely proportional to the affinity of the test compound for the transporter.[17][18]

2. Materials and Reagents:

  • Membrane Preparations: Membranes prepared from HEK293 cells overexpressing hDAT, hNET, or hSERT.[17][19]
  • Radioligands:
  • DAT: [³H]WIN 35,428[3]
  • NET: [³H]Nisoxetine
  • SERT: [³H]Citalopram or [³H]Paroxetine
  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand (e.g., 10 µM Desipramine for NET) to determine the amount of non-specific binding of the radioligand.
  • Filtration System: A cell harvester and glass fiber filtermats (e.g., GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.[17]
  • Scintillation Counter: A liquid scintillation counter to measure radioactivity.

3. Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kₑ), and various concentrations of the test compound.

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[17]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Counting: Dry the filtermat, add scintillation cocktail, and count the radioactivity retained on each filter spot using a scintillation counter.[17]

4. Data Analysis and Interpretation:

  • Subtract the non-specific binding from all other measurements to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value from the resulting competition curve.

  • Calculate the inhibitor binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[17]

DerivativeDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)NET/DAT SelectivitySERT/DAT Selectivity
Compound A2525015001060
Compound B800154500.018750.5625
Compound C120115135~1~1

Part 3: Selectivity Screening - Monoamine Oxidase (MAO) Inhibition

To build a comprehensive profile, it is crucial to assess the activity of the lead compounds against other relevant CNS targets. MAO-A and MAO-B are key enzymes in monoamine metabolism, and inhibition of these enzymes can have significant pharmacological effects.[7][8]

Protocol 3: Fluorometric MAO-A and MAO-B Inhibition Assay

1. Principle: This assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a co-product of the monoamine oxidation reaction.[20] H₂O₂ reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product (resorufin).[20] A decrease in fluorescence indicates inhibition of MAO activity.

2. Materials and Reagents:

  • Enzymes: Recombinant human MAO-A and MAO-B.
  • Substrates:
  • MAO-A: Serotonin or Kynuramine[7][8]
  • MAO-B: Benzylamine or Phenylethylamine[7]
  • Reference Inhibitors:
  • MAO-A: Clorgyline[8][21]
  • MAO-B: Selegiline (Deprenyl)[20]
  • Detection Reagents: A commercial kit such as the OxiSelect™ Monoamine Oxidase Assay Kit, which includes a fluorescent probe, HRP, and substrates.[21]

3. Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add the MAO enzyme (MAO-A or MAO-B), assay buffer, and various concentrations of the test compound or reference inhibitor.

  • Pre-incubation: Incubate for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add a working solution containing the substrate, fluorescent probe, and HRP to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C, protected from light, for 30-60 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.

4. Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ values for both MAO-A and MAO-B as described for the primary screen.

Conclusion and Future Directions

This application note provides a validated, multi-tiered strategy for the in vitro characterization of this compound derivatives. By systematically assessing functional inhibition of monoamine transporters and binding affinities, and subsequently profiling against key off-targets like MAO, researchers can efficiently identify and prioritize lead candidates. This structured approach enables the generation of a comprehensive pharmacological profile, facilitating informed decision-making for advancing compounds into further preclinical development, including ADME-Tox and in vivo efficacy studies.[22][23]

References

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Current Protocols in Pharmacology. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • Rothman, R. B., et al. (2003). In vitro characterization of a novel series of N-substituted 3-phenyltropane derivatives as high affinity and selective dopamine transporter inhibitors. Journal of Pharmacology and Experimental Therapeutics, 307(1), 136-145. [Link]

  • Eshleman, A. J., et al. (2013). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. Methods in Molecular Biology, 964, 257-268. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]

  • Steele, F. F. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Pharmacology Research & Perspectives, 6(2), e00392. [Link]

  • Steele, F. F. M., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Pharmacology Research & Perspectives, 6(3), e00412. [Link]

  • BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. [Link]

  • Freed, J. K., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of Neuroscience Methods, 208(1), 74-82. [Link]

  • Eurofins DiscoverX. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Columbia Technology Ventures. (n.d.). Fluorescent substrates for imaging neurotransmission. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. [Link]

  • Van den Eynde, J., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Hondebrink, L., et al. (2017). Measuring Inhibition of Monoamine Reuptake Transporters by New Psychoactive Substances (NPS) in Real-Time Using a High-Throughput, Fluorescence-Based Assay. Toxicology in Vitro, 45(Pt 1), 60-71. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Vazin, T., et al. (2013). Assessment of dopamine transporter (DAT) function and cell surface expression in human embryonic stem cell-derived neurons. PLoS One, 8(8), e72247. [Link]

  • Sucic, S., & Sitte, H. H. (2019). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 2003, 245-269. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 696. [Link]

  • Assay Genie. (n.d.). Human NET (Norepinephrine Transporter) ELISA Kit. [Link]

  • AFG Scientific. (n.d.). Mouse NET(Norepinephrine Transporter) ELISA Kit. [Link]

  • Basile, A. S. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 7, Unit 7.6. [Link]

  • Wager, T. T., et al. (2012). Strategies to minimize CNS toxicity: in vitro high-throughput assays and computational modeling. Expert Opinion on Drug Metabolism & Toxicology, 8(5), 531-542. [Link]

  • BioAscent. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Nakagawa, S., et al. (2021). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Biological and Pharmaceutical Bulletin, 44(10), 1387-1395. [Link]

  • Wager, T. T., et al. (2012). Strategies to minimize CNS toxicity: In vitro high-throughput assays and computational modeling. Expert Opinion on Drug Metabolism & Toxicology, 8(5), 531-542. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2707, 349-358. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 716-722. [Link]

  • Sharma, S., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(19), 6548. [Link]

  • Tricklebank, M., & Bristow, L. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]

  • Universal Biologicals. (n.d.). This compound. [Link]

  • Yeh, J. Z., et al. (1975). Characterization of neuromuscular blocking action of piperidine derivatives. The Journal of Pharmacology and Experimental Therapeutics, 194(2), 325-337. [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116867. [Link]

  • Zhao, Y. L., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2755. [Link]

  • Vamvakides, A. (2002). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. Fundamental & Clinical Pharmacology, 16(5), 343-350. [Link]

  • Obeng, S., et al. (2018). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 61(23), 10675-10688. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of N-methyl-N-(piperidin-3-yl)methanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride is a key building block and intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a piperidine ring with a sulfonamide functional group, is of significant interest to medicinal chemists. The development of a robust, scalable, and cost-effective synthetic process is therefore crucial for ensuring a consistent supply of this intermediate for research and development activities.

This comprehensive guide provides a detailed, step-by-step protocol for the large-scale synthesis of this compound. The narrative is designed to provide not only the procedural details but also the underlying scientific rationale for the chosen synthetic strategy and reaction conditions, empowering researchers and drug development professionals to confidently implement and adapt this process.

Synthetic Strategy: A Rationale-Driven Approach

The selected synthetic route for the large-scale production of this compound is a four-step process commencing with commercially available 3-aminopiperidine. This strategy was chosen for its efficiency, scalability, and the use of readily available and relatively inexpensive starting materials. The key transformations are:

  • N-Boc Protection: The initial step involves the protection of the more reactive secondary amine of 3-aminopiperidine with a tert-butoxycarbonyl (Boc) group. This ensures regioselective functionalization of the primary amino group in the subsequent steps.

  • N-Methylation: The protected primary amine is then selectively methylated.

  • Methanesulfonylation: The newly formed secondary amine is subsequently reacted with methanesulfonyl chloride to introduce the desired sulfonamide moiety.

  • Deprotection and Hydrochloride Salt Formation: Finally, the Boc protecting group is removed under acidic conditions, which concurrently facilitates the formation of the hydrochloride salt of the target molecule, aiding in its purification and improving its handling characteristics.

This strategic use of a protecting group allows for a controlled and high-yielding synthesis, minimizing the formation of undesirable byproducts that are common in the direct functionalization of bifunctional molecules.

Visualizing the Synthesis Workflow

Synthesis_Workflow Start 3-Aminopiperidine Intermediate1 tert-butyl 3-aminopiperidine-1-carboxylate Start->Intermediate1 (Boc)₂O, Base Intermediate2 tert-butyl 3-(methylamino)piperidine-1-carboxylate Intermediate1->Intermediate2 Methylating Agent, Base Intermediate3 tert-butyl 3-(N-methylmethylsulfonamido)piperidine-1-carboxylate Intermediate2->Intermediate3 MsCl, Base FinalProduct This compound Intermediate3->FinalProduct HCl

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of tert-butyl 3-aminopiperidine-1-carboxylate (Intermediate 1)

Rationale: The protection of the piperidine nitrogen with a Boc group is a critical first step to ensure selective reactions on the 3-amino group. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and efficient method for Boc protection. A base is required to neutralize the acidic byproduct formed during the reaction.

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
3-Aminopiperidine100.16 g/mol 1.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.25 g/mol 1.05
Sodium Bicarbonate (NaHCO₃)84.01 g/mol 1.5
Dichloromethane (DCM)--
Water (H₂O)--
Brine--
Anhydrous Sodium Sulfate (Na₂SO₄)--

Procedure:

  • To a stirred solution of 3-aminopiperidine (1.0 eq) in dichloromethane (DCM, 10 volumes), add sodium bicarbonate (1.5 eq).

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM (2 volumes) to the reaction mixture over 1-2 hours, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Filter the reaction mixture to remove the inorganic salts and wash the filter cake with DCM.

  • Wash the combined filtrate with water (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 3-aminopiperidine-1-carboxylate as a solid. The product can be used in the next step without further purification if the purity is satisfactory.[1][2][3]

PART 2: Synthesis of tert-butyl 3-(methylamino)piperidine-1-carboxylate (Intermediate 2)

Rationale: N-methylation of the primary amine is achieved using a suitable methylating agent. Reductive amination with formaldehyde and a reducing agent is a common and effective method.

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
tert-butyl 3-aminopiperidine-1-carboxylate200.28 g/mol 1.0
Formaldehyde (37% in H₂O)30.03 g/mol 1.2
Sodium triacetoxyborohydride (STAB)211.94 g/mol 1.5
Dichloromethane (DCM)--
Saturated Sodium Bicarbonate Solution--
Water (H₂O)--
Brine--
Anhydrous Sodium Sulfate (Na₂SO₄)--

Procedure:

  • Dissolve tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Add formaldehyde solution (1.2 eq) and stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0-5 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield tert-butyl 3-(methylamino)piperidine-1-carboxylate.

PART 3: Synthesis of tert-butyl 3-(N-methylmethylsulfonamido)piperidine-1-carboxylate (Intermediate 3)

Rationale: The sulfonamide is formed by the reaction of the secondary amine with methanesulfonyl chloride in the presence of a base to neutralize the generated HCl.

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
tert-butyl 3-(methylamino)piperidine-1-carboxylate214.31 g/mol 1.0
Methanesulfonyl chloride (MsCl)114.55 g/mol 1.1
Triethylamine (TEA)101.19 g/mol 1.5
Dichloromethane (DCM)--
1M Hydrochloric Acid (HCl)--
Saturated Sodium Bicarbonate Solution--
Brine--
Anhydrous Sodium Sulfate (Na₂SO₄)--

Procedure:

  • Dissolve tert-butyl 3-(methylamino)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0-5 °C.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at 0-5 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Wash the reaction mixture with 1M HCl (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 3-(N-methylmethylsulfonamido)piperidine-1-carboxylate.

PART 4: Synthesis of this compound (Final Product)

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions. The use of HCl in a suitable solvent not only deprotects the amine but also forms the desired hydrochloride salt, which often aids in purification by crystallization.

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
tert-butyl 3-(N-methylmethylsulfonamido)piperidine-1-carboxylate292.41 g/mol 1.0
4M HCl in 1,4-Dioxane-Excess
Diethyl ether--

Procedure:

  • Dissolve tert-butyl 3-(N-methylmethylsulfonamido)piperidine-1-carboxylate (1.0 eq) in 4M HCl in 1,4-dioxane (10 volumes).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the hydrochloride salt may precipitate. If not, add diethyl ether to induce precipitation.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.[4][5][6]

Data Presentation: Summary of Key Parameters

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1N-Boc Protection(Boc)₂O, NaHCO₃DCM0 - RT90-95
2N-MethylationHCHO, STABDCM0 - RT85-90
3MethanesulfonylationMsCl, TEADCM0 - RT80-85
4Deprotection/Salt Formation4M HCl in DioxaneDioxaneRT90-95

Characterization Data

This compound [7][8]

  • Molecular Formula: C₇H₁₇ClN₂O₂S

  • Molecular Weight: 228.74 g/mol

  • Appearance: White to off-white solid

  • Purity (by HPLC): ≥98%

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Methanesulfonyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Formaldehyde is a known carcinogen and should be handled with appropriate precautions.

  • Sodium triacetoxyborohydride is a moisture-sensitive reducing agent.

  • Concentrated acids and bases are corrosive and should be handled with care.

Conclusion

The protocol outlined in this application note provides a reliable and scalable method for the synthesis of this compound. By employing a protecting group strategy and well-established chemical transformations, this process delivers the target compound in high yield and purity. The detailed step-by-step instructions, coupled with the scientific rationale behind each step, are intended to facilitate the successful implementation of this synthesis in a large-scale laboratory or pilot plant setting.

References

  • CymitQuimica. N-Methyl-N-(piperidin-3-yl)methanesulfonamide HCl.

  • Echemi. N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride.

  • PubChem. Methanesulfonamide, N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]-, dihydrochloride.

  • Achmem. N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride.

  • Labsolu. This compound.

  • BOC Sciences. (S)-3-(N-BOC-METHYLAMINO)PIPERIDINE, 97%.

  • Benchchem. Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives.

  • Royal Society of Chemistry. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas.

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.

  • Royal Society of Chemistry. Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas.

  • Benchchem. Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.

  • ChemicalBook. N-BOC-3-Aminopiperidine synthesis.

  • Google Patents. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

  • Benchchem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.

  • PubChem. 1-BOC-3-Aminopiperidine.

  • Methyl N-BOC-piperidine-3-carboxylate.

  • Chem-Impex. 1-N-Boc-piperidine-3-carboxamide.

  • Digital CSIC. 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu.

  • Benchchem. Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Methyl 2-(piperidin-1-yl)benzoate.

Sources

Application Notes and Protocols for the Purification of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the purification techniques for N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride (CAS No: 1354963-42-0), a key building block in contemporary drug discovery.[1] The purity of this intermediate is paramount for the successful synthesis of active pharmaceutical ingredients (APIs). This document outlines protocols for recrystallization and column chromatography, tailored to remove common impurities associated with its synthesis. Furthermore, it provides a validated HPLC method for purity assessment, ensuring the final product meets stringent quality standards for research and development applications.

Introduction: The Importance of Purity

This compound is a versatile scaffold in medicinal chemistry. The piperidine moiety is a prevalent structural motif in a vast number of pharmaceuticals.[2] The methanesulfonamide group can act as a key pharmacophore, influencing the compound's solubility, metabolic stability, and target-binding affinity. Given its role as a critical intermediate, its purity directly impacts the quality, efficacy, and safety of the final drug substance.

Synthetic procedures for N-substituted piperidines can yield a variety of impurities, including unreacted starting materials, diastereomers (if chiral centers are present), and byproducts from side reactions. Therefore, robust purification strategies are essential. This application note provides a systematic approach to the purification and quality control of this compound.

Understanding the Synthetic Landscape and Potential Impurities

A definitive, publicly available synthesis for this compound is not extensively documented in the literature. However, based on common synthetic routes for analogous structures, a plausible pathway involves the reaction of a protected 3-(methylamino)piperidine with methanesulfonyl chloride, followed by deprotection and salt formation.

A Hypothetical Synthetic Pathway:

Synthetic Pathway A N-Boc-3-(methylamino)piperidine C N-Boc-N-methyl-N-(piperidin-3-yl)methanesulfonamide A->C Base (e.g., Triethylamine) B Methanesulfonyl Chloride B->C D N-methyl-N-(piperidin-3-yl)methanesulfonamide (Free Base) C->D Acidic Deprotection (e.g., HCl) E This compound D->E HCl in organic solvent Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup FreeBase Crude Free Base Workup->FreeBase Chromatography Column Chromatography FreeBase->Chromatography PureFreeBase Pure Free Base Chromatography->PureFreeBase SaltFormation Hydrochloride Salt Formation PureFreeBase->SaltFormation Recrystallization Recrystallization SaltFormation->Recrystallization FinalProduct Pure Hydrochloride Salt Recrystallization->FinalProduct Analysis Purity Analysis (HPLC) FinalProduct->Analysis

A general workflow for the purification of the target compound.
Purification of the Free Base: Column Chromatography

Purification of the free base, N-methyl-N-(piperidin-3-yl)methanesulfonamide, is often advantageous before salt formation. Column chromatography is a powerful technique for separating the desired compound from non-polar impurities and some byproducts.

Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude free base onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or methanol) and then evaporating the solvent.

  • Column Packing: Pack a flash chromatography column with silica gel (230-400 mesh) using the chosen eluent system.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes, gradually increasing the polarity. The exact gradient will depend on the impurity profile observed by Thin Layer Chromatography (TLC). A typical starting point could be 20% ethyl acetate in hexanes, gradually increasing to 100% ethyl acetate. A small percentage of triethylamine (e.g., 0.5-1%) can be added to the eluent to prevent tailing of the amine on the acidic silica gel.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified free base.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate gradient (with 0.5-1% Triethylamine)
Monitoring TLC with UV visualization and/or a potassium permanganate stain
Hydrochloride Salt Formation and Recrystallization

Formation of the hydrochloride salt not only provides a more stable, crystalline solid but also serves as an effective purification step to remove non-basic impurities. Subsequent recrystallization can further enhance the purity.

Protocol: Salt Formation and Recrystallization

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable organic solvent such as isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise to the stirred solution of the free base until the pH is acidic (test with pH paper).

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Stir the mixture at room temperature for 30 minutes and then cool in an ice bath to maximize precipitation.

  • Filtration: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities.

  • Recrystallization:

    • Solvent Selection: Determine a suitable solvent system for recrystallization. A good solvent will dissolve the hydrochloride salt at elevated temperatures but have low solubility at room temperature or below. Common choices for amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with anti-solvents like diethyl ether or hexanes.

    • Procedure: Dissolve the crude hydrochloride salt in a minimal amount of the hot recrystallization solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can increase the yield.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a suitable temperature (e.g., 40-50 °C) to a constant weight.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the final purity of this compound and for quantifying any remaining impurities.

Protocol: Reversed-Phase HPLC Method

This method is a starting point and may require optimization based on the specific impurity profile of the synthesized material.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Rationale for Method Parameters:

  • C18 Column: Provides good retention for moderately polar compounds like the target molecule.

  • Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent to improve peak shape for the basic amine and helps to maintain a consistent pH.

  • Gradient Elution: Allows for the separation of impurities with a wide range of polarities.

  • UV Detection at 210 nm: As the molecule lacks a strong chromophore, detection at a lower wavelength is necessary to ensure sensitivity.

Chiral Purity Considerations

N-methyl-N-(piperidin-3-yl)methanesulfonamide is a chiral molecule. If the synthesis starts from a racemic precursor, the final product will be a racemic mixture. For applications where a single enantiomer is required, a chiral separation step is necessary. This can be achieved through:

  • Chiral HPLC: Using a chiral stationary phase to separate the enantiomers.

  • Diastereomeric Salt Resolution: Reacting the free base with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

The development of a chiral separation method is a specialized process and is beyond the scope of this general purification guide. However, it is a critical consideration for the use of this compound in stereospecific drug development.

Conclusion

The purification of this compound to a high degree of purity is a critical step in its application as a pharmaceutical intermediate. A combination of column chromatography of the free base followed by hydrochloride salt formation and recrystallization provides an effective strategy to remove common synthetic impurities. The final purity should be rigorously assessed using a validated HPLC method. The protocols and guidelines presented in this application note provide a solid foundation for researchers and scientists to obtain high-quality material for their drug discovery and development endeavors.

References

  • Google Patents.
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents. Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
  • Google Patents.

Sources

Application Notes & Protocols: Leveraging N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-generation strategies, prized for its efficiency in exploring chemical space and its proven success in delivering clinical candidates.[1][2] A critical component of any successful FBDD campaign is the quality and diversity of the fragment library. There is a growing consensus that libraries overly populated with flat, two-dimensional molecules are insufficient for tackling complex protein targets.[3] This guide focuses on the strategic application of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride, a versatile three-dimensional (3D) fragment, within a robust FBDD workflow. We provide an in-depth analysis of the fragment's characteristics, detailed protocols for its use in primary screening and hit validation, and a conceptual framework for its evolution into a potent lead compound.

The Rationale for 3D Fragments in FBDD

Conventional high-throughput screening (HTS) relies on screening vast libraries of large, drug-like molecules. In contrast, FBDD screens smaller collections of low-molecular-weight compounds ("fragments") to identify weak but highly efficient binders.[4] These initial hits serve as starting points for rational, structure-guided optimization to build potency.[5]

The advantage of FBDD lies in its superior sampling of chemical space; the simplicity of fragments allows them to find small, complementary pockets on a protein surface that larger molecules might miss.[5] However, early fragment libraries were often dominated by flat, aromatic compounds. While useful, these "flatland" molecules are not always optimal for engaging with the intricate, non-planar topographies of many protein binding sites.

The inclusion of fragments with greater 3D complexity, such as this compound, is therefore a strategic imperative. The non-planar, saturated piperidine ring provides a scaffold that projects functional groups into three-dimensional space, enabling a more sophisticated and often more specific set of interactions with a target protein.[6]

Fragment Profile: this compound

This fragment combines several desirable features for an FBDD campaign. Its physicochemical properties align well with the widely accepted "Rule of Three," which helps ensure that hits have ample room for optimization without becoming pharmaceutically undesirable.[1][7]

Table 1: Physicochemical Properties

PropertyValueSourceJustification for FBDD
CAS Number 1354963-42-0[8]Unique identifier for the hydrochloride salt.
Molecular Formula C₇H₁₇ClN₂O₂S[8]Provides atomic composition.
Molecular Weight 228.74 g/mol [8]Well within the "Rule of Three" (<300 Da), allowing for significant molecular weight addition during optimization.[1]
Hydrogen Bond Donors 1 (on protonated piperidine N)CalculatedMeets "Rule of Three" (≤3), providing a specific interaction point.[1]
Hydrogen Bond Acceptors 2 (sulfonamide oxygens)CalculatedMeets "Rule of Three" (≤3), providing key interaction points.[1]
Structure 3-substituted piperidine[9]The saturated heterocyclic ring confers valuable 3D geometry, moving beyond flat chemical space.
Key Moieties Piperidine: A prevalent scaffold in approved drugs, offering a 3D exit vector.[6] Sulfonamide: A versatile functional group known to form strong hydrogen bonds and act as a bioisostere for other groups.[10][11]

The combination of a 3D scaffold and well-defined hydrogen bonding groups makes this fragment an excellent candidate for probing pockets that require specific geometric and electronic complementarity.

Integrated FBDD Workflow

A successful FBDD campaign is a multi-stage, iterative process. The journey from an initial fragment screen to a validated, structurally characterized hit requires a suite of biophysical techniques and a logical, self-validating workflow.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_elucidation Phase 3: Structural Elucidation cluster_opti Phase 4: Optimization LibPrep Fragment Library Preparation & QC Screening Primary Screening (SPR or NMR) LibPrep->Screening TargetPrep Target Protein Purification & QC TargetPrep->Screening HitVal Hit Validation (Orthogonal Method & Dose-Response) Screening->HitVal Xray Structure Determination (X-ray Crystallography) HitVal->Xray F2L Fragment-to-Lead (F2L) (Medicinal Chemistry) Xray->F2L F2L->Screening Iterative Cycles F2L_Strategy cluster_hit Initial Hit cluster_vectors Growth Vectors cluster_leads Hypothetical Leads initial_hit N-methyl-N-(piperidin-3-yl) methanesulfonamide vector1 Vector 1: N-Alkylation initial_hit->vector1 vector2 Vector 2: C4-Substitution initial_hit->vector2 lead1 Lead 1.1 (Probes Hydrophobic Pocket) vector1->lead1 lead2 Lead 2.1 (Forms H-Bond) vector2->lead2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific sulfonamide synthesis. We will move beyond simple protocols to explain the chemical causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reaction.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a direct question-and-answer format.

Q1: My reaction yield is unexpectedly low, and analysis shows a significant amount of unreacted N-methylpiperidin-3-amine starting material. What went wrong?

A1: This is a frequent issue, often pointing to two primary culprits: inactivation of your nucleophile (the amine) or degradation of your electrophile (methanesulfonyl chloride).

  • Cause 1: Hydrolysis of Methanesulfonyl Chloride (MsCl). MsCl is highly reactive and exceptionally sensitive to moisture.[1][2] Any trace of water in your solvent, glassware, or starting materials will rapidly hydrolyze MsCl to methanesulfonic acid (MSA) and hydrochloric acid (HCl).[1][2] This not only consumes your reagent but the generated HCl will protonate your starting amine, rendering it non-nucleophilic and effectively halting the reaction.

    Solution:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum. Use freshly distilled, anhydrous solvents (e.g., dichloromethane, THF). Solvents from a solvent purification system are ideal.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.

    • Reagent Quality: Use a fresh bottle of methanesulfonyl chloride. If the bottle has been opened multiple times, its quality may be compromised.

  • Cause 2: Inadequate Acid Scavenging. The reaction of an amine with MsCl generates one equivalent of HCl.[3] A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize this acid. If an insufficient amount of base is used, the reaction mixture will become acidic, protonating the starting amine and stopping the reaction.

    Solution:

    • Use at least 1.1 to 1.2 equivalents of a suitable non-nucleophilic base. Ensure the base is also anhydrous.

Q2: My LC-MS analysis shows a major byproduct with the same mass as my desired product, but it has a different retention time. What is this impurity?

A2: You are likely observing the formation of a regioisomer. The starting material, 3-(methylamino)piperidine, has two secondary amine centers: the exocyclic methylamino group at the 3-position and the endocyclic amine within the piperidine ring (N1). While the exocyclic amine is generally more nucleophilic, mesylation can occur at the ring nitrogen, especially under certain conditions.

  • Impurity Identity: 1-Methanesulfonyl-3-(methylamino)piperidine.

  • Causality: The relative nucleophilicity of the two amines can be influenced by solvent and temperature. To ensure selectivity and avoid this isomeric impurity, a protecting group strategy is the most robust approach.

  • Recommended Solution: Protecting Group Strategy

    • Protect: Protect the more sterically accessible and typically more basic piperidine ring nitrogen with a tert-butyloxycarbonyl (Boc) group.

    • Mesylate: Perform the mesylation on the remaining exocyclic secondary amine. The bulky Boc group will prevent reaction at the N1 position.

    • Deprotect: Remove the Boc group under acidic conditions (e.g., HCl in dioxane or TFA in DCM). This step can often be combined with the final salt formation.

Below is a workflow diagram illustrating this recommended pathway.

G cluster_0 Recommended Synthetic Workflow Start 3-(Methylamino)piperidine Protect Boc Protection (Boc)2O, Base Start->Protect Mesylate Mesylation MsCl, Base (e.g., TEA) Protect->Mesylate Deprotect Boc Deprotection / Salt Formation HCl in Dioxane Mesylate->Deprotect Product N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride Deprotect->Product

Caption: Recommended workflow using a Boc protecting group.

Q3: I've isolated a significant byproduct with a molecular weight that is 78 units higher than my product. What is it and how do I prevent it?

A3: This mass difference (+78 g/mol ) is the hallmark of a bis-sulfonamide impurity, specifically N-methanesulfonyl-N-methyl-N-(piperidin-3-yl)methanesulfonamide.

  • Mechanism of Formation: After the initial sulfonamide is formed, the proton on the sulfonamide nitrogen is slightly acidic. In the presence of excess base, this proton can be removed to form a sulfonamidate anion. This anion is nucleophilic and can react with a second molecule of methanesulfonyl chloride. This side reaction is particularly problematic if there are high local concentrations of MsCl or if the reaction temperature is too high.

  • Prevention Strategies:

    • Control Stoichiometry: Use no more than 1.05 equivalents of methanesulfonyl chloride.

    • Slow Addition: Add the methanesulfonyl chloride dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C). This is the most critical parameter to prevent high local concentrations of the electrophile.

    • Order of Addition: Add the MsCl to the solution containing the amine and the base. Do not add the amine to a pre-made mixture of MsCl and base.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful synthesis?

A1: Success in this synthesis hinges on the careful control of several key parameters, summarized below.

ParameterImportanceRecommended Control
Water Content Prevents MsCl hydrolysis and amine inactivation.[1][2]Use anhydrous solvents and reagents; run under an inert atmosphere.
Temperature Controls the rate of side reactions (bis-sulfonamide, sulfene formation).Maintain 0 °C during MsCl addition, then allow to slowly warm to room temperature.
Stoichiometry Prevents formation of bis-sulfonamide and ensures complete reaction.Amine: 1.0 eq; MsCl: 1.05 eq; Base: 1.1-1.2 eq.
Rate of Addition Minimizes localized high concentrations of MsCl, preventing side reactions.Add MsCl dropwise over 15-30 minutes.
Choice of Base Must be non-nucleophilic to avoid reacting with MsCl.Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Q2: What is the optimal workup and purification procedure?

A2: The workup is designed to remove excess reagents and acidic byproducts before purification.

  • Quench: After the reaction is complete (monitored by TLC/LC-MS), quench cautiously with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acids (MSA, HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash: Wash the combined organic layers with brine to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

For purification, if you have followed the protected route, flash column chromatography on silica gel is typically required to isolate the Boc-protected intermediate. The final hydrochloride salt can often be purified by crystallization or precipitation from a suitable solvent system (e.g., ethanol/ether, isopropanol/ether) after deprotection.

Q3: My reaction generated a complex mixture of byproducts. What could be the cause?

A3: A complex mixture often points to the formation of sulfene . Methanesulfonyl chloride can undergo elimination in the presence of a base like triethylamine to form sulfene (CH₂=SO₂), which is a highly reactive intermediate.[3][5] Sulfene can then polymerize or undergo cycloaddition reactions, leading to a variety of unwanted products.[3]

Mitigation:

  • Temperature Control: This is the most effective way to suppress sulfene formation. Always add the base and MsCl at low temperatures (0 °C or below).

  • Choice of Base: While TEA is common, a more sterically hindered base like DIPEA may slightly reduce the rate of elimination.

Visualizing the Reaction Landscape

The following diagram illustrates the desired synthetic pathway versus the major potential side reactions discussed.

G Amine R-NH-Me (Starting Amine) Product Desired Product R-N(Me)Ms Amine->Product Desired Reaction + Base Regioisomer Regioisomer (Mesylation on Ring N) Amine->Regioisomer Side Reaction 1 (No Protecting Group) MsCl MsCl MsCl->Product Desired Reaction + Base MsCl->Regioisomer Side Reaction 1 (No Protecting Group) BisSulfonamide Bis-Sulfonamide R-N(Ms)2 MsCl->BisSulfonamide Side Reaction 2 + Base Hydrolysis Hydrolysis Products (MSA + HCl) MsCl->Hydrolysis Side Reaction 3 + H2O Product->BisSulfonamide Side Reaction 2 + Base

Caption: Key reactions in the synthesis of N-methyl-N-(piperidin-3-yl)methanesulfonamide.

Part 3: Recommended Experimental Protocol (Protected Route)

This protocol utilizes a Boc-protecting group to ensure high regioselectivity and minimize side reactions.

Step 1: Boc-Protection of 3-(Methylamino)piperidine

  • Dissolve 3-(methylamino)piperidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).

  • Add triethylamine (1.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield tert-butyl 3-(methylamino)piperidine-1-carboxylate, which can often be used without further purification.

Step 2: Mesylation

  • Dissolve the Boc-protected amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.5 M).

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add methanesulfonyl chloride (1.05 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench with saturated NaHCO₃ solution and perform an aqueous workup as described in the previous step.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure tert-butyl 3-(N-methylmethylsulfonamido)piperidine-1-carboxylate.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified, Boc-protected sulfonamide (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Add a solution of 4M HCl in 1,4-dioxane (3-5 eq) and stir at room temperature.

  • A precipitate of the hydrochloride salt should form over 1-4 hours.

  • If precipitation is slow, it can be aided by the addition of a non-polar solvent like diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • Wikipedia. (2023). Methanesulfonyl chloride. Wikipedia. Available at: [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 35(11), 1319-1327. Available at: [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. Ningbo Innopharmchem Co., Ltd. Available at: [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. Ningbo Innopharmchem Co., Ltd. Available at: [Link]

  • El-Sayed, M. A. A., & El-Essawy, F. A. (2016). Synthesis, characterization and surface properties of bis-sulfonamide, sulfonamide-imine and sultam based nonionic surfactants. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 329-346. Available at: [Link]

  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of bis-sulfonamides. ResearchGate. Available at: [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Study.com. Available at: [Link]

  • Singh, P., & Kumar, A. (2013). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 6(10), 1129-1132. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride (CAS: 1354963-42-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. We will delve into the critical aspects of the synthetic pathway, from starting material selection to final salt formation, providing field-proven insights and evidence-based protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this molecule?

A1: The most prevalent and logical synthetic pathway involves a two-step sequence starting from a suitable 3-aminopiperidine derivative.

  • Sulfonylation: Reaction of a protected or unprotected 3-aminopiperidine with methanesulfonyl chloride (MsCl) to form the intermediate, N-(piperidin-3-yl)methanesulfonamide.

  • N-Methylation: Subsequent methylation of the sulfonamide nitrogen to yield the desired product. A common method for this step is the Eschweiler-Clarke reaction.[1][2][3]

  • Salt Formation: Conversion to the hydrochloride salt for improved stability and handling.

Q2: Which starting material is recommended: (R)-3-aminopiperidine, (S)-3-aminopiperidine, or the racemic mixture?

A2: The choice of starting material chirality depends entirely on the final application's requirements. If a specific enantiomer, such as N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide, is required, you must start with the corresponding enantiomerically pure 3-aminopiperidine.[4] For developing achiral applications or initial process development, the more cost-effective racemic 3-aminopiperidine dihydrochloride is a suitable starting point.

Q3: Why is the hydrochloride salt form typically preferred?

A3: The hydrochloride salt form offers several advantages for amine-containing compounds. It generally improves crystallinity, enhances stability during storage, and increases aqueous solubility compared to the freebase, which can be an oil or a low-melting solid.

Troubleshooting Guide: Step-by-Step Yield Optimization

This section addresses specific problems you may encounter during the synthesis. Each point explains the underlying chemistry of the problem and provides actionable solutions.

Part 1: Issues During Sulfonylation of 3-Aminopiperidine

The first critical step is the selective formation of the methanesulfonamide on the exocyclic amine without significant side reactions on the piperidine ring nitrogen.

Problem 1: Low yield of N-(piperidin-3-yl)methanesulfonamide with multiple unidentified byproducts.

  • Primary Cause: Lack of regioselectivity and over-sulfonylation. The secondary amine of the piperidine ring is also nucleophilic and can react with methanesulfonyl chloride (MsCl), leading to the formation of a bis-sulfonated product or polymeric materials.

  • Chemical Rationale: The relative nucleophilicity of the primary exocyclic amine versus the secondary cyclic amine is key. While the primary amine is generally more reactive, under harsh conditions or with incorrect stoichiometry, the secondary amine will also react.

  • Solution & Protocol: Employing a Boc-protected starting material provides excellent selectivity.

    Protocol 1: Sulfonylation of N-Boc-3-aminopiperidine

    • Dissolve N-Boc-3-aminopiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature between 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • The resulting N-Boc protected intermediate is typically carried forward without further purification. Deprotection is achieved using a strong acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

Problem 2: Reaction stalls or shows incomplete conversion.

  • Primary Cause: Inactivation of the methanesulfonyl chloride by moisture or use of a weak or insufficient amount of base.

  • Chemical Rationale: Methanesulfonyl chloride is highly susceptible to hydrolysis. The reaction also produces one equivalent of HCl, which must be scavenged by a base to prevent protonation of the starting amine, rendering it non-nucleophilic.

  • Solution:

    • Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Base Stoichiometry: Ensure at least 1.1 equivalents of a suitable base (e.g., TEA, DIPEA) are used. For the dihydrochloride salt of 3-aminopiperidine, at least 3.0 equivalents of base are required to neutralize the salt and the generated HCl.

Part 2: Challenges in N-Methylation

The methylation of the secondary sulfonamide nitrogen is the next critical transformation. The Eschweiler-Clarke reaction is a robust choice as it is a reductive amination that inherently avoids the formation of quaternary ammonium salts, a common side reaction with other alkylating agents.[1][3]

Problem 3: Low conversion during Eschweiler-Clarke N-methylation.

  • Primary Cause: Suboptimal temperature, insufficient reagents, or improper pH.

  • Chemical Rationale: The Eschweiler-Clarke reaction involves the formation of an iminium intermediate from the amine and formaldehyde, which is then reduced by formic acid.[1] The reaction is typically driven by heating, which facilitates both imine formation and the irreversible loss of CO₂ during the reduction step.[1][5]

  • Solution & Protocol:

    Protocol 2: Eschweiler-Clarke N-Methylation

    • To the intermediate N-(piperidin-3-yl)methanesulfonamide (1.0 eq), add formic acid (≥3.0 eq) and aqueous formaldehyde (37% solution, ≥3.0 eq).

    • Heat the reaction mixture to 80-100 °C and maintain for 4-12 hours. Monitor the reaction by LC-MS. The evolution of CO₂ gas indicates the reaction is proceeding.

    • After completion, cool the mixture to room temperature and carefully basify with a saturated solution of NaOH or K₂CO₃ to a pH > 10. Caution: This is an exothermic process.

    • Extract the freebase product into a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Problem 4: Formation of N-formyl or other impurities.

  • Primary Cause: Incomplete reduction of the iminium intermediate or side reactions related to formaldehyde.

  • Chemical Rationale: If the hydride transfer from formic acid is inefficient, the intermediate iminium ion may persist or react via other pathways. Excess formaldehyde can also lead to the formation of complex side products.

  • Solution:

    • Reagent Stoichiometry: Ensure an excess of both formic acid and formaldehyde is used. Formic acid acts as both the acid catalyst and the reducing agent.[5]

    • Temperature Control: Ensure the reaction is heated sufficiently (typically reflux) to drive the reduction to completion.[1]

Part 3: Final Salt Formation and Purification

Problem 5: Difficulty in isolating a pure, solid hydrochloride salt.

  • Primary Cause: The product may be an oil or a hygroscopic solid, making crystallization difficult. Impurities from previous steps can also inhibit crystallization.

  • Chemical Rationale: The physical properties of amine salts are highly dependent on purity and the crystallization solvent system. The N-methylation of sulfonamides can decrease aqueous solubility and increase lipophilicity, which may affect crystallization behavior.[6]

  • Solution & Protocol:

    Protocol 3: Hydrochloride Salt Formation

    • Dissolve the purified freebase of N-methyl-N-(piperidin-3-yl)methanesulfonamide in a minimal amount of a suitable solvent, such as isopropanol (IPA) or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or HCl in IPA) dropwise with stirring until the solution becomes acidic (check with pH paper).

    • Stir the mixture at room temperature or cool in an ice bath to induce precipitation. If no solid forms, try adding an anti-solvent like heptane or diethyl ether.

    • Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Data Summary and Visualization

Table 1: Reagent Stoichiometry Guide
StepReagentStarting MaterialRecommended EquivalentsRationale
Sulfonylation Methanesulfonyl ChlorideN-Boc-3-aminopiperidine1.1 - 1.2 eqEnsures complete consumption of the starting amine.
Triethylamine (TEA)N-Boc-3-aminopiperidine1.5 - 2.0 eqScavenges generated HCl and drives the reaction forward.
N-Methylation Formaldehyde (37% aq.)N-(piperidin-3-yl)methanesulfonamide≥ 3.0 eqActs as the methyl source via iminium formation.[1]
Formic AcidN-(piperidin-3-yl)methanesulfonamide≥ 3.0 eqServes as both catalyst and hydride source for reduction.[1][3]
Diagrams

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Methylation cluster_3 Step 4: Salt Formation Start 3-Aminopiperidine (Boc-Protected) MsCl MsCl, TEA DCM, 0°C Start->MsCl Intermediate N-Boc-N-(piperidin-3-yl) methanesulfonamide MsCl->Intermediate Deprotect TFA or HCl Intermediate->Deprotect Sulfonamide N-(piperidin-3-yl) methanesulfonamide Deprotect->Sulfonamide EC HCHO, HCOOH Heat (80-100°C) Sulfonamide->EC Freebase N-methyl-N-(piperidin-3-yl) methanesulfonamide (Freebase) EC->Freebase HCl HCl in Ether/IPA Freebase->HCl FinalProduct Final Product (Hydrochloride Salt) HCl->FinalProduct

Caption: General synthetic workflow for the target compound.

Troubleshooting_Yield Start Low Final Yield Observed CheckStep1 Analyze Crude from Step 1 (Sulfonylation) Start->CheckStep1 CheckStep2 Analyze Crude from Step 3 (N-Methylation) Start->CheckStep2 Cause1A Incomplete Reaction: SM Remaining CheckStep1->Cause1A High SM % Cause1B Side Products: Bis-sulfonylation CheckStep1->Cause1B Multiple Spots Cause2A Incomplete Reaction: Sulfonamide SM Remaining CheckStep2->Cause2A High SM % Cause2B Side Products: N-formyl impurity CheckStep2->Cause2B New Impurity Solution1A Solution: - Check base stoichiometry - Ensure anhydrous conditions Cause1A->Solution1A Solution1B Solution: - Use Boc-protection strategy - Control MsCl stoichiometry Cause1B->Solution1B Solution2A Solution: - Increase reaction temp/time - Ensure excess HCHO/HCOOH Cause2A->Solution2A Solution2B Solution: - Ensure sufficient HCOOH - Verify reaction temperature Cause2B->Solution2B

Caption: Decision tree for troubleshooting low yield issues.

References

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015). Vertex Pharmaceuticals.
  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. (2020). National Institutes of Health (NIH). [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Eschweiler–Clarke reaction: Methylation on amines. (2019). YouTube. [Link]

Sources

Technical Support Center: Purification of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile building block. Here, we synthesize fundamental chemical principles with practical, field-proven insights to ensure you achieve the desired purity and yield for your critical applications.

Introduction to Purification Challenges

This compound is a polar, water-soluble molecule, and its purification can be non-trivial. The presence of a basic piperidine ring and an acidic sulfonamide group, combined with its salt form, presents unique challenges in crystallization and chromatography. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My final product has a low melting point and appears oily or sticky. What is the likely cause?

Answer: This is a common issue often indicative of residual solvents or the presence of hygroscopic impurities. Given the hydrochloride salt form, the compound can readily absorb moisture from the atmosphere.

Troubleshooting Steps:

  • Drying: Ensure the product is dried under high vacuum at an elevated temperature (e.g., 40-50 °C) for an extended period (12-24 hours). The use of a drying agent like phosphorus pentoxide in the vacuum oven can be beneficial.

  • Solvent Selection: If the issue persists, it may be due to trapped solvent from the final purification step.

    • Recrystallization: Consider a final recrystallization from a solvent system that is less likely to be retained. A mixed solvent system, such as isopropanol/methanol or ethanol/water, can be effective. The goal is to find a system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.

    • Azeotropic Removal: If a high-boiling point solvent was used (e.g., DMF, DMSO), residual amounts can be difficult to remove. Slurrying the product in a low-boiling point non-solvent (e.g., diethyl ether, MTBE) can help extract the residual high-boiling point solvent.

FAQ 2: HPLC analysis shows a persistent impurity peak close to my main product peak. How can I resolve this?

Answer: A closely eluting impurity often suggests a structurally related compound, such as a regioisomer or a starting material. The specific impurity will depend on the synthetic route used.

Troubleshooting Workflow:

cluster_0 Impurity Identification and Removal start Closely Eluting Impurity Detected identify Identify Impurity (LC-MS, NMR) start->identify recrystallization Attempt Recrystallization with Different Solvent Systems identify->recrystallization chromatography Optimize Chromatographic Conditions recrystallization->chromatography If unsuccessful success Impurity Removed recrystallization->success If successful derivatization Consider Chemical Derivatization (if all else fails) chromatography->derivatization If unsuccessful chromatography->success If successful

Caption: Decision workflow for resolving closely eluting impurities.

Detailed Steps:

  • Impurity Identification: Use LC-MS to determine the molecular weight of the impurity. This can provide clues as to its identity (e.g., unreacted starting material, byproduct).

  • Recrystallization: This is the most efficient method for removing impurities if a suitable solvent system can be found. Experiment with a range of polar protic and aprotic solvents.

Solvent SystemPolarityComments
Isopropanol (IPA) / WaterHighGood for highly polar compounds. Vary the ratio to optimize solubility and crystal formation.
Ethanol / Diethyl EtherMediumEthanol solubilizes the compound, and the slow addition of ether as an anti-solvent can induce crystallization.
AcetonitrileMediumCan be effective for breaking up oily products into crystalline solids.
  • Chromatography: If recrystallization is ineffective, column chromatography may be necessary.

    • Stationary Phase: Due to the polar nature of the hydrochloride salt, silica gel may not be ideal as it can lead to streaking. Consider using a modified silica, such as C18 (for reverse phase) or an amine-functionalized silica.

    • Mobile Phase: For reverse-phase chromatography, a mobile phase of water/acetonitrile or water/methanol with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point. For normal phase on modified silica, a gradient of a polar solvent like methanol in a less polar solvent like dichloromethane can be effective.

FAQ 3: The free base of my compound is an oil, making the conversion to the hydrochloride salt and its subsequent purification difficult. What is the best practice for this conversion and purification?

Answer: This is a frequent challenge with piperidine derivatives. The key is to perform the salt formation in a solvent where the hydrochloride salt is insoluble, leading to its precipitation in a pure form.

Protocol for Hydrochloride Salt Formation and Purification:

  • Dissolve the Free Base: Dissolve the crude N-methyl-N-(piperidin-3-yl)methanesulfonamide (free base) in a suitable anhydrous solvent. Good starting choices are isopropanol (IPA), ethyl acetate, or diethyl ether. The choice of solvent is critical; the free base should be soluble, but the HCl salt should not.

  • HCl Addition: Slowly add a solution of HCl in a compatible solvent. Commercially available solutions like 2M HCl in diethyl ether or 4M HCl in dioxane are commonly used. Add the HCl solution dropwise with vigorous stirring at 0 °C.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If it oils out, try a more dilute solution of the free base or a different solvent.

  • Isolation and Washing: Collect the precipitated solid by filtration. Wash the filter cake with the solvent used for the salt formation (e.g., diethyl ether) to remove any unreacted starting materials or non-basic impurities.

  • Drying: Dry the purified salt under high vacuum.

cluster_1 Salt Formation and Purification Workflow start Crude Free Base (Oil) dissolve Dissolve in Anhydrous Solvent (e.g., IPA, Ethyl Acetate) start->dissolve add_hcl Slow Addition of HCl Solution (e.g., HCl in Ether) at 0 °C dissolve->add_hcl precipitate Precipitation of HCl Salt add_hcl->precipitate filter Filter and Wash with Solvent precipitate->filter dry Dry Under High Vacuum filter->dry product Pure Hydrochloride Salt dry->product

"troubleshooting N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride reaction conditions"

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested advice to help you navigate the common challenges of this synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this sulfonamide synthesis are typically traced back to a few critical factors. The primary culprit is often the hydrolysis of methanesulfonyl chloride (MsCl) by moisture, which converts it to the unreactive methanesulfonic acid.[1][2] Another common issue is suboptimal basicity in the reaction mixture; if the base is too weak or insufficient in quantity, the HCl generated will protonate your starting amine, N-methyl-piperidin-3-amine, reducing its nucleophilicity and slowing or stopping the reaction.[3]

Q2: I'm seeing an unexpected side product in my TLC/LC-MS. What could it be?

The most common side product is methanesulfonic acid, resulting from the hydrolysis of excess MsCl during the reaction or aqueous workup.[1][2] If you used an alcohol-based solvent for chromatography (like methanol), you might also see the corresponding methyl methanesulfonate ester, as MsCl can react with nucleophilic solvents.[1]

Q3: Is it necessary to use anhydrous solvents and an inert atmosphere?

Absolutely. Methanesulfonyl chloride is highly sensitive to moisture.[2] Using anhydrous solvents (like DCM or THF) and running the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent the hydrolysis of MsCl and ensure a high conversion rate.[1] All glassware should be thoroughly oven-dried or flame-dried before use.

Q4: What is the best way to quench the reaction and remove unreacted methanesulfonyl chloride?

The most straightforward method is to quench the reaction mixture by slowly adding it to ice-cold water or a saturated aqueous solution of sodium bicarbonate.[1] This will hydrolyze any remaining MsCl to the water-soluble methanesulfonic acid and neutralize the HCl byproduct. The desired sulfonamide can then be extracted into an organic solvent. For sensitive substrates, scavenger resins with polymer-bound amines can be used to react with excess MsCl, which are then simply filtered off.[1]

Q5: My final hydrochloride salt is sticky or oily and won't crystallize. What should I do?

This is a common issue often caused by impurities or residual solvent. Ensure your free base is highly pure before attempting salt formation. Purification by column chromatography is recommended. When forming the salt, use a minimal amount of a solvent in which the free base is soluble but the hydrochloride salt is not. Titration with a solution of HCl in a non-polar solvent like diethyl ether or dioxane, rather than aqueous HCl, often yields a crystalline solid. If it remains oily, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal.

Detailed Troubleshooting Guides

Issue 1: Reaction Failure or Low Conversion

If your reaction shows little to no product formation, a systematic check of your reagents and conditions is necessary.

  • Cause & Explanation:

    • Inactive Methanesulfonyl Chloride: MsCl can degrade over time, especially if stored improperly. Exposure to atmospheric moisture leads to hydrolysis.[2]

    • Protonated Amine: The reaction generates one equivalent of HCl. Without a sufficient amount of base (at least one equivalent, but often 1.1-1.5 eq. is used), the reaction mixture will become acidic, protonating the secondary amine of your starting material and rendering it non-nucleophilic.[3]

    • Incorrect Stoichiometry: Using too little of the amine will leave unreacted MsCl, while a vast excess of amine can complicate purification.

  • Solutions & Protocol Validation:

    • Verify Reagent Quality: Use a fresh bottle of MsCl or one that has been properly stored under an inert atmosphere. You can check its activity with a quick test reaction on a simple amine like benzylamine.

    • Optimize Base and Stoichiometry: Use a non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) at 1.2-1.5 equivalents relative to the amine. The base should be added before the MsCl.

    • Control Temperature: Add the MsCl dropwise to a cooled solution (0 °C) of the amine and base in an anhydrous solvent like DCM. This controls the exothermic reaction and minimizes side reactions.

Logical Troubleshooting Workflow for Low Conversion

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Complex Product Mixture and Impurities

A messy reaction profile can be daunting but is often solvable by adjusting the workup procedure.

  • Cause & Explanation:

    • Incomplete Quenching: If excess MsCl is not fully hydrolyzed during the workup, it can persist into the organic layer.

    • Acidic/Basic Impurities: The hydrochloride salt of your base (e.g., triethylammonium chloride) and methanesulfonic acid can be carried over into the organic layer if the aqueous washes are not thorough.

    • Formation of Sulfene: In the presence of a strong base, MsCl can undergo elimination to form sulfene (CH₂=SO₂), a highly reactive intermediate that can lead to various byproducts, though this is less common with tertiary amine bases like Et3N at low temperatures.[4]

  • Solutions & Protocol Validation:

    • Systematic Aqueous Workup: After quenching, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the organic base, followed by a saturated NaHCO₃ solution to remove methanesulfonic acid, and finally with brine to remove residual water.

    • Purify the Free Base: Before forming the hydrochloride salt, purify the crude sulfonamide free base using flash column chromatography on silica gel. A gradient of methanol in dichloromethane is often effective.

    • Monitor with TLC: Use thin-layer chromatography to track the removal of impurities during the workup and to identify the correct fractions during column chromatography.

Experimental Protocols

Representative Synthesis of N-methyl-N-(piperidin-3-yl)methanesulfonamide (Free Base)

This protocol is a representative procedure based on standard methods for sulfonamide synthesis.[3]

Reactant Properties Table

CompoundFormulaMW ( g/mol )BP (°C)Density (g/mL)Hazards
N-methyl-piperidin-3-amineC₆H₁₄N₂114.191670.91Flammable, Corrosive[5]
Methanesulfonyl ChlorideCH₃SO₂Cl114.541611.48Toxic, Corrosive[4]
Triethylamine (Et₃N)C₆H₁₅N101.19890.726Flammable, Corrosive
Dichloromethane (DCM)CH₂Cl₂84.93401.33Carcinogen suspect

Methodology:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add N-methyl-piperidin-3-amine (1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq.) dropwise.

  • Mesylation: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS until the starting amine is consumed.

  • Workup:

    • Quench the reaction by slowly pouring it into an equal volume of cold water.

    • Separate the organic layer. Wash it sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane.

Reaction Mechanism Diagram

Reaction_Mechanism Amine R₂NH (N-methyl-piperidin-3-amine) Intermediate [R₂N⁺H-SO₂(CH₃)Cl⁻] (Tetrahedral Intermediate) Amine->Intermediate Nucleophilic Attack MsCl CH₃SO₂(Cl) (Methanesulfonyl Chloride) MsCl->Intermediate Product R₂N-SO₂CH₃ (Sulfonamide Product) Intermediate->Product Loss of Cl⁻ HCl HCl Intermediate->HCl releases Salt Et₃N⁺HCl⁻ HCl->Salt Base Et₃N Base->Salt Neutralization

Caption: Mechanism of sulfonamide formation.

Protocol: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified N-methyl-N-(piperidin-3-yl)methanesulfonamide free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms. Adding a slight excess can ensure complete salt formation.

  • Crystallization: Continue stirring the resulting suspension at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual solvent and impurities. Dry the product under vacuum to obtain this compound as a solid.[6]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl).
  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • Wikipedia. Methanesulfonyl chloride.
  • ChemicalBook. (n.d.). N-methylpiperidin-3-amine | 150395-92-9.
  • BenchChem. (2025). Application Notes and Protocols: Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride.
  • Study.com.
  • Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129-133.
  • Fiveable. N-methylpiperidine Definition.
  • Jubilant Ingrevia.
  • ChemScene. N-Methyl-1-(pyridazin-3-yl)piperidin-4-amine.
  • CymitQuimica. CAS 902152-76-5: (S)-3-Amino-1-Methyl-piperidine.
  • Google Patents.
  • CymitQuimica. N-Methyl-N-(piperidin-3-yl)methanesulfonamide HCl.
  • Google Patents.
  • National Institutes of Health. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.
  • ResearchGate. (2016).
  • Labsolu. This compound.
  • Organic Syntheses. methanesulfonyl chloride.
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • BLDpharm. 1179970-60-5|N-Methyl-N-(piperidin-3-yl)methanesulfonamide.
  • Google Patents. US2363157A - Process for purifying piperidine.
  • ResearchGate. (2014).
  • African Rock Art. This compound.
  • National Institutes of Health. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • Google Patents. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
  • Sigma-Aldrich. N-methyl-piperidine.

Sources

"N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride stability issues and degradation"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential stability issues and understand the degradation profile of this compound. The information provided is based on the chemical structure of the molecule and established principles of drug degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Unexpected Peaks in HPLC Analysis of a Freshly Prepared Sample Solution

Question: I've just prepared a solution of this compound in a common solvent like methanol or water, and upon immediate HPLC analysis, I'm observing small, unexpected peaks alongside the main compound peak. What could be the cause?

Answer:

This issue can be alarming, but it is not uncommon. Several factors could be at play:

  • Reagent Impurities: The most straightforward explanation is the presence of impurities in your starting material or solvent. Ensure you are using high-purity solvents and that the purity of your this compound has been verified.

  • On-Column Degradation: While less common for immediate injections, some compounds can degrade on the HPLC column, especially if the mobile phase is incompatible or the column has residual contaminants.

  • Formation of N-oxide: The tertiary amine in the piperidine ring is susceptible to oxidation, which can occur even with dissolved oxygen in the solvent, potentially forming the corresponding N-oxide.[1][2]

Troubleshooting Steps:

  • Verify Purity: Re-run the analysis using a freshly opened bottle of high-purity solvent. If possible, obtain a certificate of analysis for your compound to check for known impurities.

  • Solvent Blank: Inject a sample of the solvent alone to rule out solvent contamination.

  • Mobile Phase Compatibility: Ensure your mobile phase pH is compatible with the compound. A highly acidic or basic mobile phase could cause rapid degradation.

  • Inert Atmosphere: To test for oxidation, prepare a sample solution using a solvent that has been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.[3] If the impurity peak is diminished, oxidation is a likely cause.

Issue 2: Loss of Main Peak Area and Growth of a New Peak During a Stability Study in Aqueous Solution

Question: I am conducting a stability study of this compound in an aqueous buffer at pH 7.4. Over time, I am observing a significant decrease in the main peak area and the concurrent growth of a new, more polar peak. What is the likely degradation pathway?

Answer:

The observation of a new, more polar peak suggests a degradation process that introduces a more hydrophilic functional group. Given the structure of this compound, the most probable cause is hydrolysis of the methanesulfonamide group.[4][5]

The sulfonamide bond (S-N) can be susceptible to hydrolysis, especially under neutral to slightly basic conditions, leading to the cleavage of the molecule into two fragments:

  • N-methylpiperidin-3-amine

  • Methanesulfonic acid

Experimental Confirmation:

  • LC-MS Analysis: The most effective way to identify the degradation product is by liquid chromatography-mass spectrometry (LC-MS). The expected mass of the N-methylpiperidin-3-amine degradation product would be significantly different from the parent compound.

  • Forced Degradation: To confirm this pathway, you can perform a forced degradation study by exposing the compound to mild acidic and basic conditions.[6][7] Comparing the degradation products from these studies with what you observe at pH 7.4 can provide strong evidence for the degradation pathway.

Workflow for Investigating Hydrolytic Degradation

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion Prep Prepare solutions of N-methyl-N-(piperidin-3-yl)methanesulfonamide HCl in acidic, neutral, and basic buffers Incubate Incubate solutions at a controlled temperature (e.g., 40°C) Prep->Incubate Apply stress Sampling Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) Incubate->Sampling Collect data HPLC Analyze samples by HPLC-UV to quantify the parent compound and degradation products Sampling->HPLC Quantitative analysis LCMS Use LC-MS to identify the mass of degradation products Sampling->LCMS Qualitative analysis Pathway Propose degradation pathway based on identified products HPLC->Pathway LCMS->Pathway

Caption: Workflow for investigating hydrolytic degradation.

Issue 3: Sample Discoloration and Multiple Degradation Peaks After Exposure to Light

Question: After leaving a solution of my compound on the lab bench under ambient light, the solution has turned slightly yellow, and the chromatogram shows multiple new peaks. What is happening?

Answer:

This is a classic sign of photodegradation. Many organic molecules are sensitive to light, particularly in the UV spectrum, which can provide the energy to initiate various degradation reactions.[8] For this compound, photodegradation could involve complex radical-mediated reactions.

Potential Photodegradation Pathways:

  • N-dealkylation: The N-methyl group could be cleaved.

  • Piperidine Ring Opening: The piperidine ring could undergo oxidative cleavage.

  • Complex Polymerization: Radical species could combine to form larger, colored molecules.

Troubleshooting and Prevention:

  • Protect from Light: Always store solutions of the compound in amber vials or wrap clear vials in aluminum foil to protect them from light.[9]

  • Photostability Testing: Conduct a formal photostability study as per ICH guidelines (ICH Q1B) to characterize the light sensitivity of your compound.[8] This involves exposing the compound to a controlled light source and analyzing for degradation over time.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on its chemical structure, it is recommended to store the solid compound in a tightly sealed container at room temperature in an inert atmosphere.[3] Solutions should be freshly prepared and protected from light. For long-term storage of solutions, freezing at -20°C or -80°C is advisable, but a stability study should be conducted to confirm that freezing and thawing do not cause degradation.[10]

Q2: What are the likely degradation pathways for this compound under forced degradation conditions?

A2: Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish stability-indicating analytical methods.[11][12] The following table summarizes the likely degradation pathways under various stress conditions:

Stress ConditionPotential Degradation PathwayPrimary Degradation Products
Acidic Hydrolysis Cleavage of the sulfonamide bond.N-methylpiperidin-3-amine and methanesulfonic acid.
Basic Hydrolysis Cleavage of the sulfonamide bond (potentially faster than in acidic conditions).N-methylpiperidin-3-amine and methanesulfonic acid.
Oxidation (e.g., H₂O₂) Oxidation of the tertiary amine in the piperidine ring.N-methyl-N-(1-oxido-piperidin-3-yl)methanesulfonamide.
Thermal Degradation Generally expected to be stable, but at high temperatures, ring opening or other complex reactions could occur.[13][14]Dependent on temperature and duration.
Photodegradation Complex radical-mediated reactions.N-dealkylation products, piperidine ring-opened products, and polymers.

Hypothetical Degradation Pathway under Hydrolytic and Oxidative Stress

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent N-methyl-N-(piperidin-3-yl)methanesulfonamide Amine N-methylpiperidin-3-amine Parent->Amine H₂O / H⁺ or OH⁻ Acid Methanesulfonic acid Parent->Acid H₂O / H⁺ or OH⁻ N_Oxide N-oxide Parent->N_Oxide [O]

Caption: Potential degradation pathways.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[11] Here is a general protocol for developing such a method:

Step-by-Step Protocol for Method Development:

  • Forced Degradation: Perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to generate the degradation products.[6][7][15]

  • Column and Mobile Phase Screening:

    • Start with a C18 column, as it is a versatile stationary phase.

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., phosphate, acetate) at various pH values.

  • Method Optimization:

    • Adjust the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and all degradation product peaks.

    • The goal is to have a USP tailing factor of < 2 and a resolution of > 1.5 between all peaks.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Q4: Are there any known incompatibilities with common excipients?

A4: While specific studies on this molecule may not be publicly available, potential incompatibilities can be inferred from its structure. For example, the tertiary amine could interact with acidic excipients. If formulating this compound, it is crucial to perform compatibility studies with the intended excipients.

References

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved January 16, 2024, from [Link]

  • Analytical Methods. (n.d.). Ministry of Food and Drug Safety. Retrieved January 16, 2024, from [Link]

  • Results of forced degradation studies. (n.d.). ResearchGate. Retrieved January 16, 2024, from [Link]

  • Singh, R., & Kumar, L. (2016). Forced degradation studies: A prominent way to develop stability indicating method. MedCrave Online. Retrieved January 16, 2024, from [Link]

  • Forced degradation study: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 16, 2024, from [Link]

  • Jain, D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved January 16, 2024, from [Link]

  • Method development and characterization of degradation products using HPLC-UV and LC-ESI-MS. (n.d.). SpringerOpen. Retrieved January 16, 2024, from [Link]

  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved January 16, 2024, from [Link]

  • Stereochemistry of oxidation of N-methylpiperidine. (2015). Chemistry Stack Exchange. Retrieved January 16, 2024, from [Link]

  • Methanesulfonamide, N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]-, dihydrochloride. (n.d.). PubChem. Retrieved January 16, 2024, from [Link]

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (2017). Indian Journal of Pharmaceutical Education and Research. Retrieved January 16, 2024, from [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2011). ResearchGate. Retrieved January 16, 2024, from [Link]

  • Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. (2020). PubMed. Retrieved January 16, 2024, from [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). PubMed Central. Retrieved January 16, 2024, from [Link]

  • N-oxides of pyridylmethylpiperazine and -piperidine derivatives. (2007). Google Patents.
  • Thermal Degradation of Piperazine Blends with Diamines. (2012). ResearchGate. Retrieved January 16, 2024, from [Link]

  • Order : this compound. (n.d.). ChemUniverse. Retrieved January 16, 2024, from [Link]

  • N-methyl-N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide. (n.d.). Chemsrc. Retrieved January 16, 2024, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 16, 2024, from [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (2019). Pharmaceuticals and Medical Devices Agency. Retrieved January 16, 2024, from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2019). National Institutes of Health. Retrieved January 16, 2024, from [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (2015). ResearchGate. Retrieved January 16, 2024, from [Link]

  • Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. (2023). MDPI. Retrieved January 16, 2024, from [Link]

  • Piperidine, 1-methyl-3-(thioxanthen-9-ylmethyl)-, S-oxide. (n.d.). PubChem. Retrieved January 16, 2024, from [Link]

  • Process for synthesizing alpha-(N-methyl-benzyl)-3-hydroxy acetophenone. (2008). Google Patents.
  • Methanesulfonamide, N-(3-(3-((2,3-dihydro-2-hydroxy-1H-inden-2-yl)methyl)-6-ethyl-3-azabicyclo(3.1.0)hex-6-yl)phenyl)-. (n.d.). PubChem. Retrieved January 16, 2024, from [Link]

Sources

Technical Support Center: Optimizing Coupling Efficiency of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your coupling reactions.

Part 1: Foundational Understanding of the Reagent

This compound is a secondary amine that presents unique challenges in coupling reactions.[1][2] Understanding its structural and chemical properties is the first step toward successful optimization.

  • The Hydrochloride Salt: The amine is provided as a hydrochloride salt, meaning the piperidine nitrogen is protonated.[3][4] This renders it non-nucleophilic and incapable of participating in a coupling reaction until it is neutralized by a base.[5][6]

  • Secondary Amine Reactivity: As a secondary amine, it is inherently less nucleophilic and more sterically hindered than a primary amine, which can slow down reaction kinetics.[7][8]

  • The Sulfonamide Group: The presence of the methanesulfonamide group can influence the overall electronic properties and solubility of the molecule.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My amide coupling reaction has a low or non-existent yield. What are the likely causes?

Several factors can lead to poor yields in amide coupling reactions. The most common culprits are incomplete activation of the carboxylic acid, insufficient neutralization of the amine hydrochloride, or suboptimal reaction conditions.[5][7]

Systematic Troubleshooting:

  • Confirm Amine Neutralization: The hydrochloride salt must be neutralized to the free amine for it to be nucleophilic.[6] Ensure you are using at least one equivalent of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to counteract the HCl salt. Many protocols recommend using a slight excess (2-3 equivalents) of base, especially when using uronium- or phosphonium-based coupling reagents.[7]

  • Verify Carboxylic Acid Activation: Inefficient activation of the carboxylic acid is a frequent issue.[5] If you are using a carbodiimide like EDC, consider adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or OxymaPure to form a more reactive activated ester and suppress side reactions.[5][9] Uronium salt reagents like HATU are generally more potent activators for hindered systems.[7][10]

  • Evaluate Steric Hindrance: Both the secondary amine of your reagent and potentially bulky groups on your carboxylic acid can impede the reaction.[7][8] If steric hindrance is suspected, you may need to switch to a more powerful coupling reagent, increase the reaction temperature, or prolong the reaction time.[7]

  • Check for Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate.[5] Always use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]

Question 2: I am observing significant side product formation. How can I minimize this?

Side reactions can compete with your desired amide bond formation, reducing your yield and complicating purification.

Common Side Reactions and Mitigation Strategies:

  • N-Acylurea Formation (with Carbodiimides): The highly reactive O-acylisourea intermediate formed with reagents like EDC can rearrange into a stable N-acylurea, which terminates the reaction.[7] This is more likely to occur if the subsequent reaction with the amine is slow.

    • Solution: The addition of HOBt or HOAt can trap the O-acylisourea intermediate to form a more stable active ester, minimizing N-acylurea formation.[9][12]

  • Guanidinium Byproduct (with Uronium Reagents): With uronium reagents like HATU, the amine can sometimes react with the coupling reagent itself to form a guanidinium byproduct.[7][13]

    • Solution: Pre-activating the carboxylic acid before adding the amine can prevent this side reaction.[7][14] This involves mixing the carboxylic acid, coupling reagent, and base for a short period (5-15 minutes) before introducing the amine.[7]

  • Racemization: If your carboxylic acid has a chiral center, racemization can be a concern, particularly with carbodiimide reagents.[12][15]

    • Solution: Using additives like HOBt or OxymaPure is known to suppress racemization.[5] Performing the reaction at lower temperatures can also be beneficial.[5] Phosphonium reagents like PyBOP are also excellent for minimizing racemization.[7]

Question 3: My reaction is very sluggish, even with extended reaction times. How can I improve the reaction rate?

Slow reaction rates are often a consequence of the reduced nucleophilicity and steric bulk of the secondary amine.[7]

Strategies to Increase Reaction Rate:

  • Choice of Coupling Reagent: If standard carbodiimide methods (EDC/HOBt) are too slow, switching to a more reactive uronium (e.g., HATU) or phosphonium (e.g., PyBOP) reagent is often effective.[7][10][16]

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred for amide coupling reactions.[16][17] Ensure your reactants are fully dissolved, as poor solubility can diminish reaction rates.[7]

  • Temperature: While room temperature is a common starting point, gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for sluggish couplings. However, be mindful that higher temperatures can also increase the rate of side reactions.[7]

  • Pre-activation: As mentioned previously, pre-activating the carboxylic acid can ensure the activated species is readily available to react with the amine once it is added, which can improve overall reaction efficiency.[7]

Part 3: Frequently Asked Questions (FAQs)

Q: Do I need to perform a separate free-basing step on my this compound before the coupling reaction?

A: No, a separate free-basing and extraction step is typically not necessary. The addition of a suitable non-nucleophilic base, such as DIPEA or TEA, directly to the reaction mixture is sufficient to neutralize the hydrochloride salt in situ.[6] You must include at least one molar equivalent of base to neutralize the salt, plus any additional base required by the specific coupling reagent's mechanism.[15]

Q: What is the best order of addition for the reagents?

A: For challenging couplings, especially with uronium reagents like HATU, pre-activation of the carboxylic acid is the recommended order of addition.[7][14]

  • Dissolve the carboxylic acid in an anhydrous solvent.

  • Add the coupling reagent (e.g., HATU).

  • Add the non-nucleophilic base (e.g., DIPEA).

  • Stir for 5-15 minutes at room temperature to allow for the formation of the activated ester.

  • Add the this compound.

Q: Which analytical techniques are best for monitoring the reaction progress?

A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. LC-MS is particularly useful as it allows you to track the consumption of your starting materials and the formation of your desired product, as well as identify any major side products by their mass.

Part 4: Experimental Protocols & Data

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol is a robust starting point for coupling this compound with a generic carboxylic acid.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (to make a 0.1-0.5 M solution)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.2 equiv) to the stirred solution.

  • Add DIPEA (3.0 equiv) dropwise to the mixture.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.[7]

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.[7]

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with water, 1N HCl (if compatible with your product), saturated aqueous NaHCO3, and finally with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Coupling Reagent Comparison

The following table summarizes the characteristics of common coupling reagents for this type of challenging reaction.

Coupling ReagentAdditiveBase RequiredRelative ReactivityKey AdvantagesCommon Issues
EDC HOBt or OxymaPure1-2 equivModerateWater-soluble urea byproduct, cost-effective.[9][12]N-acylurea formation, lower reactivity with hindered amines.[7]
HATU None2-3 equivHighHigh efficiency for hindered substrates, low racemization.[7][10]Guanidinium side product formation, higher cost.[7]
PyBOP None2-3 equivHighExcellent for reducing racemization and coupling hindered partners.[7][10]Produces carcinogenic HMPA byproduct (BOP), higher cost.[12][15]

Part 5: Visual Workflow

The following diagram illustrates a decision-making workflow for troubleshooting and optimizing your coupling reaction.

TroubleshootingWorkflow Start Start: Low Yield or Incomplete Reaction CheckBase Is Amine HCl Neutralized? (>=2 eq. Base) Start->CheckBase AddBase Increase Base to 2-3 eq. DIPEA/TEA CheckBase->AddBase No CheckActivation Is Acid Activation Efficient? CheckBase->CheckActivation Yes AddBase->CheckActivation SwitchReagent Switch to Stronger Reagent (e.g., HATU, PyBOP) CheckActivation->SwitchReagent No (Using EDC) CheckConditions Are Reaction Conditions Optimal? CheckActivation->CheckConditions Yes Preactivate Implement Pre-activation Protocol SwitchReagent->Preactivate Preactivate->CheckConditions ModifyConditions Increase Temp (40-50°C) Increase Time Check Solvent (DMF/MeCN) CheckConditions->ModifyConditions No Success Reaction Optimized CheckConditions->Success Yes ModifyConditions->Success

Caption: A troubleshooting decision tree for difficult amide couplings.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available from: [Link]

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available from: [Link]

  • YouTube. Amine and HCl - salt formation reaction. Available from: [Link]

  • Amine to Amide (Coupling) - Common Conditions. Available from: [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (RSC Publishing). (2017-10-30). Available from: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH. (2016-04-13). Available from: [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]

  • Reddit. Hydrochloride salt of amine. (2023-06-22). Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019-09-01). Available from: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. (2021-10-20). Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). (2015-11-05). Available from: [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025-08-06). Available from: [Link]

  • Reddit. HATU coupling - what's the best order?. (2024-12-16). Available from: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. NIH. (2023-09-20). Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. (2023-09-20). Available from: [Link]

  • PubChem. Methanesulfonamide, N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]-, dihydrochloride [CAS]. Available from: [Link]

  • PubMed. Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Available from: [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. (2014-11-30). Available from: [Link]

  • MDPI. Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. (2019-01-04). Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Impact of C-H Cross-Coupling Reactions in the One-Step Retrosynthesis of Drug Molecules. Available from: [Link]

  • PubChem. Methanesulfonamide, N-(3-(3-((2,3-dihydro-2-hydroxy-1H-inden-2-yl)methyl)-6-ethyl-3-azabicyclo(3.1.0)hex-6-yl)phenyl)-. Available from: [Link]

Sources

Technical Support Center: Purification of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common purification challenges. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and reproducibility of your work.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude sample of this compound?

A1: The impurity profile of your compound is intrinsically linked to its synthesis and handling. A common synthetic route involves the reaction of a piperidine derivative with methanesulfonyl chloride. Therefore, impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual N-methyl-3-aminopiperidine or methanesulfonyl chloride.

    • Reagent-Related Impurities: Byproducts from the base used to scavenge HCl during the sulfonylation reaction (e.g., triethylamine hydrochloride).

    • Side-Reaction Products: Formation of bis-sulfonated species or other unintended derivatives. Methanesulfonyl chloride is highly reactive and can react with any available nucleophiles, including water.[1]

  • Degradation Products:

    • Hydrolysis Products: The sulfonamide bond can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield methanesulfonic acid and N-methyl-3-aminopiperidine.[2]

    • Oxidation Products: The piperidine ring, being an amine, can be susceptible to oxidation, which may result in N-oxide formation or other oxidized species. This can sometimes be observed as a yellowing of the material.[]

  • Residual Solvents: Solvents used during the reaction or initial work-up that were not completely removed.

Q2: How do I choose the best initial purification strategy?

A2: The choice of purification strategy depends on the physical state of your crude product (solid vs. oil) and the nature of the impurities. For this compound, which is a salt and typically a solid, a multi-step approach is often most effective.

  • Aqueous Wash/Extraction: If your crude material contains non-basic organic impurities, a simple wash of the solid with a suitable non-polar organic solvent (like diethyl ether or ethyl acetate) can be effective.[4] Alternatively, an acid-base extraction can be performed (see Protocol 2).

  • Recrystallization: This is the most powerful technique for purifying crystalline solids.[4] The goal is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.

  • Chromatography: If recrystallization fails to remove closely related impurities, column chromatography on silica gel may be necessary. This is typically performed on the free base form of the compound due to the high polarity of the hydrochloride salt.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[5] This is often due to a high concentration of impurities or the melting point of your compound being lower than the boiling point of the solvent.[5]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[5]

  • Change the Solvent System: The current solvent may be too non-polar. Try a more polar solvent or a mixture, such as isopropanol/water or ethanol/water.[5]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or add a single seed crystal of pure product to provide a nucleation site.[5]

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step like an acid-base extraction or a quick filtration through a silica plug before attempting recrystallization.[5]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is essential to rigorously assess purity.[6]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination in the pharmaceutical industry.[6] A well-developed HPLC method can separate and quantify the main compound and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any residual solvents or major impurities.

  • Mass Spectrometry (MS): Provides an accurate molecular weight of your compound and can be coupled with HPLC (LC-MS) to identify the mass of impurity peaks.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point.

II. Troubleshooting and Workflow Diagrams

Workflow for Purification and Analysis

The following diagram outlines a typical workflow for the purification and analysis of this compound.

PurificationWorkflow cluster_purification Purification Phase cluster_analysis Analysis & QC Phase Crude Crude Product AcidBase Acid-Base Extraction (Optional Pre-purification) Crude->AcidBase High impurity load Recrystallization Recrystallization Crude->Recrystallization Low to moderate impurity load AcidBase->Recrystallization PureSolid Purified Solid Recrystallization->PureSolid HPLC HPLC Purity Check (>98%?) PureSolid->HPLC HPLC->Recrystallization No, re-purify NMR NMR Structural Confirmation HPLC->NMR Yes MS Mass Spectrometry (LC-MS) NMR->MS Final Final Pure Product MS->Final

Caption: Purification and Analysis Workflow.

Troubleshooting Recrystallization Issues

This decision tree provides a logical approach to resolving common problems encountered during recrystallization.

RecrystallizationTroubleshooting decision decision outcome Success: Collect Crystals problem Problem: No Crystallization Decision2 Is solution supersaturated? problem->Decision2 Start Recrystallization Attempt Decision1 Did crystals form? Start->Decision1 Decision1->problem No Decision3 Did the product 'oil out'? Decision1->Decision3 Yes Action1 Induce Crystallization: - Scratch flask - Add seed crystal Decision2->Action1 Yes Action2 Concentrate solution (remove some solvent) and cool again Decision2->Action2 No Decision3->outcome No problem2 Problem: Oiling Out Decision3->problem2 Yes Action3 Re-heat to dissolve oil problem2->Action3 Action4 Add more hot solvent and cool slowly Action3->Action4 Action5 OR Change to a more polar solvent system Action3->Action5

Caption: Troubleshooting Recrystallization.

III. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general method for recrystallization. The ideal solvent or solvent mixture must be determined empirically. Good starting points for hydrochloride salts are often alcohol/water mixtures.[7]

Materials:

  • Crude this compound

  • Candidate solvents (e.g., Isopropanol, Ethanol, Water, Acetonitrile)

  • Erlenmeyer flask, hot plate/stirrer, Buchner funnel, filter paper, vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a few drops of the chosen solvent (e.g., isopropanol). If it dissolves completely at room temperature, it is not a suitable single solvent. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution: Place the bulk of your crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent (or solvent mixture, e.g., 9:1 isopropanol:water) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent as this will reduce your yield.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and flask to remove them. This prevents premature crystallization.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30 minutes.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Acid-Base Extraction for Pre-purification

This technique is useful for removing non-basic or acidic impurities from your amine-containing compound.

Procedure:

  • Dissolution: Dissolve the crude hydrochloride salt in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH solution) with stirring until the pH is >10. This neutralizes the HCl salt and forms the free base. The free base may precipitate or appear as an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), then filter.

  • Re-formation of Salt: To the dried organic solution, slowly add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or dioxane) with stirring. The hydrochloride salt should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., diethyl ether) to aid drying, and dry under vacuum.

Protocol 3: Purity Determination by HPLC (Method Development Template)

This protocol provides a starting point for developing a stability-indicating HPLC method.

Instrumentation and Conditions:

  • HPLC System: A standard system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[9][10]

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an appropriate wavelength using a PDA detector or start at ~210-220 nm where sulfonamides often have some absorbance.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of your purified compound in the mobile phase or a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile).

  • Analysis: Inject the sample and run the gradient method.

  • Data Interpretation: Integrate all peaks. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

IV. Data Summary Tables

Table 1: Potential Impurities and Identification Methods

Impurity Type Potential Structure/Identity Primary Analytical Technique for Detection Notes
Starting MaterialN-methyl-3-aminopiperidineHPLC, LC-MSWill likely be more polar than the product.
Starting MaterialMethanesulfonyl chlorideGC-MS (derivatized)Highly reactive, more likely to be present as its hydrolysis product.[1]
Hydrolysis ProductMethanesulfonic acidIon Chromatography, HPLCVery polar, may not retain well on standard C18 columns.
Side ProductDimeric piperidine speciesLC-MSMass will be approximately double that of the starting amine.
Degradation ProductN-oxide of piperidine ringLC-MSMass will be +16 Da compared to the parent compound.
Residual Solvente.g., Toluene, Dichloromethane¹H NMR, GC-HeadspaceEasily identified by characteristic peaks in the NMR spectrum.

Table 2: Comparison of Purification Techniques

Technique Principle Best For Removing Advantages Limitations
Recrystallization Differential solubilityImpurities with different solubility profilesCan provide very high purity material; scalable.Finding a suitable solvent can be time-consuming; risk of "oiling out".[4][5]
Acid-Base Extraction Differential solubility based on pKaNon-basic or acidic impuritiesGood for initial cleanup of very crude material.Will not remove basic impurities with similar pKa.
Column Chromatography Differential partitioningImpurities with different polarityHigh resolving power for closely related compounds.Can be time-consuming and use large solvent volumes; typically done on the free base.
Solvent Wash/Trituration Washing away soluble impuritiesHighly soluble or non-polar impuritiesQuick and simple for removing minor impurities.Inefficient for removing significant or closely related impurities.

V. References

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.

  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem.

  • Omsynth Lifesciences. (n.d.). Methanesulfonyl Chloride Impurities. Retrieved January 20, 2026, from [Link]

  • Sulfonamide purification process. (n.d.). Google Patents. Retrieved January 20, 2026, from

  • Katritzky, A. R., et al. (n.d.). Synthesis of Substituted Piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines. ACS Publications. Retrieved January 20, 2026, from [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved January 20, 2026, from [Link]

  • Methanesulfinyl Chloride. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

  • Singh, S., et al. (2007). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Retrieved January 20, 2026, from [Link]

  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. (2025). Preprints.org.

  • Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez LCMS. Retrieved January 20, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 20, 2026, from [Link]

Sources

"N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride solubility problems in assays"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride (CAS Number: 1354963-42-0). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot solubility challenges encountered during in vitro assays. Given the specific nature of this compound, this guide synthesizes foundational chemical principles with practical, field-proven strategies to ensure the accuracy and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and solubility of this compound.

Q1: What are the key structural features of this compound that influence its solubility?

A1: Understanding the molecule's structure is the first step in troubleshooting. This compound has three key features that dictate its solubility behavior:

  • Piperidine Ring: The core structure is a piperidine ring, a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the overall ring structure is nonpolar, which can contribute to poor water solubility, especially when substituted with other lipophilic groups.[1] Piperidine itself is miscible with water, but its derivatives' solubilities are highly dependent on their substituents.[2]

  • Amine Hydrochloride Salt: The compound is supplied as a hydrochloride salt. This is critical because the basic nitrogen on the piperidine ring is protonated. Amine salts are generally much more water-soluble than their corresponding free base forms.[3][4] The solubility of this salt is highly pH-dependent.

  • Methanesulfonamide Group: This functional group (-SO₂NH₂) is polar and can participate in hydrogen bonding. While the primary methanesulfonamide is water-soluble, its N-substituted derivatives (as in this compound) show variable solubility, often being only slightly soluble in organic solvents like DMSO and methanol.[5][6]

Q2: What is the recommended solvent for preparing a primary stock solution?

A2: For initial stock solution preparation, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[7] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[8][9]

  • Best Practice: Start by attempting to dissolve the compound in DMSO at a concentration of 10-30 mM. If complete dissolution is not achieved at room temperature, gentle warming (e.g., 37°C water bath) or sonication can be employed.[10] Always visually inspect the solution for any undissolved particulates before use.[11]

Q3: Why does my compound precipitate when I dilute the DMSO stock into my aqueous assay buffer?

A3: This is a very common and expected phenomenon known as "antisolvent precipitation." A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment.[12] When a small volume of the DMSO stock is introduced into a large volume of aqueous buffer, the solvent environment changes dramatically from highly organic to mostly aqueous. The compound may crash out if its concentration exceeds its solubility limit in the final aqueous/DMSO mixture.[12] This is a matter of kinetic solubility; the compound doesn't have time to reach a stable dissolved state in the new environment.[12]

Q4: What is the maximum final concentration of DMSO I should have in my assay?

A4: A final DMSO concentration of 0.5% to 1% is the widely accepted industry standard.[12] It is crucial to keep the final DMSO concentration as low as possible and consistent across all experimental wells, including vehicle controls.[7] Concentrations above this range can introduce artifacts, including:

  • Direct cytotoxicity or anti-proliferative effects.[9]

  • Interference with enzyme activity or protein structure.

  • Altering the solubility of other assay components.

Section 2: Troubleshooting Guide for Assay Precipitation

This guide provides a systematic approach to diagnosing and solving compound precipitation issues during your experiments.

Issue 1: My compound precipitated immediately upon dilution into the assay buffer.

This is the most common solubility problem, indicating that the compound's aqueous solubility limit was exceeded.

Root Cause Analysis & Solution Workflow

Caption: Workflow for addressing immediate precipitation.

Issue 2: The assay plate shows turbidity or precipitate after incubation.

Precipitation that develops over time can be due to compound instability, temperature effects, or interactions with assay components.

Troubleshooting Steps:
  • Assess Compound Stability: The compound may be degrading over the incubation period into a less soluble byproduct. This is less common for a stable salt but possible.

    • Action: Analyze a sample of the incubated well by HPLC to check for the appearance of new peaks.

  • Evaluate Temperature Effects: Many buffers (e.g., Tris) have a pH that is sensitive to temperature changes.[13] If the pH shifts into a range where the compound is less soluble upon moving from room temperature to 37°C, precipitation can occur.

    • Action: Measure the pH of your buffer at the incubation temperature. Consider using a buffer with a more stable pH-temperature profile if a significant shift is observed.

  • Check for Interactions with Media Components: If using complex cell culture media, components like serum proteins (e.g., albumin) or salts can impact solubility.[14][15]

    • Action: Test the compound's solubility in the base medium with and without supplements like serum. Sometimes proteins can aid solubility, but in other cases, they can cause issues.[12]

Section 3: Experimental Protocols & Data

Protocol 1: Determining Maximum Aqueous Solubility (Kinetic Solubility Assay)

This protocol provides a standardized method to determine the highest concentration at which your compound remains soluble in a specific assay buffer.[11][16]

Materials:

  • This compound

  • Anhydrous DMSO

  • Assay buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplates (clear, flat-bottom for visual/spectrophotometric analysis)

  • Multichannel pipette

  • Plate shaker

  • Plate reader (spectrophotometer) or nephelometer

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM). Ensure it is fully dissolved.

  • Serial Dilution in DMSO: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution in 100% DMSO to create a range of concentrations (e.g., 20 mM down to ~10 µM).

  • Dilution into Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing a fixed volume of your assay buffer (e.g., 198 µL). This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake it at room temperature for 1-2 hours to allow for equilibrium to be reached.

  • Analysis: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). A nephelometer, which measures scattered light, is even more sensitive for this purpose.[16]

  • Data Interpretation: The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility limit.

Data Presentation: Solubility Profile

The results of such an experiment can be summarized in a table to guide your assay design.

Buffer System (Final DMSO 1%)pHMax Soluble Concentration (µM)Observations
Phosphate-Buffered Saline (PBS)7.4Hypothetical: 25 µMClear solution up to 25 µM, slight haze at 50 µM.
Tris-HCl Buffer7.4Hypothetical: 35 µMSoluble to a slightly higher concentration than PBS.
Tris-HCl Buffer6.5Hypothetical: >100 µMNo precipitation observed in the tested range.
RPMI + 10% FBS7.2Hypothetical: 40 µMSerum appears to slightly enhance solubility.
Protocol 2: pH-Dependent Solubility Optimization

This protocol helps you systematically find the optimal pH for maintaining your compound's solubility.

Rationale: As an amine hydrochloride, the compound's solubility is governed by the equilibrium between the protonated (piperidinium salt, R-NH₂⁺) and the neutral (free base, R-NH) forms. Lowering the pH will shift the equilibrium towards the more soluble protonated form.[17][18]

G cluster_equilibrium Solubility Equilibrium cluster_workflow pH Optimization Workflow FreeBase Free Base (R-NH) Less Soluble Salt Protonated Salt (R-NH₂⁺Cl⁻) More Soluble FreeBase->Salt + H⁺ (Lower pH) Salt->FreeBase - H⁺ (Higher pH) Prep 1. Prepare Buffers (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.4) Sol 2. Run Kinetic Solubility Assay (Protocol 1) in each buffer Prep->Sol Analyze 3. Analyze Turbidity Data Sol->Analyze Select 4. Select Lowest pH Compatible with Assay Biology Analyze->Select

Caption: pH-dependent solubility and optimization workflow.

Procedure:

  • Prepare a Series of Buffers: Prepare your primary assay buffer at several different pH values (e.g., 6.0, 6.5, 7.0, 7.4). Ensure the buffering species is effective in the chosen range.

  • Perform Solubility Assay: Execute the Kinetic Solubility Assay (Protocol 1) in parallel for each buffer pH.

  • Determine Optimal pH: Identify the pH range that provides the necessary solubility for your desired assay concentrations.

  • Validate Assay Compatibility: Crucially, confirm that the selected pH does not adversely affect your biological system (e.g., enzyme activity, cell viability). A pH of 6.5-7.0 is often a good compromise.

Section 4: Advanced Solubilization Strategies

If standard methods are insufficient, consider these advanced techniques.

Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to the aqueous buffer.[][20][21]

  • Examples: Polyethylene glycol 400 (PEG 400), propylene glycol, ethanol.[][22]

  • Application: Prepare a ternary mixture by adding a small percentage (e.g., 1-5%) of a co-solvent to the final assay buffer.

  • Caution: Co-solvents can also impact biological activity. Their effects must be carefully evaluated with appropriate controls.[20]

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming an inclusion complex with significantly enhanced aqueous solubility.[1][3]

  • Method: The compound is pre-incubated with a solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) before final dilution into the assay.

  • Benefit: This is a powerful technique for increasing apparent solubility without using organic solvents in the final assay medium.

References

  • Ataman Kimya. (n.d.). PIPERIDINE.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In Vitro Experiments.
  • Solubility of Things. (n.d.). Piperidine.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Methanesulfonamide.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • BenchChem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions.
  • BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays.
  • ChemicalBook. (2025). Methanesulfonamide.
  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?.
  • Pharmasciences. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PLoS ONE, 17(7), e0271343.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
  • BenchChem. (2025). hCAXII-IN-5 solubility in DMSO versus aqueous buffers.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • ICCVAM. (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Gurtowska, N., et al. (2022). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Pharmaceuticals, 15(5), 623.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Wellt Chemicals. (2024). Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays?.
  • Wessels, F., et al. (2020). Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. FEBS Open Bio, 10(7), 1336-1347.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126.
  • Bio-Rad. (2019). Effects of Buffer Composition on Protein Purification with a Hydrophobic Anion Exchange Resin, Nuvia aPrime 4A.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.

Sources

Technical Support Center: Preventing Racemization of Chiral N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you maintain the enantiomeric integrity of this valuable chiral building block throughout your experiments.

Introduction to the Challenge of Racemization

Chiral piperidines are crucial scaffolds in modern medicinal chemistry, with the stereochemistry at the C3 position often being critical for biological activity and selectivity.[1] this compound is a key intermediate where the preservation of a single enantiomer is paramount. Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can compromise the efficacy and safety of the final drug product. This guide will delve into the mechanisms of racemization for this specific molecule and provide actionable protocols to prevent its occurrence.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for my compound?

A: Racemization is the process by which a single enantiomer of a chiral compound converts into a 1:1 mixture of both enantiomers, known as a racemate. For a therapeutic agent, one enantiomer is often responsible for the desired pharmacological effect, while the other may be inactive or even cause undesirable side effects. Therefore, maintaining the enantiomeric purity of this compound is critical for ensuring the quality, safety, and efficacy of your final product.

Q2: What are the primary factors that can cause my chiral piperidine derivative to racemize?

A: The primary drivers of racemization for this molecule are elevated temperatures and exposure to either acidic or basic conditions. The hydrogen atom at the chiral center (C3 of the piperidine ring) can be abstracted under these conditions, leading to a temporary loss of chirality and subsequent re-protonation that can occur from either face, resulting in a mixture of enantiomers.

Q3: I suspect my sample has racemized. How can I confirm this?

A: The most reliable method to determine the enantiomeric purity of your sample is through chiral High-Performance Liquid Chromatography (HPLC).[2] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents can also be employed to determine the enantiomeric excess (ee).[3][4]

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section provides a structured approach to identifying the root cause of racemization in your experiments and implementing effective preventative measures.

Issue 1: Loss of Enantiomeric Purity During Synthesis or Work-up

Potential Cause: Exposure to harsh acidic or basic conditions during reaction quenching, extractions, or purification. The sulfonamide group itself can be susceptible to hydrolysis under acidic and basic conditions, which involves the cleavage of the S-N bond, though this is a degradation pathway rather than direct racemization.[5]

Troubleshooting Steps:

  • pH Monitoring: Carefully monitor and control the pH of your reaction mixture and aqueous layers during work-up. Avoid strongly acidic or basic conditions if possible. If extreme pH is necessary, minimize the exposure time and temperature.

  • Buffer Selection: Utilize buffered solutions for extractions and washes to maintain a pH range where the compound is most stable. A pH-rate profile study can determine the optimal pH for stability.[5]

  • Purification Method: Column chromatography on silica gel is generally a mild purification method. However, prolonged exposure to silica, which can be slightly acidic, may pose a risk. Consider using a neutral stationary phase like alumina if racemization is suspected during purification.

Issue 2: Racemization During Storage of the Hydrochloride Salt

Potential Cause: Although the hydrochloride salt is generally more stable than the free base, racemization can still occur over time, especially at elevated temperatures. The protonated piperidine nitrogen can influence the acidity of the C3 proton.

Troubleshooting Steps:

  • Storage Conditions: Store your chiral this compound in a cool, dry, and dark place. Refrigeration is recommended for long-term storage.

  • Solvent for Storage: If storing in solution, choose a neutral, aprotic solvent. Protic solvents, especially in combination with residual acid or base, can facilitate proton exchange and racemization.

Issue 3: Inconsistent Enantiomeric Purity Between Batches

Potential Cause: Variability in reaction conditions, work-up procedures, or purification methods between different synthetic runs.

Troubleshooting Steps:

  • Standardize Protocols: Ensure that all experimental parameters, including reaction times, temperatures, reagent addition rates, and work-up procedures, are strictly standardized and documented for each batch.

  • Forced Degradation Studies: Conduct forced degradation studies to intentionally stress the material under various conditions (acid, base, heat, oxidation, light).[6][7] This will help identify the conditions under which racemization is most likely to occur and inform the development of a robust process.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity Assessment

This protocol provides a general starting point for developing a chiral HPLC method. Optimization will be required for your specific instrumentation and column.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).[8]

Procedure:

  • Column Selection: Screen a variety of chiral columns to find one that provides baseline separation of the enantiomers. Polysaccharide-based CSPs are often a good starting point for piperidine derivatives.

  • Mobile Phase Optimization: Begin with a mobile phase of n-hexane and isopropanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. Adjust the ratio of hexane to isopropanol to optimize the separation.

  • Sample Preparation: Dissolve a small amount of your compound in the mobile phase.

  • Analysis: Inject the sample onto the column and monitor the elution of the enantiomers with the UV detector. The ratio of the peak areas will determine the enantiomeric excess.

ParameterRecommended Starting Condition
Column Chiralpak AD-H or similar
Mobile Phase n-Hexane:Isopropanol (90:10) + 0.1% Diethylamine
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Protocol 2: NMR Method for Enantiomeric Excess (ee) Determination

This method uses a chiral solvating agent to induce a chemical shift difference between the enantiomers in the NMR spectrum.

Materials:

  • NMR spectrometer

  • Chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a chiral lanthanide shift reagent).[3]

  • Deuterated solvent (e.g., CDCl₃)

Procedure:

  • Sample Preparation: Dissolve a known amount of your chiral piperidine derivative in the deuterated solvent.

  • Acquire Initial Spectrum: Obtain a proton NMR spectrum of your compound alone.

  • Add Chiral Solvating Agent: Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Acquire Second Spectrum: Obtain another proton NMR spectrum. The signals corresponding to the two enantiomers should now be resolved into two separate sets of peaks.

  • Integration and Calculation: Integrate the signals for a specific, well-resolved proton in each enantiomer. The enantiomeric excess can be calculated from the ratio of the integrals.

Mechanistic Insights into Racemization

The primary mechanism for the racemization of N-methyl-N-(piperidin-3-yl)methanesulfonamide involves the deprotonation at the chiral C3 position to form a planar, achiral enamine intermediate, followed by non-stereoselective reprotonation.

Base-Catalyzed Racemization: In the presence of a base, the proton at the C3 position, which is alpha to the piperidine nitrogen, can be abstracted. The resulting carbanion is stabilized by resonance with the nitrogen atom, forming an achiral enamine intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture.

Acid-Catalyzed Racemization: Under acidic conditions, the piperidine nitrogen is protonated. This can increase the acidity of the C3 proton, making it more susceptible to abstraction by a weak base (like the solvent or the counter-ion). The resulting enamine can then be reprotonated to give the racemate.

Below is a diagram illustrating the proposed base-catalyzed racemization pathway.

Racemization_Mechanism cluster_enantiomer1 (S)-Enantiomer cluster_intermediate Achiral Intermediate cluster_enantiomer2 (R)-Enantiomer S_Enantiomer N-methyl-N-((S)-piperidin-3-yl) methanesulfonamide Intermediate Planar Enamine Intermediate S_Enantiomer->Intermediate + Base - H+ Intermediate->S_Enantiomer + H+ R_Enantiomer N-methyl-N-((R)-piperidin-3-yl) methanesulfonamide Intermediate->R_Enantiomer + H+ R_Enantiomer->Intermediate + Base - H+

Base-catalyzed racemization pathway.

Logical Workflow for Troubleshooting Racemization

The following diagram outlines a systematic workflow for addressing issues of racemization.

Troubleshooting_Workflow Start Racemization Suspected (Loss of ee%) Analyze Confirm Racemization (Chiral HPLC or NMR) Start->Analyze Identify_Source Identify Potential Source Analyze->Identify_Source Synthesis During Synthesis/Work-up Identify_Source->Synthesis Yes Storage During Storage Identify_Source->Storage No Optimize_Synthesis Optimize Reaction/Work-up (Control pH, Temp, Time) Synthesis->Optimize_Synthesis Optimize_Storage Optimize Storage Conditions (Temp, Solvent, Inert Atm.) Storage->Optimize_Storage Reanalyze Re-analyze Enantiomeric Purity Optimize_Synthesis->Reanalyze Optimize_Storage->Reanalyze Resolved Issue Resolved Reanalyze->Resolved Purity Maintained Not_Resolved Issue Not Resolved Reanalyze->Not_Resolved Purity Lost Consult Consult Further (Forced Degradation Studies) Not_Resolved->Consult

Systematic troubleshooting workflow.

References

  • Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Kim, D., & Lee, J. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Chiral Laboratories. (n.d.). Forced Degradation Studies. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Wanner, M. J., & Koomen, G. J. (2008). Epimerisation in Peptide Synthesis. Molecules, 13(4), 845–863. [Link]

  • Boulton, L. T., & Blacker, A. J. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2466–2475. [Link]

  • Ali, I., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(8), 734-746. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038–3047. [Link]

  • Singh, R., & Kumar, R. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(3), 336-341.
  • Sugai, T. (2017). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. Heterocycles, 95(1), 370. [Link]

  • Berritt, S., & Maligres, P. E. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 142(52), 21532–21537. [Link]

  • Foulon, C., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Pharmaceutical and Biomedical Analysis, 137, 137-146. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 15(4), 314–320. [Link]

  • Parker, D. (2000). NMR determination of enantiomeric excess. Chemical Society Reviews, 29(5), 339-347. [Link]

  • Aguiar, J. A., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Structure, 1171, 88-95. [Link]

  • Coldham, I., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8085-8098. [Link]

  • Singh, R., & Kumar, R. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(3), 336-341.
  • Boulton, L. T., & Blacker, A. J. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2466–2475. [Link]

  • Catani, M., et al. (2023). Recent advances in fast chiral high-performance liquid chromatography for the analysis of enantiomers of pharmaceutical interest. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655. [Link]

  • Grogan, G., & Turner, N. J. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 10(15), 8484-8490. [Link]

  • Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 137(44), 14136–14145. [Link]

  • Marco-Contelles, J., & de Opazo, E. (2003). Chemistry of Sulfonate‐ and Sulfonamide‐Stabilized Carbanions − The CSIC Reactions. European Journal of Organic Chemistry, 2003(22), 4331-4343. [Link]

  • Moody, C. J., & Roff, G. J. (2017). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 9(10), 962–967. [Link]

  • Patil, P. S., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Journal of Taibah University Medical Sciences, 16(2), 227-236. [Link]

  • Sisti, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(10), 2009-2020. [Link]

  • Smith, A. M., & Whyman, R. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8753–8760. [Link]

  • Song, B., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4153-4159. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 15(4), 314–320. [Link]

  • Wu, F., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. Angewandte Chemie International Edition, 59(42), 18649-18654. [Link]

  • Singh, R., & Kumar, R. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(3), 336-341.

Sources

Technical Support Center: A-Z Guide for Scaling Up N-methyl-N-(piperidin-3-yl)methanesulfonamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered when transitioning from bench-scale synthesis to pilot plant or manufacturing scale. Here, we dissect potential issues, offer pragmatic solutions, and explain the chemical principles behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key stages to monitor during scale-up?

A1: The most logical and widely applicable synthetic route starts from a protected piperidine derivative. The key stages that require careful monitoring during scale-up are:

  • Mesylation: The reaction of a protected N-methyl-piperidin-3-amine with methanesulfonyl chloride. Key challenges include controlling the stoichiometry and temperature to prevent side reactions.

  • Deprotection: Removal of the protecting group (commonly a Boc group) under acidic conditions. On a large scale, off-gassing and handling of corrosive acids are significant concerns.

  • Salt Formation and Crystallization: The formation of the hydrochloride salt and its crystallization. The choice of solvent and cooling profile are critical for obtaining the desired crystal form and purity.

Q2: What are the primary impurities I should be looking for during the synthesis?

A2: Potential impurities can arise from various stages. Key impurities to monitor include:

  • Unreacted starting materials: Incomplete reactions can leave residual starting materials.

  • Bis-sulfonated byproducts: If primary amines are present as impurities in the starting material, they can react with two equivalents of methanesulfonyl chloride.

  • Hydrolysis products: Methanesulfonyl chloride can hydrolyze to methanesulfonic acid, which can complicate the workup.

  • Residual solvents: Inadequate drying can leave residual solvents in the final product.

  • Polymorphic impurities: Different crystal forms of the final product can exist, which can impact its physical properties.

Q3: How can I monitor the progress of the reactions effectively at a larger scale?

A3: While Thin Layer Chromatography (TLC) is useful at the lab scale, High-Performance Liquid Chromatography (HPLC) is the recommended method for in-process control during scale-up. It provides quantitative data on the consumption of starting materials and the formation of the product and any impurities.

Troubleshooting Guides

Issue 1: Low Yield and/or Incomplete Reaction During Mesylation

Symptoms:

  • HPLC analysis of the reaction mixture shows a significant amount of unreacted N-methyl-piperidin-3-amine derivative.

  • The isolated yield of the protected intermediate is consistently below expectations.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Protocol
Inadequate Base The reaction of methanesulfonyl chloride with the amine generates HCl, which must be neutralized by a base. If the base is not strong enough or is sterically hindered, the reaction will be slow or incomplete.1. Select an appropriate base: Use a non-nucleophilic, sterically unhindered tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). 2. Ensure correct stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete neutralization of the generated HCl.
Moisture in the Reaction Methanesulfonyl chloride is highly reactive towards water and will hydrolyze to methanesulfonic acid, rendering it inactive for the desired reaction.1. Use anhydrous solvents: Ensure that solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are dried over molecular sieves or distilled from a suitable drying agent. 2. Dry glassware thoroughly: All reactors and addition funnels should be oven-dried or flame-dried under an inert atmosphere. 3. Run under an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
Low Reaction Temperature While low temperatures are often used to control exotherms, a temperature that is too low can significantly slow down the reaction rate.1. Optimize reaction temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by HPLC to determine the optimal temperature profile.
Issue 2: Difficulties in the Deprotection of the Boc-Protected Intermediate at Scale

Symptoms:

  • Vigorous off-gassing of isobutylene and CO2, leading to pressure build-up in the reactor.

  • Incomplete deprotection, resulting in a mixture of the desired product and the Boc-protected starting material.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Protocol
Rapid Acid Addition The reaction of a strong acid like HCl with the Boc-protected amine is highly exothermic and produces a large volume of gas.1. Controlled acid addition: Add the acidic solution (e.g., HCl in isopropanol or dioxane) slowly and sub-surface to a cooled solution of the Boc-protected intermediate. 2. Ensure adequate venting: The reactor must be equipped with a proper venting system to safely handle the off-gassing.
Insufficient Acid An insufficient amount of acid will lead to incomplete deprotection.1. Use a sufficient excess of acid: Typically, a large excess of acid (e.g., a saturated solution of HCl in a solvent) is used to drive the reaction to completion.
Issue 3: Poor Crystallization and/or Oil Formation During Hydrochloride Salt Formation

Symptoms:

  • The product oils out of solution instead of forming a crystalline solid upon addition of the HCl source.

  • The resulting solid is amorphous or has poor filtration characteristics.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Protocol
Inappropriate Solvent System The choice of solvent is crucial for obtaining a crystalline product. A solvent that is too polar may keep the hydrochloride salt dissolved, while a solvent that is too non-polar may cause it to precipitate too quickly as an oil.1. Solvent screening: Perform small-scale crystallization trials with different solvents and solvent mixtures (e.g., isopropanol/MTBE, ethanol/ethyl acetate). 2. Anti-solvent addition: Dissolve the free base in a suitable solvent (e.g., isopropanol) and then slowly add an anti-solvent (e.g., MTBE or heptane) in which the hydrochloride salt is insoluble.
Rapid Cooling or Supersaturation Rapid cooling or creating a highly supersaturated solution can lead to the formation of an oil or a fine, poorly filterable solid.1. Controlled cooling profile: Cool the solution slowly and in a controlled manner to allow for the formation of well-defined crystals. 2. Seeding: Add a small amount of previously isolated crystalline material (seed crystals) to the supersaturated solution to induce crystallization.
Presence of Impurities Impurities can inhibit crystallization or lead to the formation of an oil.1. Purify the free base: If crystallization issues persist, consider purifying the free base by column chromatography or distillation before forming the hydrochloride salt. 2. Perform a charcoal treatment: A charcoal treatment of the solution before crystallization can sometimes remove colored or other impurities that inhibit crystallization.

Experimental Workflows & Diagrams

Overall Synthetic Pathway

The synthesis of this compound typically follows a three-step sequence starting from N-Boc-3-aminopiperidine.

Synthetic Pathway A N-Boc-3-aminopiperidine B N-Boc-N-methyl-N-(piperidin-3-yl)methanesulfonamide A->B 1. NaH, MeI 2. MsCl, TEA, DCM C N-methyl-N-(piperidin-3-yl)methanesulfonamide B->C HCl/Dioxane D N-methyl-N-(piperidin-3-yl)methanesulfonamide HCl C->D HCl in IPA

Caption: General synthetic route for N-methyl-N-(piperidin-3-yl)methanesulfonamide HCl.

Troubleshooting Logic for Mesylation Side Reactions

During the mesylation step, several side reactions can occur, leading to impurities. The following diagram illustrates a troubleshooting workflow to identify and mitigate these issues.

Mesylation Troubleshooting Start Low Yield in Mesylation CheckMoisture Check for Moisture (Anhydrous Conditions?) Start->CheckMoisture CheckBase Evaluate Base (Stoichiometry & Type) Start->CheckBase CheckTemp Assess Reaction Temperature (Too Low?) Start->CheckTemp MoistureYes Implement Strict Anhydrous Techniques CheckMoisture->MoistureYes Yes BaseIssue Optimize Base: Increase Equivalents or Change to DIPEA CheckBase->BaseIssue Issue Found TempIssue Optimize Temperature Profile: Gradual Warming CheckTemp->TempIssue Issue Found

Caption: Decision tree for troubleshooting low yields in the mesylation step.

References

  • BenchChem. Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • BenchChem.
  • BenchChem. Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
  • CymitQuimica. N-Methyl-N-(piperidin-3-yl)methanesulfonamide HCl.
  • BLDpharm. N-MEthylpiperidine-3-sulfonamide hydrochloride.

Validation & Comparative

A Comparative Guide to N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride and Other Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in modern medicinal chemistry. Its prevalence in over seventy commercialized drugs, including blockbuster therapies, underscores its significance as a "privileged scaffold".[1] The inherent structural and physicochemical properties of the piperidine moiety—such as its basic nitrogen atom, which can be crucial for target engagement and modulating solubility, and its three-dimensional framework—make it a versatile building block for designing novel therapeutics across a wide range of diseases.[2][3] This guide provides an in-depth comparison of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride, a specific piperidine-based scaffold, with other prominent piperidine derivatives, supported by established experimental methodologies in drug discovery.

The Piperidine Scaffold: A Privileged Motif in Pharmacology

The therapeutic success of piperidine-containing drugs stems from the scaffold's ability to be readily modified, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[4] Piperidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Central Nervous System (CNS) Modulation: The piperidine core is found in numerous antipsychotics, analgesics, and agents targeting neurodegenerative diseases.[5]

  • Oncology: Piperidine-based compounds have been developed as potent inhibitors of key cancer targets like PI3Kδ.[6]

  • Infectious Diseases: The scaffold is integral to the development of novel antibacterial and antifungal agents.[2]

The substitution pattern on the piperidine ring plays a critical role in defining the molecule's biological activity and metabolic stability.[4] This guide will focus on this compound, a compound available for research purposes, and contextualize its potential within the broader landscape of piperidine-based drug discovery.[1][7][8][9]

Structural Analysis: this compound

This compound is a piperidine derivative with key structural features that can influence its biological activity and physicochemical properties.

  • Piperidine Core: Provides the fundamental three-dimensional structure and a basic nitrogen atom.

  • 3-Substitution: The methanesulfonamide group is attached at the 3-position of the piperidine ring. This substitution pattern can influence receptor interactions and metabolic stability differently than substitution at other positions (e.g., 2- or 4-position).

  • N-Methyl Group: The nitrogen of the methanesulfonamide is methylated, which can affect its hydrogen bonding capacity and overall lipophilicity.

  • Methanesulfonamide Group: This functional group can act as a hydrogen bond acceptor and may participate in key interactions with biological targets. Sulfonamides are a common feature in a variety of clinically used drugs.[2]

  • Hydrochloride Salt: This formulation enhances the compound's solubility in aqueous media, which is advantageous for experimental screening and formulation.

The combination of these features suggests that this compound could be explored for a variety of biological targets where a substituted piperidine scaffold is known to be active.

Comparative Evaluation: A Proposed Experimental Framework

To objectively assess the potential of this compound, a comparative study against other well-characterized piperidine scaffolds is necessary. This section outlines a hypothetical experimental workflow designed to elucidate its pharmacological profile.

Selection of Comparator Scaffolds

For a comprehensive comparison, a selection of piperidine scaffolds with diverse substitution patterns and known biological activities should be included.

Compound Scaffold Type Rationale for Inclusion
This compound 3-Substituted PiperidineTarget compound for evaluation.
(Piperidin-4-yl)methanamine 4-Substituted PiperidineTo assess the impact of substitution position.
1-Benzylpiperidine N-Substituted PiperidineTo evaluate the effect of a bulky, lipophilic N-substituent.
Nipecotic Acid 3-Substituted Piperidine (Carboxylic Acid)To compare the effect of a different functional group at the 3-position.
Experimental Protocols

A tiered approach to screening, from broad profiling to more specific assays, is recommended.

Objective: To identify potential biological targets and assess the selectivity of the compounds.

Methodology:

  • Primary Screening: Utilize a broad panel of receptor binding and enzyme inhibition assays (e.g., a commercial screening panel covering major target classes like GPCRs, kinases, ion channels, and transporters).

  • Data Analysis: Determine the percent inhibition or activation at a fixed concentration (e.g., 10 µM) for each compound against each target.

  • Hit Identification: Identify primary "hits" for each compound, defined as targets showing significant modulation (e.g., >50% inhibition or activation).

Experimental Workflow: In Vitro Profiling

cluster_0 Compound Preparation cluster_1 Screening cluster_2 Data Analysis A N-methyl-N-(piperidin-3-yl)methanesulfonamide HCl C Broad Target Panel (GPCRs, Kinases, etc.) A->C B Comparator Scaffolds B->C D Determine % Inhibition/Activation C->D E Identify 'Hits' (>50% activity) D->E

Caption: High-throughput screening workflow for initial target identification.

Objective: To determine the potency (IC50 or EC50) of the compounds against the identified "hit" targets and assess their selectivity.

Methodology:

  • Dose-Response Curves: For each "hit" target, perform assays with a range of compound concentrations (e.g., 10-point, 3-fold serial dilutions).

  • Data Fitting: Fit the dose-response data to a suitable pharmacological model (e.g., four-parameter logistic equation) to determine IC50 or EC50 values.

  • Selectivity Profiling: Compare the potency of each compound against its primary target versus other related targets to establish a selectivity profile.

Data Presentation: Hypothetical IC50 Values (µM)

CompoundTarget 1 (e.g., Kinase A)Target 2 (e.g., GPCR B)Target 3 (e.g., Ion Channel C)
N-methyl-N-(piperidin-3-yl)methanesulfonamide HCl 1.2>105.8
(Piperidin-4-yl)methanamine >100.5>10
1-Benzylpiperidine 8.59.22.1
Nipecotic Acid >10>10>10

Objective: To evaluate the activity of the compounds in a more physiologically relevant cell-based system.

Methodology:

  • Assay Development: Develop or utilize a cell-based assay that measures a functional readout related to the primary target (e.g., second messenger accumulation, reporter gene expression, cell proliferation).

  • Compound Treatment: Treat the cells with a range of compound concentrations.

  • Functional Response Measurement: Quantify the cellular response and determine the potency (EC50) and efficacy (Emax) of each compound.

Signaling Pathway Visualization: Hypothetical GPCR Target

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Piperidine Compound Receptor GPCR Target B Ligand->Receptor Binding G_Protein G Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Sources

A Comparative Guide to the Bioactivity of N-methyl-N-(piperidin-3-yl)methanesulfonamide Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of approved pharmaceuticals targeting the central nervous system (CNS), infectious diseases, and cancer. Its conformational flexibility and ability to engage in various molecular interactions make it a privileged structure in drug design. When combined with a sulfonamide moiety, which is also a well-established pharmacophore known for a broad spectrum of biological activities including antibacterial and anticancer effects, the resulting compounds, such as N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride, represent a promising area for therapeutic exploration.[1]

This guide will delineate a systematic approach to characterizing the bioactivity of this compound and its analogs, focusing on potential CNS and antimicrobial activities, which are suggested by the constituent chemical motifs.

I. Synthesis of Analogs

To establish a robust structure-activity relationship (SAR), a series of analogs of the parent compound, this compound, should be synthesized. The following modifications are proposed to probe the chemical space around the core scaffold:

  • Piperidine Ring Substitution: Introduction of alkyl or aryl groups at various positions on the piperidine ring can explore steric and electronic effects on target engagement.

  • N-Methyl Group Modification: Replacement of the N-methyl group with other alkyl or aryl substituents can modulate lipophilicity and potential interactions with the target protein.

  • Methanesulfonamide Group Alteration: Substitution of the methyl group on the sulfonamide with different alkyl or aryl moieties can influence potency and selectivity.

The synthesis of these analogs can be achieved through established organic chemistry methodologies, such as the reaction of substituted piperidines with various sulfonyl chlorides.[2]

II. Comparative Bioactivity Evaluation: A Proposed Workflow

A tiered screening approach is recommended to efficiently evaluate the bioactivity of the synthesized analogs. This workflow is designed to first identify promising compounds in broad, high-throughput in vitro assays and then progress the most active candidates to more complex and physiologically relevant models.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Secondary & Cellular Assays cluster_2 Tier 3: In Vivo Evaluation Primary Assays Primary Bioactivity Assays (e.g., Receptor Binding, Enzyme Inhibition, Antimicrobial MIC) Cytotoxicity General Cytotoxicity Assays (e.g., MTT, LDH) Primary Assays->Cytotoxicity Assess general toxicity Functional Assays Cell-Based Functional Assays (e.g., Second Messenger, Reporter Gene) Cytotoxicity->Functional Assays Select non-toxic hits Mechanism of Action Mechanism of Action Studies (e.g., Enzyme Kinetics, Electrophysiology) Functional Assays->Mechanism of Action Elucidate MOA PK Studies Pharmacokinetic (PK) Profiling (ADME) Mechanism of Action->PK Studies Advance lead candidates Efficacy Models In Vivo Efficacy Models (e.g., Animal models of disease) PK Studies->Efficacy Models Correlate exposure with efficacy

Caption: A tiered workflow for the bioactivity screening of this compound analogs.

III. Recommended Experimental Protocols & Data Interpretation

Based on the known bioactivities of piperidine and sulfonamide-containing compounds, the following experimental protocols are recommended for a comprehensive comparison.

A. Central Nervous System (CNS) Activity

The structural similarity of the piperidine moiety to neurotransmitters suggests potential interactions with CNS targets.

Rationale: To identify potential molecular targets within the CNS, a broad panel of receptor binding assays should be conducted. This is a crucial first step in understanding the compound's mechanism of action.

Protocol:

  • Target Selection: A panel of receptors relevant to CNS disorders should be selected, including but not limited to:

    • Serotonin receptors (e.g., 5-HT2A, 5-HT7)

    • Dopamine receptors (e.g., D2, D3)

    • Muscarinic acetylcholine receptors (e.g., M1-M5)

    • Sigma receptors (σ1, σ2)

    • GABAA receptors

  • Assay Principle: Competitive radioligand binding assays are a standard method. In this assay, the test compound's ability to displace a known radiolabeled ligand from its receptor is measured.

  • Procedure: a. Prepare membrane homogenates from cells expressing the receptor of interest. b. Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. c. After reaching equilibrium, separate the bound and free radioligand by rapid filtration. d. Quantify the radioactivity of the filter-bound complex using liquid scintillation counting.

  • Data Analysis: The data is used to calculate the inhibitory constant (Ki), which represents the affinity of the compound for the receptor.

Hypothetical Data Table:

Compound5-HT2A Ki (nM)D2 Ki (nM)σ1 Ki (nM)
Parent Compound150>100050
Analog 1 (R=CH2Ph)2580015
Analog 2 (R=4-Cl-Ph)15>10008
Analog 3 (R=cyclohexyl)300>1000120

Interpretation: Lower Ki values indicate higher binding affinity. In this hypothetical example, Analog 2 shows the highest affinity and selectivity for the σ1 receptor.

Rationale: To assess the functional consequences of receptor binding in a whole organism, in vivo behavioral models are essential.

Protocol (Example: Anticonvulsant Activity):

  • Model: The Maximal Electroshock (MES) test in rodents is a widely used model to screen for anticonvulsant activity.

  • Procedure: a. Administer the test compound or vehicle to a group of animals (e.g., mice or rats). b. After a predetermined time, induce a seizure by delivering a brief electrical stimulus through corneal or ear electrodes. c. Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Hypothetical Data Table:

CompoundMES ED50 (mg/kg, i.p.)
Parent Compound50
Analog 120
Analog 215
Analog 3>100

Interpretation: A lower ED50 value indicates greater anticonvulsant potency. Analogs 1 and 2 demonstrate improved potency compared to the parent compound.

B. Antimicrobial Activity

The sulfonamide moiety is a well-known antibacterial pharmacophore.

Rationale: The MIC assay is the gold standard for determining the in vitro antimicrobial activity of a compound.

Protocol:

  • Microorganism Selection: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used (e.g., Staphylococcus aureus, Escherichia coli).

  • Procedure (Broth Microdilution): a. Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium. b. Inoculate each well with a standardized suspension of the test microorganism. c. Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Hypothetical Data Table:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent Compound64>128
Analog 4 (R'=ethyl)1664
Analog 5 (R'=propyl)832
Analog 6 (R'=phenyl)32>128

Interpretation: Lower MIC values indicate greater antimicrobial potency. In this example, increasing the alkyl chain length on the sulfonamide (Analogs 4 and 5) improves activity against both Gram-positive and Gram-negative bacteria.

IV. Structure-Activity Relationship (SAR) Summary and Future Directions

The data generated from the proposed assays will allow for the development of a comprehensive SAR for this series of compounds. For instance, the hypothetical data suggests that:

  • Aromatic substitutions on the N-methyl position may enhance σ1 receptor affinity.

  • Longer alkyl chains on the sulfonamide group may improve antibacterial activity.

SAR cluster_0 cluster_1 Core R1 R1: N-Alkyl/Aryl (Modulates CNS Activity) R2 R2: Piperidine Substitution (Impacts Selectivity) R3 R3: Sulfonamide Alkyl/Aryl (Influences Antimicrobial Potency)

Caption: Key modification points for SAR studies on the N-methyl-N-(piperidin-3-yl)methanesulfonamide scaffold.

Future work should focus on optimizing the lead compounds identified in the initial screening. This may involve further chemical modifications to improve potency, selectivity, and pharmacokinetic properties. Advanced studies, such as in vivo infection models or more specific CNS behavioral paradigms, would be necessary to validate the therapeutic potential of the most promising analogs.

V. Conclusion

This guide provides a strategic framework for the comparative bioactivity evaluation of this compound and its analogs. By employing the outlined experimental protocols and systematically exploring the SAR, researchers can effectively navigate the complexities of this chemical series and unlock its therapeutic potential. The combination of the privileged piperidine scaffold and the versatile sulfonamide moiety offers a rich landscape for the discovery of novel therapeutic agents.

References

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. [Link]

  • Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]

  • Sulfonamides are a well-known class of antibiotics that have been explored in many areas of medicinal chemistry. PubMed. [Link]

  • Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. [Link]

  • Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. ResearchGate. [Link]

  • Piperidine is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs and lead compounds, mainly active against cancer, CNS and infective diseases, except for antiviral agents. PubMed. [Link]

  • Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. PubMed. [Link]

  • Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[3][4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). PubMed Central. [Link]

Sources

A Comparative Guide to the Synthetic Validation of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride is a substituted piperidine derivative that serves as a versatile building block in medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The methanesulfonamide group can act as a bioisostere for other functional groups and can modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability. The hydrochloride salt form is often chosen to improve the compound's stability and handling characteristics.

Given its potential utility in drug development programs, the validation of a robust and scalable synthesis route is of paramount importance. This guide provides an in-depth comparison of two plausible synthetic routes to this compound, offering a critical analysis of their respective strengths and weaknesses. Furthermore, we present a comprehensive validation strategy, complete with detailed experimental protocols for the characterization and purity assessment of the final compound. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient synthesis of this key intermediate.

Comparative Analysis of Synthetic Routes

Two distinct synthetic strategies for the preparation of this compound are presented below. Route 1 employs a late-stage methanesulfonylation of a pre-formed N-methyl-piperidin-3-amine precursor. In contrast, Route 2 involves an early-stage methanesulfonylation of a protected 3-aminopiperidine, followed by N-methylation.

Route 1: Late-Stage Methanesulfonylation

This route commences with the commercially available and enantiomerically pure (R)-3-Boc-aminopiperidine. The synthesis proceeds through N-methylation, Boc-deprotection, and a final methanesulfonylation step.

digraph "Route_1" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="(R)-3-Boc-aminopiperidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="N-Methylation\n(e.g., Eschweiler-Clarke)"]; intermediate1 [label="(R)-tert-butyl\n(1-methylpiperidin-3-yl)carbamate"]; step2 [label="Boc Deprotection\n(e.g., HCl in Dioxane)"]; intermediate2 [label="(R)-N-methylpiperidin-3-amine"]; step3 [label="Methanesulfonylation\n(MsCl, base)"]; product [label="N-methyl-N-((R)-piperidin-3-yl)\nmethanesulfonamide"]; final_step [label="HCl salt formation"]; final_product [label="N-methyl-N-((R)-piperidin-3-yl)\nmethanesulfonamide hydrochloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; product -> final_step; final_step -> final_product; }

Figure 1: Synthetic workflow for Route 1.

Causality Behind Experimental Choices:

  • Starting Material: The choice of (R)-3-Boc-aminopiperidine allows for the synthesis of an enantiomerically pure final product, which is often a requirement in pharmaceutical development. The Boc protecting group is stable under the conditions of N-methylation and can be readily removed under acidic conditions.

  • N-Methylation: The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic and highly effective method for the methylation of secondary amines without the use of alkyl halides, which can lead to over-alkylation.

  • Methanesulfonylation: The reaction of the secondary amine with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is a standard method for the formation of sulfonamides. The base is crucial to neutralize the HCl generated during the reaction.

Route 2: Early-Stage Methanesulfonylation and Late-Stage N-Methylation

This alternative approach also begins with (R)-3-Boc-aminopiperidine but introduces the methanesulfonyl group at an earlier stage.

digraph "Route_2" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="(R)-3-Boc-aminopiperidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Boc Deprotection\n(e.g., HCl in Dioxane)"]; intermediate1 [label="(R)-piperidin-3-amine"]; step2 [label="Methanesulfonylation\n(MsCl, base)"]; intermediate2 [label="N-((R)-piperidin-3-yl)\nmethanesulfonamide"]; step3 [label="N-Methylation\n(e.g., with a methylating agent)"]; product [label="N-methyl-N-((R)-piperidin-3-yl)\nmethanesulfonamide"]; final_step [label="HCl salt formation"]; final_product [label="N-methyl-N-((R)-piperidin-3-yl)\nmethanesulfonamide hydrochloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; product -> final_step; final_step -> final_product; }

Figure 2: Synthetic workflow for Route 2.

Causality Behind Experimental Choices:

  • Early-Stage Methanesulfonylation: This approach aims to install the sulfonamide functionality early in the synthesis. The resulting secondary sulfonamide is then subjected to N-methylation. A key consideration here is the potential for competing reactions at the piperidine nitrogen versus the sulfonamide nitrogen.

  • N-Methylation of Sulfonamide: The N-methylation of a secondary sulfonamide can be more challenging than the methylation of a secondary amine. Stronger bases and more reactive methylating agents may be required, which could lead to side reactions.[1] The acidity of the sulfonamide proton makes deprotonation relatively easy, but the resulting anion's nucleophilicity can be influenced by the bulky sulfonyl group.

Performance Comparison
ParameterRoute 1: Late-Stage MethanesulfonylationRoute 2: Early-Stage MethanesulfonylationRationale & Supporting Data
Overall Yield Potentially higherPotentially lowerRoute 1 involves more robust and well-established reactions. The N-methylation of the secondary sulfonamide in Route 2 can be a lower-yielding step.
Purity Profile Generally cleanerHigher risk of byproductsRoute 2 has a higher risk of N,N-dimethylation or methylation at the piperidine nitrogen, leading to more complex purification challenges.
Scalability More straightforwardMay require more optimizationThe reactions in Route 1 are generally easier to scale up. The conditions for the N-methylation of the sulfonamide in Route 2 may need careful optimization for large-scale production.
Control of Chirality ExcellentExcellentBoth routes start with the same enantiomerically pure starting material and the reaction conditions are unlikely to cause racemization.
Safety Considerations Standard handling of reagentsMay require more reactive/hazardous methylating agentsRoute 2 might necessitate the use of more hazardous reagents like methyl iodide or dimethyl sulfate to achieve N-methylation of the less nucleophilic sulfonamide.

Experimental Protocols

Synthesis via Route 1

Step 1: Synthesis of (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate

  • To a solution of (R)-3-Boc-aminopiperidine (1.0 eq) in methanol, add formic acid (3.0 eq) and a 37% aqueous solution of formaldehyde (3.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product, which can be purified by column chromatography.

Step 2: Synthesis of (R)-N-methylpiperidin-3-amine

  • Dissolve the (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude dihydrochloride salt.

  • The salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Step 3: Synthesis of N-methyl-N-((R)-piperidin-3-yl)methanesulfonamide hydrochloride

  • Dissolve (R)-N-methylpiperidin-3-amine dihydrochloride (1.0 eq) in dichloromethane and cool to 0 °C.

  • Add triethylamine (3.0 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Dissolve the crude product in isopropanol and add a solution of HCl in isopropanol to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain the final product.

Validation and Characterization

A comprehensive validation of the synthesis route is essential to ensure the identity, purity, and quality of the final product.[2] This involves the use of various analytical techniques to characterize the compound and any potential impurities.

digraph "Validation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

synthesis [label="Synthesized Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc_ms [label="HPLC-MS Analysis\n(Purity & Mass Confirmation)"]; nmr [label="NMR Spectroscopy\n(¹H & ¹³C for Structure)"]; ftir [label="FTIR Spectroscopy\n(Functional Groups)"]; elemental [label="Elemental Analysis\n(Empirical Formula)"]; final_assessment [label="Final Quality Assessment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

synthesis -> hplc_ms; synthesis -> nmr; synthesis -> ftir; synthesis -> elemental; hplc_ms -> final_assessment; nmr -> final_assessment; ftir -> final_assessment; elemental -> final_assessment; }

Figure 3: Analytical validation workflow.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful tool for assessing the purity of the final compound and confirming its molecular weight.

Protocol:

  • Column: A reverse-phase C18 column is suitable for the separation of this polar compound.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing 0.1% formic acid, is a good starting point.[3]

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm) and mass spectrometric detection in positive ion mode.

  • Expected Result: A single major peak in the chromatogram with a mass corresponding to the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the final product.[4]

Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable solvents for the hydrochloride salt.

  • ¹H NMR: Expect to see signals corresponding to the N-methyl group, the methanesulfonyl methyl group, and the protons of the piperidine ring. The chemical shifts and coupling patterns will be characteristic of the structure.

  • ¹³C NMR: Expect to see signals for the N-methyl carbon, the methanesulfonyl carbon, and the five distinct carbons of the piperidine ring.

Expected ¹H NMR Chemical Shifts (in D₂O, approximate):

  • Piperidine ring protons: δ 1.5-3.5 ppm (complex multiplets)

  • N-CH₃: δ ~2.7 ppm (singlet)

  • SO₂-CH₃: δ ~2.9 ppm (singlet)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.[5]

Protocol:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorptions:

    • N-H stretch (from hydrochloride): Broad absorption around 2400-3000 cm⁻¹

    • C-H stretch (aliphatic): ~2850-2950 cm⁻¹

    • S=O stretch (sulfonamide): Two strong bands around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric)[6]

Conclusion and Recommendations

Based on the comparative analysis, Route 1 (Late-Stage Methanesulfonylation) is the recommended synthetic strategy for the preparation of this compound. This route offers a more robust and scalable process with a generally cleaner purity profile. The individual steps involve well-precedented and high-yielding transformations that are amenable to large-scale production.

While Route 2 is a chemically viable alternative, the N-methylation of the secondary sulfonamide intermediate presents a significant challenge that could negatively impact the overall efficiency and purity of the synthesis. This step would likely require considerable process optimization to be competitive with Route 1.

Regardless of the chosen route, a thorough validation of the synthesis and the final product is critical. The analytical methods outlined in this guide provide a comprehensive framework for ensuring the quality, purity, and structural integrity of this compound, thereby enabling its confident use in subsequent research and development activities.

References

  • Applied Spectroscopy. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group.
  • MDPI.
  • Agilent. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Thieme. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane.
  • ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....
  • ACS Publications.
  • MDPI. Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry.
  • MDPI.
  • CSIR-NIScPR.
  • ChemicalBook.
  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Quick Company.
  • Agilent. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Ijel. Validation In Pharmaceuticals: A Critical Component Of Good Manufacturing Practices.
  • ResearchGate. FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper....
  • Wikipedia. Piperidine.
  • RSC Publishing. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed).
  • ACS Publications. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society.
  • ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
  • ACS Publications. Infrared Study of New Sulfonylurea Derivatives and Sulfonamides. | Analytical Chemistry.
  • NIH.
  • RSC Publishing.
  • Wiley Online Library. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
  • BenchChem.
  • Globe Thesis.
  • Organic Chemistry Portal.
  • YouTube.
  • RSC Publishing. Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs.
  • NIH. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
  • ACS Publications.
  • Reddit.
  • NIH. Reductive Amination in the Synthesis of Pharmaceuticals.
  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • ResearchGate. The reductive amination reaction. | Download Scientific Diagram.
  • Google.

Sources

Comparative Efficacy Analysis of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride as a Novel E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Targeted Protein Degradation

Introduction: The Evolving Landscape of Targeted Protein Degradation

The paradigm of small molecule drug discovery is undergoing a significant transformation. Beyond traditional occupancy-driven inhibition, a powerful new modality has emerged: targeted protein degradation (TPD). This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. At the heart of this strategy are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges between a target protein and an E3 ubiquitin ligase.[1][2]

The choice of E3 ligase is a critical determinant of a PROTAC's success, influencing its degradation efficiency, selectivity, and overall therapeutic potential.[1][3] Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex, has emerged as a key player in TPD.[2][4][5] The clinical success of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which were later discovered to be CRBN ligands, has paved the way for the rational design of a new generation of CRBN-recruiting PROTACs.[4][][7]

This guide introduces N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride , a novel small molecule scaffold with potential as a ligand for the Cereblon E3 ligase. As a "Protein Degrader Building Block," its efficacy in recruiting CRBN and facilitating target protein degradation warrants a thorough investigation. Here, we present a comprehensive comparison of this compound with the well-established CRBN ligands: thalidomide, lenalidomide, and pomalidomide. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols to objectively evaluate the performance of this novel compound.

The Central Role of Cereblon in Targeted Protein Degradation

CRBN functions as the substrate recognition component of the CRL4^CRBN^ E3 ligase complex.[4][5] In their native state, CRBN ligands like thalidomide and its analogs bind to CRBN, inducing a conformational change that creates a new binding surface. This "neo-surface" can then recruit proteins that are not endogenous substrates of CRBN, so-called "neosubstrates," leading to their ubiquitination and subsequent degradation by the proteasome.[4] This "molecular glue" mechanism is the basis for the therapeutic effects of IMiDs and is harnessed in the design of CRBN-based PROTACs.[][7]

PROTAC_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Target Protein (POI) PROTAC PROTAC Molecule (CRBN Ligand - Linker - POI Ligand) POI->PROTAC Binds to POI Ligand Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Binds to CRBN Ligand E2 E2 Ub-conjugating enzyme CRBN->E2 Ub Ubiquitin PolyUb Polyubiquitin Chain Ub->PolyUb E2->POI Ubiquitin Transfer PolyUb->POI Peptides Degraded Peptides Proteasome->Peptides caption Figure 1: Mechanism of CRBN-mediated targeted protein degradation.

Figure 1: Mechanism of CRBN-mediated targeted protein degradation.

Experimental Methodologies for Efficacy Evaluation

To rigorously assess the efficacy of this compound as a CRBN ligand, a series of biochemical and cellular assays are required. The following protocols are designed to be self-validating, with built-in controls to ensure data integrity and reproducibility.

Biochemical Binding Affinity: Fluorescence Polarization (FP) Assay

The initial step in characterizing a novel E3 ligase ligand is to determine its binding affinity to the target protein. A fluorescence polarization (FP) assay is a robust, solution-based technique that measures the binding of a small molecule to a larger protein in real-time.[8][9]

Principle: A fluorescently labeled tracer molecule (e.g., a derivative of thalidomide) that binds to CRBN is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger CRBN protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to CRBN will displace the tracer, causing a decrease in fluorescence polarization. This allows for the determination of the test compound's binding affinity, typically expressed as an IC50 value.[9][10][11]

Experimental Workflow:

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant CRBN-DDB1 complex - Fluorescently labeled CRBN tracer - Test compounds (serial dilutions) - Assay buffer start->prepare_reagents plate_setup Plate Setup (384-well plate): - Add test compounds to wells - Add CRBN-DDB1 complex prepare_reagents->plate_setup incubation1 Incubate at room temperature plate_setup->incubation1 add_tracer Add fluorescent tracer to all wells incubation1->add_tracer incubation2 Incubate to reach binding equilibrium add_tracer->incubation2 read_plate Read fluorescence polarization on a plate reader incubation2->read_plate data_analysis Data Analysis: - Plot % inhibition vs. compound concentration - Calculate IC50 values read_plate->data_analysis end End data_analysis->end caption Figure 2: Fluorescence Polarization Assay Workflow.

Figure 2: Fluorescence Polarization Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2X stock solution of recombinant human CRBN-DDB1 protein complex in FP assay buffer.

    • Prepare a 2X stock solution of a fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide) in FP assay buffer.[10][11]

    • Prepare serial dilutions of this compound, thalidomide, lenalidomide, and pomalidomide in DMSO, and then dilute into FP assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compounds or vehicle control (DMSO) to the wells of a black, low-volume 384-well plate.

    • Add 5 µL of the 2X CRBN-DDB1 solution to all wells.

    • Incubate the plate for 15 minutes at room temperature.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • Incubate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the chosen fluorophore.

    • Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no CRBN) polarization controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: In-Cell ELISA

While biochemical assays are crucial for determining direct binding affinity, it is equally important to confirm that the compound can engage its target within a cellular context. An in-cell ELISA assay can be used to measure the binding of a ligand to its target protein in intact cells.[12][13]

Principle: This assay relies on the principle of competitive displacement. Cells are treated with a biotinylated CRBN ligand (probe) and a competing unlabeled test compound. The amount of biotinylated probe that binds to cellular CRBN is then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. A potent test compound will compete with the biotinylated probe, resulting in a lower signal.

Experimental Workflow:

In_Cell_ELISA_Workflow start Start seed_cells Seed cells (e.g., HEK293T) in a 96-well plate start->seed_cells cell_culture Culture overnight seed_cells->cell_culture treat_cells Treat cells with serial dilutions of test compounds cell_culture->treat_cells add_probe Add biotinylated CRBN probe treat_cells->add_probe incubation Incubate to allow for competitive binding add_probe->incubation wash_fix_perm Wash, fix, and permeabilize cells incubation->wash_fix_perm add_strep_hrp Add Streptavidin-HRP conjugate wash_fix_perm->add_strep_hrp wash Wash to remove unbound conjugate add_strep_hrp->wash add_substrate Add chemiluminescent substrate wash->add_substrate read_plate Read luminescence on a plate reader add_substrate->read_plate data_analysis Data Analysis: - Plot luminescence vs. compound concentration - Calculate IC50 values read_plate->data_analysis end End data_analysis->end caption Figure 3: In-Cell ELISA Workflow.

Figure 3: In-Cell ELISA Workflow.

Detailed Protocol:

  • Cell Culture:

    • Seed HEK293T cells in a 96-well plate and culture overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Aspirate the old medium and add the compound dilutions to the cells.

    • Incubate for 1 hour at 37°C.

  • Probe Binding:

    • Add a fixed concentration of a biotinylated CRBN probe to each well.

    • Incubate for 2 hours at 37°C.

  • Detection:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer.

    • Incubate with a streptavidin-HRP conjugate.

    • Wash the cells extensively.

    • Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data and plot the signal against the logarithm of the compound concentration to determine the cellular IC50 value.

Functional Efficacy: Western Blotting for Target Protein Degradation

The ultimate measure of a CRBN ligand's efficacy within a PROTAC is its ability to induce the degradation of a target protein. Western blotting is a standard technique to quantify the levels of a specific protein in a cell lysate.[14][15][16] For this guide, we will consider a hypothetical PROTAC that links our CRBN ligands to a binder for the bromodomain-containing protein 4 (BRD4), a well-characterized target for TPD.

Principle: Cells are treated with the PROTACs. After a specified time, the cells are lysed, and the total protein is separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is probed with an antibody specific for the target protein (BRD4). A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading across all samples. The amount of target protein is quantified and normalized to the loading control.

Experimental Workflow:

Western_Blot_Workflow start Start seed_cells Seed cells (e.g., HeLa) in a 6-well plate start->seed_cells cell_culture Culture overnight seed_cells->cell_culture treat_cells Treat cells with serial dilutions of PROTACs for a defined time cell_culture->treat_cells lyse_cells Lyse cells and quantify total protein concentration treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block the membrane transfer->block primary_ab Incubate with primary antibodies (e.g., anti-BRD4 and anti-GAPDH) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect chemiluminescence secondary_ab->detect quantify Quantify band intensities detect->quantify data_analysis Data Analysis: - Normalize BRD4 levels to loading control - Calculate DC50 and Dmax values quantify->data_analysis end End data_analysis->end caption Figure 4: Western Blotting Workflow for Protein Degradation.

Figure 4: Western Blotting Workflow for Protein Degradation.

Detailed Protocol:

  • Cell Treatment:

    • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the PROTACs (containing each of the CRBN ligands) for 18 hours.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 signal to the corresponding loading control signal.

    • Plot the normalized BRD4 levels against the logarithm of the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.

Comparative Efficacy Data

The following tables present hypothetical, yet plausible, data from the described experimental protocols. This data is intended to serve as a framework for comparing the efficacy of this compound with known CRBN ligands.

Table 1: Biochemical and Cellular Binding Affinities

CompoundFP Assay IC50 (nM)In-Cell ELISA IC50 (nM)
N-methyl-N-(piperidin-3-yl)methanesulfonamide HCl 150350
Thalidomide2500>10000
Lenalidomide5001200
Pomalidomide200450

Table 2: BRD4 Degradation Efficacy

CRBN Ligand in PROTACDC50 (nM)Dmax (%)
N-methyl-N-(piperidin-3-yl)methanesulfonamide HCl 25>95
Thalidomide80075
Lenalidomide15090
Pomalidomide30>95

Interpretation and Discussion

The hypothetical data presented above provides a basis for a comparative analysis of this compound.

  • Binding Affinity: In the biochemical FP assay, the novel compound demonstrates a strong binding affinity to the CRBN-DDB1 complex, comparable to that of pomalidomide and significantly more potent than thalidomide and lenalidomide. This is a promising initial finding, as high affinity is often a prerequisite for effective target degradation. The in-cell ELISA results corroborate this trend, indicating that the compound effectively engages CRBN in a cellular environment. The slight rightward shift in IC50 values from the biochemical to the cellular assay is expected and can be attributed to factors such as cell permeability and off-target binding.

  • Degradation Efficacy: The western blot data for BRD4 degradation is the most direct measure of functional efficacy. The PROTAC incorporating this compound exhibits a potent DC50 value and a high Dmax, indicating efficient and near-complete degradation of the target protein. Its performance is on par with the highly potent pomalidomide-based PROTAC and superior to those based on thalidomide and lenalidomide.

Causality and Self-Validation: The choice of these three orthogonal assays provides a comprehensive and self-validating assessment of the novel compound. The FP assay confirms direct, cell-free binding, while the in-cell ELISA demonstrates target engagement in a more physiologically relevant setting. The western blot for target degradation serves as the ultimate functional readout, confirming that the binding event translates into the desired biological outcome. A compound that performs well in all three assays, as hypothesized for this compound, is a strong candidate for further development.

Conclusion

This guide has outlined a systematic approach for evaluating the efficacy of a novel CRBN ligand, this compound, in the context of targeted protein degradation. By employing a combination of biochemical, cellular, and functional assays, researchers can generate robust and reproducible data to compare its performance against established benchmarks like thalidomide, lenalidomide, and pomalidomide. The hypothetical data presented suggests that this compound is a highly promising scaffold for the development of new and effective PROTACs. Further studies are warranted to explore its use in degrading other therapeutic targets and to characterize its pharmacokinetic and pharmacodynamic properties in vivo.

References

  • Precise PEG. E3 Ligase Ligands in PROTAC. [Link]

  • Royal Society of Chemistry. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]

  • National Institutes of Health. Reporter-based Growth Assay for Systematic Analysis of Protein Degradation. [Link]

  • BPS Bioscience. Cereblon Binding Assay Kit. [Link]

  • Royal Society of Chemistry. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]

  • Royal Society of Chemistry. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. [Link]

  • University of Dundee. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]

  • Frontiers. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]

  • Bio-Techne. The Simple Way to Targeted Protein Degradation Analysis. [Link]

  • Eurofins Discovery. E3scan Ligand Binding Assay Technology. [Link]

  • National Institutes of Health. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. [Link]

  • JoVE. Reporter-based Growth Assay for Systematic Analysis of Protein Degradation. [Link]

  • BPS Bioscience. Data Sheet - Cereblon Binding Assay Kit. [Link]

  • ResearchGate. A variety of small molecules that serve as the ligands for VHL E3... [Link]

  • PubMed. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. [Link]

  • Adooq Bioscience. E3 Ligase Ligands. [Link]

  • PubMed. Ligands for Cereblon: 2017-2021 patent overview. [Link]

  • Bio-Techne. Simple Western Hits the Bullseye of Targeted Protein Degradation. [Link]

  • SpringerLink. Protein Ligand Interactions Using Surface Plasmon Resonance. [Link]

  • MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link]

  • ACS Publications. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. [Link]

  • University of Dundee Research Portal. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]

  • ACS Publications. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods. [Link]

  • Frontiers. Reporter-Based Screens for the Ubiquitin/Proteasome System. [Link]

  • ACS Publications. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. [Link]

  • ResearchGate. CRBN binding and E3 inhibition by thalidomide derivatives. (a)... [Link]

  • National Institutes of Health. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. [Link]

  • PubMed. Protein Ligand Interactions Using Surface Plasmon Resonance. [Link]

  • National Institutes of Health. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. [Link]

  • Promega. Protein Degradation and PROTACs. [Link]

  • ResearchGate. Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... [Link]

  • Aragen Life Sciences. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. [Link]

  • YouTube. Advancing Targeted Protein Degradation Research with Automated Western Blotting. [Link]

  • National Institutes of Health. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. [Link]

  • Reaction Biology. Cereblon Binding Assay Service. [Link]

  • tracerDB. Fluorescence Polarization. [Link]

Sources

Comparative Guide to the Structural Confirmation of N-methyl-N-(piperidin-3-yl)methanesulfonamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Method Selection and Data Interpretation for Unambiguous Characterization

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and regulatory compliance. N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride and its derivatives are an important class of compounds, often utilized as building blocks in the synthesis of novel therapeutic agents. The presence of a chiral [1][2]center at the 3-position of the piperidine ring, coupled with the conformational flexibility of the ring itself, introduces significant complexity to their structural elucidation. An unambiguous confirmation of the chemical structure, including stereochemistry, is therefore a critical analytical challenge.

This guide provides a comparative analysis of the most effective analytical techniques for the structural confirmation of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into not just the "how" but also the "why" of method selection. We will delve into the strengths and limitations of various spectroscopic and chromatographic methods, provide detailed experimental protocols, and present a logical workflow for achieving irrefutable structural confirmation.

The Analytical Challenge: Chirality and Conformational Isomerism

The primary analytical hurdles in characterizing this compound derivatives are twofold:

  • Stereochemistry: The piperidine ring is substituted at the C3 position, creating a chiral center. The biological activity of enantiomers can differ significantly, making the determination of enantiomeric purity a regulatory and scientific necessity.

  • Conformational Dyna[3]mics: The piperidine ring typically adopts a chair conformation. However, the orientation [4]of substituents (axial vs. equatorial) and the potential for ring inversion can complicate spectral interpretation, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

A robust analytical strategy must therefore address both the absolute configuration of the chiral center and the conformational state of the molecule in solution and the solid state.

A Comparative Overview of Key Analytical Techniques

The selection of the appropriate analytical technique is paramount and often depends on the specific question being addressed—from routine identity confirmation to absolute structure elucidation. The following table compares the primary methods used in this context.

Technique Primary Application Strengths Limitations
NMR Spectroscopy Elucidation of the carbon-hydrogen framework, determination of relative stereochemistry, and conformational analysis.Provides detailed infor[5]mation on molecular connectivity and spatial relationships. 2D NMR techniques (COSY, HSQC, HMBC) are powerful for unambiguous assignments.Can be complex to inter[6]pret for conformationally flexible molecules. Determining absolute stereochemistry often requires chiral resolving agents.
Mass Spectrometry ([3]MS) Determination of molecular weight and elemental composition. Fragmentation analysis provides structural clues.High sensitivity and sp[7]ecificity. Can be coupled with liquid chromatography (LC-MS) for mixture analysis.Isomeric and stereoisomeric compounds often cannot be distinguished by MS alone. Fragmentation patterns can be complex.
Chiral Chromatograp[8]hy (HPLC/SFC) Separation and quantification of enantiomers to determine enantiomeric purity.The gold standard for a[9]ssessing enantiomeric excess. High resolution and accuracy are achievable.Does not provide direct[10] structural information. Method development can be time-consuming. Derivatization may be needed for compounds lacking a UV chromophore.
X-ray Crystallograp[11]hy Unambiguous determination of the three-dimensional structure in the solid state, including absolute stereochemistry.Provides definitive pro[6]of of structure and stereochemistry.Requires a suitable sin[12]gle crystal, which can be difficult to obtain. The solid-state conformation may not be the same as in solution.
Infrared (IR) Spect[13]roscopy Identification of functional groups present in the molecule.Quick and simple method[5] for confirming the presence of key functional groups (e.g., S=O, N-H).Provides limited information on the overall molecular structure.

Deep Dive: Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for a comprehensive analysis.

  • ¹H NMR: The proton spectrum will show characteristic signals for the N-methyl and S-methyl groups, typically as singlets. The protons on the piperi[14]dine ring will appear as a complex series of multiplets due to spin-spin coupling and potential conformational heterogeneity. The N-H proton of the piperidinium hydrochloride may be a broad signal.

  • ¹³C NMR: The ca[15]rbon spectrum will show distinct signals for the two methyl carbons and the carbons of the piperidine ring. The chemical shifts of the piperidine carbons can provide clues about the ring conformation and the orientation of the substituents.

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

  • Instrumentation: [5]Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • 1D Spectra Acquisit[3]ion: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons within the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the methanesulfonamide group to the piperidine ring. For example, a correlation between the N-methyl protons and the C3 of the piperidine ring would confirm the N-substitution pattern.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is essential for confirming the molecular weight and obtaining fragmentation data that supports the proposed structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar hydrochloride salts, typically generating a protonated molecular ion [M+H]⁺.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Chromatography: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid to promote ionization.

  • Mass Spectrometry:

    • Ionization Mode: ESI in positive ion mode.

    • MS Scan: Perf[7]orm a full scan to identify the m/z of the protonated molecule.

    • MS/MS (Tandem MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

The fragmentation of N-substituted piperidines is often initiated at the nitrogen atom. Key fragmentation pathway[7]s can include:

  • Cleavage of the piperidine ring.

  • Loss of the methanesu[16]lfonyl group.

  • Alpha-cleavage adjacent to the nitrogen atom.

The observed fragments s[7]hould be consistent with the proposed structure.

Chiral Chromatography: Quantifying Enantiomeric Purity

Since N-methyl-N-(piperidin-3-yl)methanesulfonamide is chiral, determining the enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak® or Chiralcel®, are often effective for separating piperidine derivatives.

  • Mobile Phase Screen[17]ing: A systematic screening of mobile phases is necessary. This typically involves mixtures of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape for basic compounds.

  • Derivatization (if [9][10]necessary): The target molecule lacks a strong chromophore, which can lead to poor UV detection. Pre-column derivatization with a UV-active agent, such as p-toluenesulfonyl chloride, can significantly enhance sensitivity.

  • **Method Validation:[11] Once separation is achieved, the method must be validated according to ICH guidelines to ensure it is accurate, precise, and robust.

Chiral_Method_Decision_Tree Start Chiral Piperidine Derivative HasChromophore Does it have a strong UV chromophore? Start->HasChromophore Derivatize Derivatize with a UV-active tag HasChromophore->Derivatize No ScreenColumns Screen Polysaccharide-based Chiral Stationary Phases HasChromophore->ScreenColumns Yes Derivatize->ScreenColumns OptimizeMobilePhase Optimize Mobile Phase (Normal or Polar Organic Mode) ScreenColumns->OptimizeMobilePhase Validation Validate Method (ICH) OptimizeMobilePhase->Validation FinalMethod Final Enantiomeric Purity Method Validation->FinalMethod

Caption: Decision tree for chiral HPLC method development.

X-ray Crystallography: The Definitive Structure

When an unambiguous determination of the absolute configuration is required, single-crystal X-ray crystallography is the ultimate tool. The hydrochloride salt form of these amines often enhances their crystallinity.

  • Crystal Growth: Grow a single crystal of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

  • Determination of Absolute Stereochemistry: For chiral molecules, the analysis can often determine the absolute configuration (R or S) without the need for a reference standard, typically by analyzing the anomalous dispersion effects (Flack parameter).

Conclusion and Recommendations

Confirming the structure of this compound derivatives requires a multi-faceted analytical approach. No single technique can provide all the necessary information. A logical, tiered strategy is recommended:

  • Initial Confirmation: Use NMR and MS as the primary tools to confirm the molecular connectivity and molecular weight. These techniques establish the fundamental 2D structure.

  • Purity and Stereochemistry: Employ chiral HPLC or SFC to resolve and quantify the enantiomers, thereby establishing the enantiomeric purity of the material.

  • Definitive Proof: When absolute certainty of the 3D structure and stereochemistry is required, pursue single-crystal X-ray crystallography .

By integrating the data from these orthogonal techniques, researchers can build a comprehensive and irrefutable body of evidence to confirm the structure of these important pharmaceutical building blocks, ensuring the quality and integrity of the downstream drug development process.

References

  • Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Methanesulfonamide and Its Derivatives.
  • Benchchem. (n.d.). Spectroscopic Characterization of Methanesulfonamide: A Technical Guide.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates.
  • Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. Available from: [Link]

  • Journal of Chromatographic Science. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Journal of Chromatographic Science. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a. Retrieved from [Link]

  • Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. Available from: [Link]

  • ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. Available from: [Link]

  • Usha, G., et al. (2016). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1636–1640. Available from: [Link]

  • SciELO. (2011). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • MDPI. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • Thieme. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • Revathi, B. K., Jonathan, D. R., Sathya, S., Prathebha, K., & Usha, G. (2016). Crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. IUCrData, 1(3), x160359. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride Against Commercial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the systematic benchmarking of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride, a versatile small molecule scaffold, against established commercial compounds.[1] Due to the current lack of publicly available data on the specific biological targets and efficacy of this compound, this document outlines a proposed series of robust experimental protocols. The focus of this proposed investigation is to evaluate its potential as a novel antibacterial agent, a therapeutic area where structurally related piperidine and sulfonamide derivatives have shown significant promise.[2][3] Researchers, scientists, and drug development professionals can utilize this guide to conduct a thorough, side-by-side comparison with commercially available antibiotics, thereby elucidating the compound's potential therapeutic value.

Introduction: The Therapeutic Potential of Piperidine Sulfonamides

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties.[2][3] When combined with a sulfonamide moiety, the resulting compounds have the potential to interact with a variety of biological targets. While the specific mechanism of action for this compound is yet to be fully characterized, related structures have demonstrated activity as antibacterial agents.[2][3] This guide, therefore, proposes a head-to-head comparison with well-established antibiotics to ascertain its relative potency and spectrum of activity.

Proposed Benchmarking Workflow

The following diagram illustrates the proposed workflow for a comprehensive evaluation of this compound.

Benchmarking Workflow Figure 1: Proposed Benchmarking Workflow cluster_Phase1 Phase 1: Preliminary Screening cluster_Phase2 Phase 2: In-depth Characterization cluster_Phase3 Phase 3: Mechanistic Insights Initial Solubility and Stability Testing Initial Solubility and Stability Testing Primary Antibacterial Screening Primary Antibacterial Screening Initial Solubility and Stability Testing->Primary Antibacterial Screening Minimum Inhibitory Concentration (MIC) Determination Minimum Inhibitory Concentration (MIC) Determination Primary Antibacterial Screening->Minimum Inhibitory Concentration (MIC) Determination Minimum Bactericidal Concentration (MBC) Determination Minimum Bactericidal Concentration (MBC) Determination Minimum Inhibitory Concentration (MIC) Determination->Minimum Bactericidal Concentration (MBC) Determination Spectrum of Activity Assessment Spectrum of Activity Assessment Minimum Bactericidal Concentration (MBC) Determination->Spectrum of Activity Assessment Time-Kill Kinetic Assays Time-Kill Kinetic Assays Spectrum of Activity Assessment->Time-Kill Kinetic Assays Cell Viability Assays on Eukaryotic Cells Cell Viability Assays on Eukaryotic Cells Time-Kill Kinetic Assays->Cell Viability Assays on Eukaryotic Cells Data Analysis and Reporting Data Analysis and Reporting Cell Viability Assays on Eukaryotic Cells->Data Analysis and Reporting

Caption: A stepwise workflow for the comprehensive evaluation of the test compound.

Selection of Commercial Comparator Compounds

To provide a robust benchmark, it is essential to select commercial antibiotics with well-understood mechanisms of action and broad clinical use. The following table outlines the recommended comparator compounds for this study.

Commercial CompoundClassMechanism of ActionRationale for Inclusion
Ciprofloxacin FluoroquinoloneDNA gyrase and topoisomerase IV inhibitorBroad-spectrum activity against Gram-negative and some Gram-positive bacteria.
Vancomycin GlycopeptideInhibits cell wall synthesisGold standard for activity against Gram-positive bacteria, particularly MRSA.
Gentamicin AminoglycosideInhibits protein synthesis by binding to the 30S ribosomal subunitBroad-spectrum activity, particularly against Gram-negative bacilli.
Ampicillin β-lactamInhibits cell wall synthesisRepresentative of a widely used class of antibiotics against Gram-positive and some Gram-negative bacteria.

Experimental Protocols

The following protocols are designed to be self-validating and provide a rigorous assessment of the test compound's antibacterial properties.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay will determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound and each comparator compound in an appropriate solvent (e.g., sterile deionized water or DMSO).

    • Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a range of test concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing 50 µL of the compound dilutions.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Time-Kill Kinetic Assay

This assay provides insight into the bactericidal or bacteriostatic nature of the compound over time.

Protocol:

  • Preparation:

    • Prepare a bacterial suspension in CAMHB as described for the MIC assay.

    • Prepare flasks containing CAMHB with the test compound and comparators at concentrations of 1x, 2x, and 4x their predetermined MIC values. Include a growth control flask.

  • Inoculation and Sampling:

    • Inoculate each flask with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

    • At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each flask.

  • Quantification of Viable Bacteria:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35-37°C for 18-24 hours and count the resulting colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each compound concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Example MIC Data Summary (µg/mL)

CompoundS. aureus ATCC 29213E. coli ATCC 25922P. aeruginosa ATCC 27853E. faecalis ATCC 29212
N-methyl-N-(piperidin-3-yl)methanesulfonamide HCl[Insert Data][Insert Data][Insert Data][Insert Data]
Ciprofloxacin
Vancomycin
Gentamicin
Ampicillin

Table 2: Example Time-Kill Assay Interpretation

Compound (Concentration)Log₁₀ Reduction in CFU/mL at 24hInterpretation (Bactericidal/Bacteriostatic)
N-methyl-N-(piperidin-3-yl)methanesulfonamide HCl (4x MIC)[Insert Data][Insert Data]
Ciprofloxacin (4x MIC)
Vancomycin (4x MIC)

Mechanistic Considerations

The following diagram illustrates a potential mechanism of action for sulfonamide-based antibacterial agents, which often involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway.

Folate Synthesis Pathway Figure 2: Potential Target Pathway cluster_Inhibition Potential Inhibition Pteridine Precursor Pteridine Precursor DHPS DHPS Pteridine Precursor->DHPS p-Aminobenzoic Acid (PABA) p-Aminobenzoic Acid (PABA) p-Aminobenzoic Acid (PABA)->DHPS Dihydropteroate Synthase (DHPS) Dihydropteroate Synthase (DHPS) Dihydropteroic Acid Dihydropteroic Acid Dihydrofolic Acid Dihydrofolic Acid Dihydropteroic Acid->Dihydrofolic Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) Tetrahydrofolic Acid Tetrahydrofolic Acid Dihydrofolic Acid->Tetrahydrofolic Acid Nucleic Acid Synthesis Nucleic Acid Synthesis Tetrahydrofolic Acid->Nucleic Acid Synthesis DHPS->Dihydropteroic Acid N-methyl-N-(piperidin-3-yl)methanesulfonamide HCl N-methyl-N-(piperidin-3-yl)methanesulfonamide HCl N-methyl-N-(piperidin-3-yl)methanesulfonamide HCl->DHPS Inhibits

Caption: The bacterial folate synthesis pathway, a potential target for sulfonamide compounds.

Safety and Handling

Based on available safety data, this compound should be handled with care. It is classified as harmful if swallowed and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization and benchmarking of this compound as a potential antibacterial agent. The proposed experiments will generate crucial data on its potency, spectrum of activity, and bactericidal or bacteriostatic properties relative to established antibiotics. Positive results from these studies would warrant further investigation into its precise mechanism of action, in vivo efficacy in animal models of infection, and a comprehensive toxicological profile.

References

  • Gao, C. et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2753. Available at: [Link]

  • Gao, C. et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed. Available at: [Link]

Sources

A Researcher's Guide to Characterizing the In Vivo and In Vitro Activity of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride, a molecule of interest due to its structural motifs—a piperidine ring and a sulfonamide group. These features are present in a wide array of bioactive compounds, suggesting a spectrum of potential therapeutic applications. This document will guide researchers through a logical, multi-tiered approach to elucidating and comparing the in vitro and in vivo activities of this compound, ensuring scientific rigor and generating a robust data package for further development.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a range of conditions, particularly those affecting the central nervous system.[1] Similarly, the sulfonamide functional group is a cornerstone of various therapeutics, including antibacterial, and anticancer agents.[2][3] The combination of these two moieties in this compound warrants a thorough investigation into its potential biological activities. This guide will, therefore, outline a hypothetical, yet methodologically sound, investigative strategy.

Part 1: Foundational In Vitro Characterization

The initial step in evaluating a novel compound is to determine its activity and potency in controlled, cell-free or cell-based in vitro systems. This approach allows for rapid screening of potential biological effects and helps to elucidate the mechanism of action at a molecular level.

Proposed In Vitro Screening Panel

Given the structural alerts within this compound, a tiered screening approach is recommended.

Tier 1: Broad-Spectrum Activity Screening

  • Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Anticancer Activity: Cytotoxicity assays (e.g., MTT or CellTiter-Glo®) against a diverse panel of human cancer cell lines (e.g., NCI-60).

  • Kinase Inhibition: A broad panel kinase screen to identify potential interactions with key signaling pathways, such as PI3K/mTOR, which are often modulated by sulfonamide-containing compounds.[4]

Tier 2: Target Validation and Mechanistic Studies

Based on the results of Tier 1 screening, more focused assays should be employed. For instance, if significant anticancer activity is observed, subsequent studies could include:

  • Target-specific enzyme inhibition assays: For example, if the kinase screen indicates PI3K inhibition, conduct dose-response studies to determine the IC50 value.

  • Cellular mechanism of action studies: Investigate the induction of apoptosis (e.g., via caspase activation assays) or cell cycle arrest (e.g., via flow cytometry).

Exemplary In Vitro Protocol: Cell Viability Assay

This protocol describes a standard MTT assay to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (solubilized in a suitable vehicle, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete growth medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis plate Seed Cells in 96-well Plate treat Treat Cells with Compound plate->treat compound Prepare Compound Serial Dilutions compound->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for an in vitro cell viability assay.

Hypothetical In Vitro Data Summary
Assay TypeTargetResult (IC50/MIC in µM)
Cell ViabilityMCF-7 (Breast Cancer)1.5
Cell ViabilityA549 (Lung Cancer)3.2
Kinase InhibitionPI3Kα0.8
AntibacterialS. aureus>100
AntibacterialE. coli>100

Part 2: Transitioning to In Vivo Evaluation

Positive and potent in vitro activity is a prerequisite for advancing a compound to in vivo studies. These experiments are crucial for understanding a compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a whole-organism context.

Proposed In Vivo Models

Based on the hypothetical in vitro data suggesting anticancer activity via PI3K inhibition, a relevant in vivo model would be a tumor xenograft study.

Exemplary In Vivo Protocol: Murine Xenograft Model

This protocol outlines a study to assess the anti-tumor efficacy of this compound in mice bearing human tumor xenografts.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells (e.g., MCF-7)

  • Matrigel

  • This compound formulated for in vivo administration

  • Dosing vehicles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously implant a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., twice weekly). Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when control tumors reach a specified size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. Analyze statistical significance.

in_vivo_workflow cluster_setup Study Setup cluster_dosing Dosing Phase cluster_endpoint Endpoint & Analysis implant Implant Tumor Cells monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Groups monitor_growth->randomize treat Administer Compound/Vehicle randomize->treat monitor_tumor Measure Tumor Volume treat->monitor_tumor monitor_health Monitor Body Weight & Health treat->monitor_health euthanize Euthanize Animals treat->euthanize End of Study monitor_tumor->treat Repeat Dosing Schedule monitor_health->treat excise Excise & Weigh Tumors euthanize->excise analyze Calculate Tumor Growth Inhibition excise->analyze

Caption: Workflow for a murine tumor xenograft study.

Hypothetical In Vivo Data Summary
ModelCompoundDose & ScheduleTumor Growth Inhibition (%)
MCF-7 XenograftN-methyl-N-(piperidin-3-yl)methanesulfonamide HCl50 mg/kg, QD, PO65
MCF-7 XenograftAlternative Compound X50 mg/kg, QD, PO45

Part 3: Comparative Analysis and Mechanistic Context

A critical aspect of drug development is understanding how in vitro potency translates to in vivo efficacy. The IC50 value from a cell-based assay represents the concentration needed to inhibit 50% of a biological process, while the effective dose (ED50) in an animal model reflects the dose required to achieve a 50% therapeutic effect. A direct comparison is often confounded by the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Therefore, it is essential to conduct pharmacokinetic studies to determine parameters such as bioavailability, half-life, and tissue distribution. This information helps to establish a PK/PD relationship, linking the drug concentration at the target site to the observed pharmacological effect.

Comparison with an Alternative

To contextualize the performance of this compound, it is beneficial to compare it with a known standard or a structurally similar compound. For our hypothetical anticancer candidate, a relevant comparator could be a known PI3K inhibitor.

ParameterN-methyl-N-(piperidin-3-yl)methanesulfonamide HClAlternative Compound X
In Vitro
PI3Kα IC500.8 µM1.2 µM
MCF-7 IC501.5 µM2.5 µM
In Vivo
MCF-7 TGI (50 mg/kg)65%45%
Oral Bioavailability40%25%

This comparative data suggests that our lead compound has superior in vitro potency and in vivo efficacy, potentially linked to better pharmacokinetic properties.

Signaling Pathway Context

The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. A compound that inhibits this pathway, as hypothesized for this compound, would block downstream signaling, leading to cell cycle arrest and apoptosis.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor N-methyl-N-(piperidin-3-yl) methanesulfonamide HCl Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/mTOR signaling pathway.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to characterizing the in vitro and in vivo activities of this compound. By employing a tiered screening strategy, validating hits with robust mechanistic studies, and progressing to relevant in vivo models, researchers can build a comprehensive understanding of this compound's therapeutic potential. The integration of pharmacokinetic data and comparison with alternative agents are crucial steps in contextualizing the findings and making informed decisions about its future development.

References

  • Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. PubMed. Available at: [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed. Available at: [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC - NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. PMC. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Sulfonamide derivatives of piperidine. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Selectivity Profile of α4β2 Nicotinic Acetylcholine Receptor Modulators: A Framework for Novel Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The α4β2 nAChR is a crucial ligand-gated ion channel in the central nervous system, implicated in a range of neurological conditions including nicotine addiction, Alzheimer's disease, Parkinson's disease, and schizophrenia.[1] Consequently, the development of selective α4β2 nAChR modulators is of significant therapeutic interest.[1][2]

The Critical Role of Selectivity in nAChR Drug Development

The therapeutic efficacy of nAChR modulators is intrinsically linked to their selectivity for the α4β2 subtype over other nAChR subtypes (e.g., α7, α3β4) and other neurotransmitter receptors. Off-target effects can lead to undesirable side effects, such as cardiovascular effects or motor impairment.[3][4][5] For instance, the potent, non-selective nAChR agonist epibatidine exhibits powerful analgesic properties but is limited by severe side effects due to its activity at ganglionic and neuromuscular junction nAChR subtypes.[3] The development of compounds like ABT-594, with greater selectivity for neuronal nAChRs, represented a significant step towards a better therapeutic window.[3][4]

Comparative Selectivity Profiles of Key α4β2 nAChR Agonists

The following table summarizes the in vitro binding affinities and functional potencies of several well-characterized α4β2 nAChR agonists, providing a benchmark for the desired selectivity profile of novel chemical entities.

CompoundTarget ReceptorKᵢ (nM)EC₅₀ (nM)Selectivity Notes
ABT-594 (Tebanicline) α4β2 nAChR0.037 (rat brain)[3]140 (human)>180,000-fold selective for α4β2 over the neuromuscular α1β1δγ nAChR.[3] Weak affinity for adrenergic receptors.[3]
(+/-)-Epibatidine α4β2 nAChR0.070-Only 38-fold selective for α4β2 over the neuromuscular nAChR.[3]
TC-2559 α4β2 nAChR--At least 69-fold more potent on α4β2 than on other heteromeric subtypes; no activity on the homomeric α7 subtype.[6]
A-366833 α4β2 nAChR3.2-High selectivity for the α4β2 subtype over the α3 subunit-containing receptors.[5]
LF-3-88 β2-containing nAChRsSubnanomolar to nanomolar-Superior selectivity away from α3β4 and α7 nAChRs (Kᵢ > 10,000 nM).[2]

Experimental Workflows for Determining Selectivity

The determination of a compound's selectivity profile is a multi-step process involving both binding and functional assays. The following protocols are standard in the field for characterizing novel nAChR modulators.

Radioligand Binding Assays

These assays determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of a novel compound for various nAChR subtypes and other relevant receptors.

Workflow:

Caption: Workflow for Radioligand Binding Assay.

Functional Assays: Ion Flux

Functional assays measure the biological response elicited by a compound binding to its target receptor. For ligand-gated ion channels like nAChRs, this is often a measure of ion influx.

Objective: To determine the potency (EC₅₀) and efficacy of a novel compound as an agonist or antagonist.

Workflow:

Caption: Workflow for a Calcium Flux Functional Assay.

Signaling Pathway of α4β2 nAChR Activation

The activation of α4β2 nAChRs by an agonist leads to the influx of cations, resulting in neuronal depolarization and the modulation of neurotransmitter release.

G Agonist α4β2 Agonist (e.g., ABT-594) nAChR α4β2 Nicotinic Receptor Agonist->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization NT_Release Neurotransmitter Release (Dopamine, Serotonin, etc.) Depolarization->NT_Release Triggers

Caption: Simplified signaling pathway of α4β2 nAChR activation.

The N-methyl-N-(piperidin-3-yl)methanesulfonamide Scaffold: A Path Forward

The N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride structure represents a versatile starting point for the synthesis of novel CNS-active compounds.[7] The piperidine ring is a well-established pharmacophore in many CNS drugs.[8][9] To develop selective α4β2 nAChR modulators from this scaffold, a systematic structure-activity relationship (SAR) study would be essential. Key modifications could include:

  • Substitution on the piperidine nitrogen: This position is crucial for interacting with the receptor and can influence potency and selectivity.

  • Aryl or heteroaryl substitutions: The addition of various aromatic groups can introduce specific interactions with the receptor binding pocket, enhancing affinity and selectivity.

  • Stereochemistry of the piperidine ring: The chirality of the 3-position can significantly impact receptor binding and functional activity.

Any newly synthesized derivatives would require rigorous evaluation using the experimental protocols detailed above to build a comprehensive selectivity profile. By comparing the binding affinities and functional potencies against a panel of nAChR subtypes and other off-target receptors, researchers can identify candidates with the desired selectivity for further preclinical development.

Conclusion

The development of selective α4β2 nAChR modulators holds immense promise for treating a variety of neurological and psychiatric disorders.[1] While specific data on this compound is limited, the principles of medicinal chemistry and pharmacology provide a clear path for its potential development. By leveraging the knowledge gained from well-characterized compounds like ABT-594 and employing systematic screening protocols, novel piperidine-based compounds can be designed and optimized for high selectivity and therapeutic potential. The ultimate goal is to achieve potent and selective activation of the α4β2 nAChR while minimizing off-target effects, thereby maximizing therapeutic benefit and patient safety.

References

  • Vertex AI Search. (2024, June 25). What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work?
  • Tocris Bioscience. ABT 594 hydrochloride | Nicotinic (α4β2) Receptors.
  • Donnelly-Roberts, D. L., et al. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I.
  • Xiao, Y., et al.
  • Prendergast, M. A., et al. (2007, October 15). Profile of Nicotinic Acetylcholine Receptor Agonists ABT-594 and A-582941, With Differential Subtype Selectivity, on Delayed Matching Accuracy by Young Monkeys. PubMed.
  • Chen, Y., et al. (2003, September).
  • Abd-El-Aziz, A. S., et al. The potent and selective α4β2/α6-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile. PMC - PubMed Central - NIH.
  • O'Neill, M. F., et al. Analgesic profile of the nicotinic acetylcholine receptor agonists, (+)
  • Zwart, R., et al.
  • Lee, C. H., et al.
  • Feldman, P. L., et al. (1991, October 1). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.
  • CymitQuimica. N-Methyl-N-(piperidin-3-yl)methanesulfonamide HCl.
  • Laszcz, M., et al.
  • Ferino, G., et al. (2016, July 1). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)
  • Janecka, A., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Professionals

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends beyond its application in research and development. The final and arguably one of the most critical stages is its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride. The procedures outlined herein are designed to ensure the safety of laboratory personnel, minimize environmental impact, and maintain regulatory compliance.

Hazard Assessment and Characterization

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled [1]

The piperidine moiety suggests potential corrosive properties, and as a hydrochloride salt, it is a toxic solid. Therefore, it is imperative to handle this compound and its waste with the utmost care, treating it as a hazardous chemical.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302
Skin IrritationH315
Eye IrritationH319
Acute Toxicity, InhalationH332

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the use of appropriate personal protective equipment is non-negotiable during all stages of handling and disposal.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential. For handling larger quantities or in the event of a spill, a chemical-resistant suit may be necessary.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Waste Segregation and Collection: A Critical Step for Safety

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.

  • Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for all this compound waste. This includes unused product, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and any spill cleanup materials.

  • Container Compatibility: The waste container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable. Ensure the container has a secure, leak-proof lid.

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". The label should also include the date of waste accumulation and the name of the generating laboratory or principal investigator.

  • No Mixing of Waste Streams: Under no circumstances should this waste be mixed with other chemical waste streams, particularly strong oxidizing agents, bases, or other reactive chemicals, to avoid unforeseen and potentially hazardous reactions.

On-Site Storage and Handling of Waste

Proper storage of the collected hazardous waste is crucial to maintain a safe laboratory environment pending disposal.

  • Designated Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, store it away from strong acids, bases, and oxidizing agents.

Disposal Protocol: Ensuring a Safe and Compliant Final Step

The disposal of this compound must be conducted in strict accordance with all applicable local, state, and federal regulations.

Step 1: Waste Characterization Based on its known hazards, this compound must be treated as hazardous waste. Do not attempt to dispose of it through standard laboratory drains or as general solid waste.

Step 2: Engage a Licensed Waste Disposal Contractor The most critical step in the disposal process is to engage the services of a licensed and reputable chemical waste management company. These professionals are equipped and trained to handle, transport, and dispose of hazardous chemical waste in a compliant and environmentally sound manner.

Step 3: Documentation Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is essential for regulatory compliance and for the waste disposal contractor.

Step 4: Spill Management In the event of a spill, the cleanup materials must also be treated as hazardous waste and placed in the designated waste container.

  • Evacuate and Ventilate: Immediately clear the area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating agent, and dispose of the cleaning materials as hazardous waste.

In-Lab Neutralization (Not Recommended without Specific Protocol)

While the neutralization of some chemical waste can be a viable disposal option, it is not recommended for this compound without a validated and specific protocol. The reaction of the hydrochloride salt and the piperidine ring with neutralizing agents could potentially generate heat or release hazardous fumes. General neutralization procedures for acids and bases may not be appropriate for this complex molecule.[2][3][4][5]

Unless a specific, validated neutralization protocol for this compound is provided by a chemical safety expert or the manufacturer, this method should be avoided.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, thereby upholding the principles of laboratory safety and environmental stewardship.

References

  • BenchChem. (n.d.). Proper Disposal of 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Disposal of 4-(Oxan-3-yl)piperidine: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
  • Achmem. (n.d.). This compound.
  • BenchChem. (n.d.). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide.
  • Sigma-Aldrich. (2023, October 27). Safety Data Sheet.
  • CymitQuimica. (n.d.). N-Methyl-N-(piperidin-3-yl)methanesulfonamide HCl.
  • Labsolu. (n.d.). This compound.
  • (n.d.). MSDS of N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide.
  • African Rock Art. (n.d.). This compound.
  • University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide.
  • BLDpharm. (n.d.). 1179970-60-5|N-Methyl-N-(piperidin-3-yl)methanesulfonamide.
  • (2022, April 26).
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Cornell University Environmental Health and Safety. (n.d.). 7.1.1 General Neutralization Procedures.
  • BLDpharm. (n.d.). 2059948-99-9|N-(Piperidin-3-yl)methanesulfonamide hydrochloride.
  • Missouri State University Environmental Management. (2023, February 7). Waste Neutralization Guidance.
  • Sigma-Aldrich. (n.d.). N-methyl-piperidine.
  • Central Drugs Standard Control Organisation. (n.d.). Guidance document on disposal of expired/unused drugs (WI/01/DCC-P-25).
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • Rockland Immunochemicals. (n.d.). Neutralization Assay Protocol.
  • Cornell University Environmental Health and Safety. (n.d.). 7.1.2 Acid Neutralization.
  • Fisher Scientific. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.
  • Cayman Chemical. (2025, July 14). Safety Data Sheet.
  • (2023, August 11).
  • BLDpharm. (n.d.). 1148003-96-6|N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.
  • CP Lab Safety. (n.d.). N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, 95+ Purity%, C7H17ClN2O2S, 1 gram.
  • EvitaChem. (n.d.). Buy N-piperidin-1-yl-methanesulfonamide (EVT-8593260).

Sources

Personal protective equipment for handling N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Disposal

This guide provides essential safety protocols for handling this compound (CAS No. 1354963-42-0). As a compound featuring both a piperidine ring and a methanesulfonamide group, a thorough understanding of its potential hazards is critical for ensuring laboratory safety. This document synthesizes data from related chemical structures to establish a robust framework for personal protection, operational handling, and waste disposal.

Hazard Assessment: A Structural Perspective

This compound is a solid with a molecular weight of 228.74 g/mol and the chemical formula C₇H₁₇ClN₂O₂S.[1][2] A specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available. Therefore, a conservative hazard assessment must be derived from the toxicological profiles of its core structural components: the piperidine heterocycle and the methanesulfonamide functional group.

The piperidine moiety is a known hazardous structure. Piperidine itself is classified as a highly flammable liquid that is toxic in contact with skin or if inhaled and can cause severe skin burns and eye damage.[3][4][5] The methanesulfonamide group is associated with skin, eye, and respiratory irritation.[6][7][8] Based on GHS classifications for structurally related compounds, the following hazards should be assumed for this compound.[9][10][11]

Hazard CodeGHS Hazard StatementPotential Contribution from Chemical Structure
H302 Harmful if swallowedGeneral toxicity associated with piperidine derivatives and other small molecules
H315 Causes skin irritationMethanesulfonamide group and piperidine base corrosivity
H319 Causes serious eye irritationMethanesulfonamide group and piperidine base corrosivity
H335 May cause respiratory irritationFine particulate nature of a solid, inherent properties of the sulfonamide

This assessment mandates a stringent approach to personal protective equipment to prevent accidental exposure via ingestion, inhalation, or dermal contact.

Core PPE Requirements: The First Line of Defense

The selection of PPE is not merely a checklist; it is a system designed to isolate the researcher from the chemical hazard. The following recommendations are based on the compound's presumed irritant and toxic properties.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation or damage.[9]

  • Minimum Requirement: Always wear chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[8]

  • High-Risk Operations: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during dissolution or transfer), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[12]

Skin and Body Protection

Given the risk of skin irritation and the potential for dermal toxicity from the piperidine component, comprehensive body protection is non-negotiable.[3][11]

  • Laboratory Coat: A flame-resistant lab coat is essential. Ensure it is fully buttoned with sleeves rolled down.

  • Chemical Apron: For procedures involving potential splashes, a chemically resistant apron over the lab coat is required.

  • Full Coverage: Legs and feet must be fully covered. Open-toed shoes are strictly prohibited in the laboratory.

Hand Protection

Hands are the most likely point of direct contact. The choice of glove material is critical.

  • Glove Type: Nitrile gloves are the standard recommendation for incidental contact with a wide range of chemicals. Inspect gloves for any signs of degradation or punctures before each use.[12]

  • Double Gloving: For weighing, transferring, or any direct handling of the solid compound, it is best practice to wear two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.

  • Immediate Removal: If a glove is contaminated, remove it immediately using the proper technique (see Section 4) and wash your hands thoroughly.

Respiratory Protection

As a solid, the primary respiratory hazard is the inhalation of airborne particles, which may cause respiratory irritation.[11]

  • Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls. Always handle this compound inside a certified chemical fume hood to minimize the generation of airborne dust.[12][13]

  • Respirator Use: If engineering controls are not available or are insufficient to control exposure (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter (N95, P100) or a respirator with an ammonia/organic ammonia derivative filter should be used.[13] A face piece fit test is mandatory for all respirator users to ensure a proper seal.

Operational Protocols: A Step-by-Step Guide

Procedural discipline is as crucial as the equipment itself. The following workflows for donning (putting on) and doffing (taking off) PPE are designed to minimize cross-contamination.

Donning PPE Workflow

This sequence ensures that the most protective layers are added systematically, moving from the body outwards.

Donning_PPE cluster_prep Preparation cluster_don Donning Sequence Inspect Inspect PPE for damage Wash_Hands Wash hands thoroughly Inspect->Wash_Hands Ensure cleanliness Lab_Coat 1. Don Lab Coat Wash_Hands->Lab_Coat Start donning Goggles 2. Don Goggles / Face Shield Lab_Coat->Goggles Respirator 3. Don Respirator (if required) Goggles->Respirator Gloves 4. Don Gloves (over cuffs) Respirator->Gloves

Caption: Workflow for correctly donning Personal Protective Equipment.

Doffing PPE Workflow

The doffing sequence is critical to prevent contaminating yourself with chemicals that may be on the exterior of your PPE. The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).

Doffing_PPE cluster_doff Doffing Sequence (Most Contaminated First) cluster_final Final Steps Gloves 1. Remove Outer Gloves (if double-gloved) or Single Gloves Apron 2. Remove Chemical Apron Gloves->Apron Lab_Coat 3. Remove Lab Coat (turn inside out) Apron->Lab_Coat Goggles 4. Remove Goggles / Face Shield (handle by straps) Lab_Coat->Goggles Respirator 5. Remove Respirator (handle by straps) Goggles->Respirator Remove_Inner_Gloves 6. Remove Inner Gloves Respirator->Remove_Inner_Gloves Wash_Hands_Final 7. Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands_Final Final decontamination

Caption: Workflow for safely doffing Personal Protective Equipment.

Decontamination and Disposal Plan

Proper disposal prevents environmental contamination and accidental exposure of support staff.

  • Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Reusable PPE:

    • Goggles/Face Shields: Clean thoroughly with soap and water, followed by a disinfectant rinse (e.g., 70% ethanol).

    • Lab Coats: If significant contamination occurs, the lab coat should be disposed of as hazardous waste. For minor contamination, professional laundering services that handle chemical contaminants should be used. Do not launder at home.[11]

  • Spill Management:

    • Evacuate and secure the area.

    • Wear full PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.[3]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Emergency Procedures: In Case of Exposure

Immediate and correct action is vital in an emergency.

Exposure RouteFirst Aid Measures
Eyes Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
Skin Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8][14]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device). Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] Show the medical personnel the container or label.

Always ensure that eyewash stations and safety showers are accessible and have been recently tested.[8]

References

  • Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET.[Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.[Link]

  • PubChem. (3R)-N-methylpiperidine-3-sulfonamide hydrochloride. National Center for Biotechnology Information. [Link]

  • Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.[Link]

  • DC Fine Chemicals. (2024). Methanesulfonamide - Safety Data Sheet.[Link]

  • African Rock Art. this compound.[Link]

  • Thermo Fisher Scientific. (2025). Methanesulfonamide - SAFETY DATA SHEET.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.